molecular formula C24H32N4O5S B2749673 VH032-OH

VH032-OH

Cat. No.: B2749673
M. Wt: 488.6 g/mol
InChI Key: CUHVZPHLQIBKHX-LVCYWYKZSA-N
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Description

VH032-OH is a useful research compound. Its molecular formula is C24H32N4O5S and its molecular weight is 488.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-4-hydroxy-N-[[2-hydroxy-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O5S/c1-13-20(34-12-26-13)15-6-7-16(19(31)8-15)10-25-22(32)18-9-17(30)11-28(18)23(33)21(24(3,4)5)27-14(2)29/h6-8,12,17-18,21,30-31H,9-11H2,1-5H3,(H,25,32)(H,27,29)/t17-,18+,21-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUHVZPHLQIBKHX-LVCYWYKZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Core Mechanism of VH032-OH in PROTACs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. At the heart of many successful PROTACs lies the recruitment of an E3 ubiquitin ligase. This guide provides an in-depth technical overview of the mechanism of action of VH032-OH, a pivotal ligand for the von Hippel-Lindau (VHL) E3 ligase, in the context of PROTACs. We will delve into its binding characteristics, the formation of the crucial ternary complex, and the experimental methodologies used to elucidate its function.

This compound: A High-Affinity Ligand for VHL

This compound is a derivative of VH032, a potent and selective small molecule designed to mimic the binding of the hypoxia-inducible factor 1α (HIF-1α) to VHL.[1][2] Under normal oxygen conditions, VHL recognizes and binds to a hydroxylated proline residue on HIF-1α, leading to its ubiquitination and subsequent degradation by the proteasome. This compound exploits this natural interaction, positioning itself within the HIF-1α binding pocket of VHL. In a PROTAC molecule, this compound serves as the VHL-recruiting moiety, connected via a chemical linker to a ligand that binds a specific protein of interest (POI).

The core function of this compound within a PROTAC is to bring the VHL E3 ligase into close proximity with the target protein. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome. The efficiency of this process is critically dependent on the formation of a stable and productive ternary complex, consisting of the POI, the PROTAC, and the VHL E3 ligase complex.

Quantitative Binding Data

The affinity of this compound and PROTACs containing this ligand for VHL is a key determinant of their efficacy. Various biophysical techniques are employed to quantify these interactions. Below is a summary of reported binding affinities.

Compound/PROTACAssay TypeTargetBinding Affinity (Kd)Binding Affinity (IC50)Reference
VH032SPRVHL185 nM-[3]
VH032TR-FRETVHL-352.2 nM[4]
This compoundNot SpecifiedVHL-Not Specified[5]
MZ1 (VH032-based)TR-FRETVHL-226.2 nM[4]
VH101 (VH032 derivative)Not SpecifiedVHL44 nM-[1]
VHL Ligand 14 (VH032-based)Not SpecifiedVHL-196 nM[6]
VL285 (VHL Ligand)Not SpecifiedVHL-0.34 µM[6]

Signaling Pathway and Experimental Workflow

The mechanism of action of a this compound-based PROTAC involves a series of orchestrated molecular events, from initial binding to final protein degradation. The following diagrams illustrate the key signaling pathway and a typical experimental workflow for characterizing these PROTACs.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation PROTAC PROTAC Ternary_Complex POI-PROTAC-VHL Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds VHL_Complex VHL E3 Ligase Complex VHL_Complex->Ternary_Complex Binds Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Catalyzes Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation Degraded POI Proteasome->Degradation Mediates

Caption: Signaling pathway of this compound-based PROTACs.

Experimental_Workflow cluster_design PROTAC Design & Synthesis cluster_biophysical Biophysical Characterization cluster_cellular Cellular Assays Design Design of POI Ligand & Linker Synthesis Synthesis of this compound PROTAC Design->Synthesis SPR Surface Plasmon Resonance (SPR) (Binding Kinetics) Synthesis->SPR TRFRET Time-Resolved FRET (TR-FRET) (Ternary Complex Formation) Synthesis->TRFRET Target_Engagement Cellular Target Engagement (e.g., NanoBRET) Synthesis->Target_Engagement Ubiquitination_Assay In-Cell Ubiquitination Assay Target_Engagement->Ubiquitination_Assay Degradation_Assay Western Blot / Mass Spectrometry (POI Degradation) Ubiquitination_Assay->Degradation_Assay

Caption: Experimental workflow for this compound PROTAC characterization.

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate characterization of this compound-based PROTACs. The following sections provide methodologies for key experiments.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Ternary Complex Formation

This assay is used to measure the formation of the POI-PROTAC-VHL ternary complex in vitro.

Materials:

  • GST-tagged POI

  • His-tagged VHL-ElonginB-ElonginC (VBC) complex

  • Terbium (Tb)-labeled anti-GST antibody (donor fluorophore)

  • Fluorescently labeled (e.g., BODIPY FL) anti-His antibody or fluorescently labeled streptavidin if using biotinylated VBC (acceptor fluorophore)

  • This compound-based PROTAC

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.05% BSA, 0.01% Tween-20)

  • 384-well low-volume microplates

Procedure:

  • Prepare a master mix containing the GST-POI and His-VBC complex at 2x the final desired concentration in assay buffer.

  • Prepare serial dilutions of the PROTAC in assay buffer.

  • Add 5 µL of the PROTAC dilutions to the wells of the 384-well plate.

  • Add 5 µL of the protein master mix to each well.

  • Prepare a detection mix containing the Tb-anti-GST antibody and the fluorescently labeled acceptor at 2x the final concentration.

  • Add 10 µL of the detection mix to each well.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Read the plate on a TR-FRET enabled plate reader, measuring the emission at the donor and acceptor wavelengths (e.g., 620 nm for Tb and 665 nm for the acceptor).

  • Calculate the TR-FRET ratio (acceptor emission / donor emission) and plot against the PROTAC concentration to determine the EC50 for ternary complex formation.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is employed to measure the real-time binding kinetics and affinity of the PROTAC to VHL and the POI, both individually and in the context of the ternary complex.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5, SA chip for biotinylated protein)

  • Immobilization buffer (e.g., 10 mM Sodium Acetate, pH 5.0)

  • Running buffer (e.g., HBS-EP+)

  • Purified VBC complex (ligand to be immobilized)

  • Purified POI (analyte)

  • This compound-based PROTAC (analyte)

Procedure:

  • Immobilize the VBC complex onto the sensor chip surface according to the manufacturer's instructions.

  • Binary Interaction (PROTAC to VHL): Inject serial dilutions of the PROTAC over the immobilized VBC surface and a reference flow cell.

  • Ternary Complex Formation: Pre-incubate a fixed, saturating concentration of the POI with serial dilutions of the PROTAC.

  • Inject the POI-PROTAC mixture over the immobilized VBC surface.

  • Regenerate the sensor surface between injections if necessary.

  • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

  • Cooperativity (α) can be calculated by comparing the KD of the PROTAC binding to VHL in the absence and presence of the POI.[7]

In Vitro Ubiquitination Assay

This assay confirms that the PROTAC-induced ternary complex is functional and can lead to the ubiquitination of the POI.

Materials:

  • E1 activating enzyme (e.g., UBE1)

  • E2 conjugating enzyme (e.g., UBE2D2)

  • VBC E3 ligase complex

  • Purified POI

  • Ubiquitin

  • ATP

  • This compound-based PROTAC

  • Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)

  • SDS-PAGE gels and Western blot reagents

  • Anti-ubiquitin antibody and anti-POI antibody

Procedure:

  • Set up reactions in ubiquitination buffer containing E1, E2, VBC, POI, ubiquitin, and ATP.

  • Add the PROTAC at various concentrations to the reaction mixtures. Include a no-PROTAC control.

  • Incubate the reactions at 37°C for 1-2 hours.

  • Stop the reactions by adding SDS-PAGE loading buffer.

  • Separate the reaction products by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane and perform a Western blot.

  • Probe the membrane with an anti-ubiquitin antibody to detect poly-ubiquitinated POI and with an anti-POI antibody to visualize the different forms of the POI. An increase in high molecular weight bands corresponding to the ubiquitinated POI in the presence of the PROTAC indicates successful ubiquitination.

Cellular Target Engagement Assay (NanoBRET)

The NanoBRET assay is a live-cell method to quantify the engagement of the PROTAC with VHL and the POI inside the cell.

Materials:

  • Cells expressing NanoLuc-tagged VHL or POI

  • NanoBRET tracer (a fluorescently labeled ligand for the tagged protein)

  • This compound-based PROTAC

  • Opti-MEM

  • Nano-Glo substrate and extracellular NanoLuc inhibitor

  • White, opaque 96-well plates

Procedure:

  • Seed the NanoLuc-tagged cells in the 96-well plates and incubate overnight.

  • Prepare serial dilutions of the PROTAC.

  • Add the NanoBRET tracer to the cells.

  • Add the PROTAC dilutions to the cells and incubate for a defined period (e.g., 2 hours) at 37°C.

  • Add the Nano-Glo substrate and extracellular NanoLuc inhibitor.

  • Read the plate on a luminometer capable of measuring BRET, detecting both the NanoLuc emission (donor) and the tracer emission (acceptor).

  • Calculate the BRET ratio and plot it against the PROTAC concentration to determine the IC50 for target engagement. To assess cell permeability, the assay can be performed in parallel with permeabilized cells.[8][9]

Conclusion

This compound is a cornerstone in the development of VHL-recruiting PROTACs. Its high-affinity and specific binding to the VHL E3 ligase enables the formation of a productive ternary complex, leading to the targeted degradation of a wide range of proteins. A thorough understanding of its mechanism of action, facilitated by the quantitative and cellular assays described in this guide, is crucial for the rational design and optimization of novel PROTAC therapeutics. The continued exploration of the biophysical and cellular parameters governing the function of this compound and its derivatives will undoubtedly fuel the advancement of the targeted protein degradation field.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to VH032-OH as a von Hippel-Lindau E3 Ligase Ligand

This technical guide provides a comprehensive overview of this compound, a crucial ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. It details its mechanism of action, biophysical properties, and applications in targeted protein degradation, particularly in the development of Proteolysis-Targeting Chimeras (PROTACs).

Introduction: The VHL E3 Ligase and the Role of this compound

The von Hippel-Lindau (VHL) protein is a critical component of the cellular machinery responsible for protein degradation.[1] It functions as the substrate recognition subunit of the Cullin 2 RING E3 ligase complex (CRL2^VHL^).[1][2] This complex, along with E1 activating and E2 conjugating enzymes, is central to the ubiquitin-proteasome system (UPS), which tags intracellular proteins with ubiquitin for subsequent degradation by the proteasome.[1][3]

One of the most well-characterized substrates for VHL is the alpha subunit of Hypoxia-Inducible Factor (HIF-α).[1][4] Under normal oxygen conditions (normoxia), specific proline residues on HIF-α are hydroxylated. This modification allows VHL to recognize and bind to HIF-α, leading to its ubiquitination and rapid degradation.[4][5]

Small molecule ligands that can bind to VHL are of significant interest in drug discovery. VH032 is a potent and selective inhibitor of the VHL:HIF-1α protein-protein interaction.[6][7][8] this compound is a close analog of VH032, featuring a hydroxyl group that serves as a convenient attachment point for linkers.[9][10] This makes this compound an invaluable tool for the synthesis of PROTACs, which are heterobifunctional molecules designed to hijack the UPS to degrade specific proteins of interest (POIs).[1][9]

Physicochemical Properties of this compound

This compound is a synthetic, non-peptidic small molecule designed to mimic the binding of the hydroxylated HIF-α peptide to VHL.

PropertyValue
Molecular Formula C24H32N4O5S
Molecular Weight 488.60 g/mol
CAS Number 2244684-42-0
Appearance White to light yellow solid
Storage Store at -20°C under nitrogen. In solvent, store at -80°C for up to 6 months.[9]
Solubility Soluble in DMSO (≥ 50 mg/mL).[9] Various formulations for in vivo use are available.[9]

Mechanism of Action

This compound functions by occupying the binding pocket on VHL that normally recognizes the hydroxylated proline residue of HIF-α. This competitive binding disrupts the native VHL:HIF-α interaction.[7]

In the context of a PROTAC, one end of the molecule is this compound (the E3 ligase ligand), and the other end is a ligand for a target protein (the "warhead"), connected by a chemical linker. The PROTAC simultaneously binds to both VHL and the target protein, forming a ternary complex. This proximity induces the E3 ligase to poly-ubiquitinate the target protein, marking it for destruction by the 26S proteasome.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation VHL VHL E3 Ligase PROTAC PROTAC (this compound - Linker - Warhead) VHL->PROTAC binds Ternary Ternary Complex (VHL-PROTAC-POI) VHL->Ternary Target Target Protein (POI) PROTAC->Target binds Target->Ternary Target_Ub Poly-ubiquitinated Target Protein Ternary->Target_Ub Ubiquitination Ub Ubiquitin (Ub) E1_E2 E1/E2 Enzymes Ub->E1_E2 activates E1_E2->Ternary recruits Proteasome 26S Proteasome Target_Ub->Proteasome Degradation Proteasome->VHL Recycled Proteasome->PROTAC Recycled VHL_Pathway cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia (Low Oxygen) or VHL Inhibition HIF HIF-1α PHD PHD Enzymes (+ O2, Fe2+) HIF->PHD Proline Hydroxylation HIF_OH Hydroxylated HIF-1α (HIF-1α-OH) PHD->HIF_OH VHL_Complex VHL Complex (VHL, Elongin B/C, Cul2) HIF_OH->VHL_Complex Recognition Ub_Proteasome Ubiquitination & Proteasomal Degradation VHL_Complex->Ub_Proteasome HIF2 HIF-1α PHD2 PHD Enzymes Inactive (No O2) HIF2->PHD2 Inhibited HIF_Stable Stable HIF-1α HIF2->HIF_Stable Nucleus Nucleus HIF_Stable->Nucleus Translocation HIF_dimer HIF-1α/β Dimer HRE Hypoxia Response Element (HRE) in DNA HIF_dimer->HRE Binds Transcription Gene Transcription (e.g., VEGF, GLUT1) HRE->Transcription VH032_OH This compound VHL_Complex2 VHL Complex VH032_OH->VHL_Complex2 Inhibits HIF_OH2 HIF-1α-OH HIF_OH2->VHL_Complex2 Binding Blocked TR_FRET_Workflow start Start prep Prepare Reagents: - GST-VCB Complex - Tb-anti-GST Ab - BODIPY-VH032 Probe - Test Compound Dilutions start->prep plate Dispense GST-VCB, Test Compound, and Tb-anti-GST Ab into 384-well plate prep->plate incubate1 Incubate 60 min @ RT plate->incubate1 add_probe Add BODIPY-VH032 Probe to initiate reaction incubate1->add_probe incubate2 Incubate 90-120 min @ RT (protected from light) add_probe->incubate2 read Read Plate on TR-FRET Reader incubate2->read analyze Calculate TR-FRET Ratio and Determine Kd / IC50 read->analyze end End analyze->end

References

An In-depth Technical Guide to the VHL Ligand VH032-OH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of VH032-OH, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). It is intended for researchers, scientists, and drug development professionals, offering detailed information on its structure, mechanism of action, and relevant experimental data and protocols.

Core Structure and Chemical Properties

This compound is a derivative of the von Hippel-Lindau (VHL) E3 ligase ligand, VH032.[1][2] It is specifically functionalized with a hydroxyl group, which allows for its conjugation to linkers for the synthesis of PROTACs.[3] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1][4]

The key chemical properties of this compound are summarized in the table below.

PropertyValueReference
Chemical Formula C24H32N4O5S[1][3]
Molecular Weight 488.60 g/mol [1][3]
CAS Number 2244684-42-0[1][3]
Appearance White to light yellow solid[1]
SMILES O=C(N(C[C@@H]1O)--INVALID-LINK--C(NCC(C=CC(C(SC=N2)=C2C)=C3)=C3O)=O)--INVALID-LINK--NC(C)=O[1]
Purity ≥95%[3]
Storage Powder: -20°C (stored under nitrogen); In solvent: -80°C for 6 months, -20°C for 1 month (stored under nitrogen)[1]

Mechanism of Action: Enabling Targeted Protein Degradation

This compound functions as the VHL-recruiting moiety within a PROTAC. The fundamental mechanism of a this compound-based PROTAC is depicted in the following signaling pathway.

PROTAC_Mechanism cluster_0 PROTAC-mediated Ternary Complex Formation cluster_1 Ubiquitination and Degradation Target Protein Target Protein PROTAC PROTAC Target Protein->PROTAC binds to Proteasome Proteasome Target Protein->Proteasome Targeted for degradation VHL E3 Ligase VHL E3 Ligase PROTAC->VHL E3 Ligase recruits VHL E3 Ligase->Target Protein Ubiquitinates Ub Ub Ub->Target Protein Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides Degrades into

Caption: PROTAC mechanism with this compound as the VHL ligand.

The PROTAC, containing this compound, simultaneously binds to the target protein and the VHL E3 ubiquitin ligase, forming a ternary complex. This proximity induces the VHL ligase to polyubiquitinate the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

Quantitative Data: Binding Affinity and Potency

The binding affinity of VHL ligands is a critical parameter for the efficacy of the resulting PROTACs. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are commonly employed to determine these values. The following table summarizes the binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) for VH032 and related compounds against the VCB (VHL-Elongin C-Elongin B) complex.

CompoundIC50 (nM)Ki (nM)Reference
VH03277.833.4[5]
VH29844.018.9[5]
MZ114.76.3[5]
VH032 phenol34.014.6[5]

Experimental Protocols

Synthesis of this compound Precursor (VH032 Amine)

A feasible, column chromatography-free, multi-gram scale synthesis of VH032 amine hydrochloride has been developed, which is a key intermediate for this compound. The general workflow is outlined below.[6]

Synthesis_Workflow A Starting Materials B Step 1: Synthesis of tert-Butyl 4-Bromobenzylcarbamate A->B C Step 2-4: Multi-step synthesis to key intermediate B->C D Step 5: Synthesis of (2S,4R)-4-Hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl) pyrrolidine-2-carboxamide Hydrochloride C->D E Final Product: VH032 amine hydrochloride D->E

Caption: General workflow for the synthesis of VH032 amine.

A detailed, step-by-step protocol can be found in the cited literature.[6] The synthesis involves several steps starting from commercially available materials and has been optimized for high yield and purity without the need for column chromatography.[6]

TR-FRET Binding Assay

This protocol outlines the general steps for determining the binding affinity of VHL ligands using a TR-FRET assay.

Materials:

  • GST-VCB protein complex

  • Terbium-labeled anti-GST antibody (donor fluorophore)

  • Fluorescently labeled VHL ligand (e.g., BODIPY FL VH032, acceptor fluorophore)[7]

  • Test compounds (e.g., this compound)

  • Assay buffer

  • 384-well assay plates

Workflow:

TR_FRET_Workflow A Prepare dilutions of test compounds C Add test compounds to the plate A->C B Add GST-VCB, Tb-anti-GST antibody, and fluorescent probe to assay plate B->C D Incubate at room temperature C->D E Measure TR-FRET signal D->E F Data analysis to determine IC50 and Ki values E->F

Caption: Workflow for a TR-FRET based VHL binding assay.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 384-well plate, add the GST-VCB protein complex, the terbium-labeled anti-GST antibody, and the fluorescently labeled VHL probe.

  • Add the test compounds to the wells.

  • Incubate the plate at room temperature for a specified time (e.g., 90 minutes).[7]

  • Measure the TR-FRET signal using a suitable plate reader.

  • The data is then analyzed to calculate the IC50 and Ki values for the test compounds.

Conclusion

This compound is a vital chemical tool for the development of VHL-based PROTACs. Its well-defined structure and mechanism of action, coupled with established protocols for its synthesis and characterization, make it an invaluable resource for researchers in the field of targeted protein degradation. This guide provides a foundational understanding of this compound, enabling its effective application in the design and development of novel therapeutics.

References

A Technical Guide to the Binding Affinity of VH032-OH with VHL

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the interaction between the von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand, VH032, and its target protein. This document provides a detailed overview of the binding affinity, the experimental protocols used for its determination, and the relevant biological pathways.

Introduction

The von Hippel-Lindau (VHL) tumor suppressor protein is a critical component of a Cullin-RING E3 ubiquitin ligase complex, which also includes Elongin B, Elongin C, and Cullin-2.[1][2] This complex is instrumental in the cellular response to changes in oxygen levels by targeting the alpha subunit of Hypoxia-Inducible Factor (HIF-α) for ubiquitination and subsequent proteasomal degradation under normoxic conditions.[3][4][5] The VHL protein recognizes a hydroxylated proline residue on HIF-α, a post-translational modification that signals for its degradation.[4][5]

VH032 is a potent and selective synthetic ligand that mimics the hydroxylated proline of HIF-α, enabling it to bind to VHL with high affinity.[6][7] This interaction competitively inhibits the binding of HIF-α to VHL, leading to the stabilization of HIF-α and the activation of the hypoxic response pathway.[6][7] Due to this property, VH032 and its derivatives are widely utilized as VHL ligands in the development of Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules designed to induce the degradation of specific target proteins.[8][9][10][11][12]

Quantitative Binding Affinity Data

The binding affinity of VH032 and its analogs to the VHL protein complex has been determined using various biophysical techniques. The following table summarizes the key quantitative data from the literature.

Compound/LigandAssay TypeBinding ConstantValueNotes
VH032-Kd185 nMBinds to VHL E3 ligase.[6]
VH032TR-FRETIC5077.8 nM-
VH032TR-FRETKi33.4 nM-
VH032FPIC50352.2 nM-
VH032FPKi142.1 nM-
VH032 phenolTR-FRETIC5034.0 nM-
VH032 phenolTR-FRETKi14.6 nM-
VH032 phenolFPIC50212.5 nM-
VH032 phenolFPKi77.9 nM-
VH101-Kd44 nMAn analog of VH032 with a 4-fold increased binding affinity.[11]
BODIPY FL VH032TR-FRETKd3.01 nMA fluorescent probe derived from VH032.[13]
BODIPY FL VH032FPKd100.8 nMA fluorescent probe derived from VH032.[13][14]
  • Kd (Dissociation Constant): A measure of the binding affinity between a ligand and a protein; a smaller Kd value indicates a stronger binding affinity.

  • IC50 (Half-maximal Inhibitory Concentration): The concentration of a ligand that is required to inhibit a biological process or response by 50%.

  • Ki (Inhibition Constant): An indication of how potent an inhibitor is; it is an intrinsic measure of binding affinity.

  • TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer): A fluorescence-based assay that measures molecular interactions.

  • FP (Fluorescence Polarization): A technique used to measure the binding of a fluorescently labeled ligand to a protein.

VHL Signaling Pathway

The VHL protein plays a crucial role in the hypoxia signaling pathway. Under normal oxygen conditions (normoxia), the HIF-α subunit is hydroxylated by prolyl hydroxylases (PHDs). This modification allows VHL to recognize and bind to HIF-α, leading to its ubiquitination and degradation by the proteasome. In the absence of oxygen (hypoxia), PHDs are inactive, and HIF-α is not hydroxylated. This prevents VHL from binding to HIF-α, which then accumulates, translocates to the nucleus, and dimerizes with HIF-β. The HIF-α/HIF-β heterodimer then acts as a transcription factor, activating the expression of genes involved in angiogenesis, glucose metabolism, and cell survival. VH032, by binding to VHL, mimics the hypoxic state by preventing HIF-α degradation.

VHL_Signaling_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / VH032 HIFa_normoxia HIF-α PHDs PHDs (+O2) HIFa_normoxia->PHDs HIFa_OH HIF-α-OH PHDs->HIFa_OH VHL_complex VHL-E3 Ligase Complex HIFa_OH->VHL_complex Proteasome Proteasome HIFa_OH->Proteasome Ub Ubiquitin VHL_complex->Ub Ub->HIFa_OH Degradation Degradation Proteasome->Degradation HIFa_hypoxia HIF-α PHDs_inactive PHDs (-O2) HIFa_hypoxia->PHDs_inactive HIFa_stable Stable HIF-α PHDs_inactive->HIFa_stable Nucleus Nucleus HIFa_stable->Nucleus HIF_dimer HIF-α/β Dimer HIFa_stable->HIF_dimer VHL_complex_hypoxia VHL-E3 Ligase Complex VHL_complex_hypoxia->HIFa_stable Inhibition VH032 VH032 VH032->VHL_complex_hypoxia HIFb HIF-β HIFb->HIF_dimer Gene_Expression Target Gene Expression HIF_dimer->Gene_Expression SPR_Workflow cluster_workflow SPR Experimental Workflow Immobilization 1. Immobilize VHL Complex on Sensor Chip Analyte_Prep 2. Prepare VH032 (Analyte) Dilutions Immobilization->Analyte_Prep Binding 3. Inject VH032 over Sensor Surface Analyte_Prep->Binding Detection 4. Monitor Binding (Change in RU) Binding->Detection Dissociation 5. Inject Buffer to Monitor Dissociation Detection->Dissociation Regeneration 6. Regenerate Sensor Surface Dissociation->Regeneration Analysis 7. Analyze Data to Determine Kd Regeneration->Analysis

References

The Discovery and Development of VH032-OH: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper on a Key von Hippel-Lindau (VHL) E3 Ligase Ligand for Proteolysis Targeting Chimeras (PROTACs)

Introduction

VH032-OH is a synthetic small molecule and a crucial building block in the field of targeted protein degradation. As a derivative of the well-established von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand, VH032, it serves as a critical component in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules engineered to recruit a target protein to an E3 ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.

The VHL protein is the substrate recognition subunit of the CRL2VHL E3 ligase complex, which plays a pivotal role in cellular oxygen sensing by targeting the alpha subunit of Hypoxia-Inducible Factor (HIF-1α) for degradation under normoxic conditions. This compound hijacks this natural cellular machinery, enabling the degradation of a wide array of user-selected protein targets. This guide provides a comprehensive overview of the discovery, development, mechanism of action, and application of this compound for researchers and scientists in drug development.

Discovery and Rationale for Development

The development of this compound is rooted in the discovery of its parent compound, VH032. Initial efforts to create small molecule ligands for VHL were based on mimicking the binding of a hydroxylated HIF-1α peptide to VHL. Structure-guided design led to the creation of VH032, a potent inhibitor of the VHL/HIF-1α protein-protein interaction.[1]

The primary use of VHL ligands like VH032 is not as inhibitors, but as recruiting moieties in PROTACs. A PROTAC's architecture consists of three parts: a ligand for the target protein, a ligand for an E3 ligase (the "warhead"), and a chemical linker. The point of attachment of the linker to the VHL ligand, known as the "exit vector," is crucial for the efficacy of the resulting PROTAC.

This compound was developed to offer an alternative exit vector to the more commonly used amine-containing derivatives (e.g., VH032-NH2). In this compound, the phenolic hydroxyl group serves as the attachment point for the linker. This provides synthetic versatility and allows for the exploration of different PROTAC geometries, which can significantly impact the formation and stability of the ternary complex (Target Protein-PROTAC-VHL) and, consequently, degradation efficiency. However, studies have shown that for certain targets, PROTACs utilizing the this compound exit vector may be less effective than those using other attachment points.[2]

Synthesis and Physicochemical Properties

While this compound is commercially available from various suppliers, a representative synthesis can be conceptualized based on established routes for related VHL ligands. The synthesis would likely involve the coupling of a protected hydroxyproline (B1673980) core with a precursor fragment already containing the key phenolic hydroxyl group.

A plausible, though not explicitly documented, multi-step synthesis would begin with a protected 4-hydroxybenzylamine (B1666329) derivative. This would be coupled with the other key fragments, followed by deprotection steps to yield the final this compound product. The synthesis of the parent VH032 amine has been extensively documented, involving steps such as C-H arylation of 4-methylthiazole (B1212942) with a protected benzylamine, followed by sequential amide couplings.[3][4]

Table 1: Physicochemical Properties of this compound
PropertyValue
IUPAC Name (2S,4R)-1-((S)-2-acetamido-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide
Molecular Formula C₂₄H₃₁N₄O₅S (Note: Varies based on source, often cited for parent VH032)
Molecular Weight 488.6 g/mol
CAS Number 2244684-42-0
Appearance Solid powder
Solubility Soluble in DMSO
Storage Store at -20°C for short-term, -80°C for long-term (up to 6 months).[5]

Mechanism of Action

This compound functions as the VHL-recruiting component of a PROTAC. The mechanism follows a catalytic cycle that results in the degradation of a specific protein of interest (POI).

  • Ternary Complex Formation : The this compound moiety of the PROTAC binds to the substrate recognition site of VHL, while the other end of the PROTAC binds to the POI. This brings the POI and the VHL E3 ligase into close proximity, forming a ternary complex.

  • Ubiquitination : Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. This process is repeated to form a polyubiquitin (B1169507) chain.

  • Proteasomal Degradation : The polyubiquitinated POI is recognized by the 26S proteasome.

  • Recycling : The proteasome unfolds and degrades the POI into small peptides. The PROTAC molecule and the VHL E3 ligase are released and can participate in further rounds of degradation, allowing the PROTAC to act catalytically.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation POI Target Protein (POI) Ternary POI-PROTAC-VHL Ternary Complex POI->Ternary Binds PROTAC PROTAC (this compound based) PROTAC->Ternary VHL VHL E3 Ligase VHL->Ternary Recruited by Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI E2/Ubiquitin Transfer Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycled Proteasome->VHL Recycled Degraded Degraded Peptides Proteasome->Degraded Degradation

Figure 1: PROTAC Mechanism of Action with this compound.

Signaling Pathway Context: The VHL/HIF-1α Axis

To understand how this compound hijacks the VHL E3 ligase, it is essential to understand its native biological role in the hypoxia signaling pathway.

  • Normoxia (Normal Oxygen): Prolyl hydroxylase domain (PHD) enzymes use oxygen to hydroxylate specific proline residues on HIF-1α. This modification creates a binding site for VHL. VHL binds to the hydroxylated HIF-1α, leading to its ubiquitination and rapid degradation. This keeps HIF-1α levels low.

  • Hypoxia (Low Oxygen): In the absence of sufficient oxygen, PHD enzymes are inactive, and HIF-1α is not hydroxylated. VHL cannot bind to the unmodified HIF-1α, which then accumulates, translocates to the nucleus, and activates the transcription of genes involved in angiogenesis, glycolysis, and other responses to low oxygen.

VH032 and its derivatives mimic the hydroxylated proline motif of HIF-1α, allowing them to bind to VHL's substrate recognition pocket irrespective of oxygen levels.

VHL_HIF_Pathway cluster_normoxia Normoxia (O₂ Present) cluster_hypoxia Hypoxia (O₂ Absent) HIF_normoxia HIF-1α PHD PHD Enzymes HIF_normoxia->PHD O₂ HIF_OH Hydroxylated HIF-1α (HIF-1α-OH) PHD->HIF_OH Hydroxylation VHL_normoxia VHL E3 Ligase HIF_OH->VHL_normoxia Binding Proteasome_normoxia Proteasome VHL_normoxia->Proteasome_normoxia Ubiquitination Degradation_normoxia Degradation Proteasome_normoxia->Degradation_normoxia HIF_hypoxia HIF-1α HIF_stable Stable HIF-1α HIF_hypoxia->HIF_stable No Hydroxylation Nucleus Nucleus HIF_stable->Nucleus HRE Hypoxia Response Element (DNA) Transcription Gene Transcription (e.g., VEGF) HRE->Transcription Activation

Figure 2: The VHL/HIF-1α Signaling Pathway.

Experimental Data and Applications

This compound has been employed in the synthesis of PROTACs targeting various proteins. A key study synthesized a set of promiscuous kinase-targeting PROTACs using both VH032-NH₂ and this compound as VHL ligands to compare their efficacy.

Table 2: VHL Binding and Cellular Activity of this compound-based PROTACs

Data summarized from a study on promiscuous kinase PROTACs.[2]

PROTAC IDVHL LigandTarget LigandVHL Engagement (NanoBRET IC₅₀, µM in permeabilized cells)Kinase Degradation Observed
4-d This compound42.3No
5-b This compound51.9No
6-e This compound61.6No
4-a VH032-NH₂41.6Yes
6-b VH032-NH₂61.1Yes

The results from this particular study indicated that while the this compound based PROTACs (4-d, 5-b, 6-e) engaged with VHL similarly to their VH032-NH₂ counterparts in permeabilized cells, they failed to induce the degradation of target kinases in quantitative proteomic analyses.[2] This suggests that for the specific linkers and target ligands used, the geometry afforded by the phenolic exit vector of this compound was not optimal for forming a productive ternary complex leading to degradation. This highlights the critical importance of empirically testing different linker attachment points in PROTAC design.

Experimental Protocols

The evaluation of a this compound-based PROTAC involves a series of standard biochemical and cell-based assays.

General Protocol for PROTAC Synthesis via this compound

This protocol describes a general workflow for coupling this compound to a linker and a target protein ligand.

  • Linker Synthesis : Synthesize a linker with two distinct functional groups (e.g., a carboxylic acid and a protected amine).

  • Coupling to this compound : React the carboxylic acid end of the linker with the phenolic hydroxyl group of this compound, typically via an ether formation reaction (e.g., Williamson ether synthesis). This requires a suitable base and solvent.

  • Deprotection : Remove the protecting group from the other end of the linker.

  • Coupling to Target Ligand : React the now-free functional group on the linker with a complementary functional group on the target protein ligand (e.g., via amide bond formation using coupling reagents like HATU or EDC/HOBt).

  • Purification : Purify the final PROTAC conjugate using methods such as preparative HPLC.

  • Characterization : Confirm the structure and purity using LC-MS and NMR.

Protocol: Western Blot for Target Protein Degradation

This is the most common method to confirm PROTAC-induced protein degradation.

  • Cell Culture and Treatment : Plate a relevant cell line (e.g., a cancer cell line expressing the target protein) in 6-well or 12-well plates. Allow cells to adhere overnight. Treat cells with a dose-response of the this compound-based PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 4, 8, 16, or 24 hours).

  • Cell Lysis : Wash cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • Sample Preparation : Normalize protein concentrations with lysis buffer. Add 4X Laemmli sample buffer to a final concentration of 1X and boil at 95°C for 5-10 minutes.

  • SDS-PAGE and Transfer : Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting :

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection : Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system. Quantify band intensity using software like ImageJ.

Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures the downstream functional consequence of target protein degradation.

  • Cell Seeding : Seed cells in an opaque-walled 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate overnight.

  • Compound Treatment : Treat the cells with a serial dilution of the this compound-based PROTAC. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic agent).

  • Incubation : Incubate the plate for a period relevant to the protein's turnover and biological function (e.g., 72 hours).

  • Assay Procedure :

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement : Read the luminescence on a plate reader.

  • Data Analysis : Normalize the data to the vehicle control and plot the results to determine the concentration that inhibits cell growth by 50% (GI₅₀).

Experimental_Workflow cluster_synthesis PROTAC Synthesis & Characterization cluster_biochem Biochemical & Biophysical Assays cluster_cell Cell-Based Assays start This compound + Linker + Target Ligand synthesis Chemical Coupling Steps start->synthesis purification Purification (HPLC) synthesis->purification characterization Characterization (LC-MS, NMR) purification->characterization binding VHL Binding Assay (e.g., TR-FRET, FP) characterization->binding ternary Ternary Complex Assay (e.g., NanoBRET) characterization->ternary degradation Protein Degradation Assay (Western Blot / Proteomics) characterization->degradation viability Functional Assay (Cell Viability, etc.) degradation->viability mech_validation Mechanism Validation (e.g., Proteasome Inhibitor Rescue) degradation->mech_validation

Figure 3: General Experimental Workflow for PROTAC Evaluation.

Conclusion and Future Perspectives

This compound is a valuable tool in the PROTAC developer's toolkit, offering an alternative linker attachment site on the widely used VH032 scaffold. Its development underscores the importance of exploring diverse chemical geometries to achieve potent and selective protein degradation. While studies have shown that the phenolic exit vector of this compound may not be universally optimal for all targets, its availability allows for broader empirical screening in the early stages of PROTAC discovery.[2]

The success of a PROTAC is highly dependent on the intricate interplay between the target ligand, linker, and E3 ligase ligand. Future work will continue to expand the library of VHL ligands with novel exit vectors and improved physicochemical properties. The continued characterization of molecules like this compound will refine our understanding of the rules governing ternary complex formation and lead to the more rational design of next-generation protein degraders.

References

The Physicochemical Profile of VH032-OH: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VH032-OH is a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutics designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1][2][3] As a derivative of the potent von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand VH032, this compound serves as a versatile anchor for the synthesis of heterobifunctional degraders.[1][3][4] Its terminal hydroxyl group provides a convenient attachment point for linkers, enabling the conjugation of a target protein ligand to recruit the VHL E3 ligase complex.[5] This technical guide provides an in-depth overview of the core physicochemical properties of this compound, along with relevant experimental protocols and a detailed visualization of its role in the ubiquitin-proteasome pathway.

Core Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental for its effective application in PROTAC design and development, influencing factors such as solubility, cell permeability, and overall druglikeness of the final PROTAC molecule. The key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₂₄H₃₂N₄O₅S[5]
Molecular Weight 488.60 g/mol [5]
CAS Number 2244684-42-0[5]
Appearance White to light yellow solid powder[3]
Purity ≥95%[5]
Computed XLogP3 2.5
Melting Point Not available in cited literature.
Boiling Point Not applicable.[5]
pKa Not available in cited literature.

Solubility

The solubility of this compound is a critical parameter for its handling, formulation, and biological activity. Detailed solubility information is presented in the following tables.

In Vitro Solubility
SolventConcentrationRemarks
DMSO50 mg/mL (102.33 mM)Ultrasonic treatment may be required. Hygroscopic DMSO can significantly impact solubility; it is recommended to use newly opened DMSO.[3]
In Vivo Formulation Solubility

For preclinical in vivo studies, this compound can be formulated in various vehicles to achieve sufficient solubility and bioavailability. It is recommended to first prepare a clear stock solution in an organic solvent like DMSO and then add co-solvents sequentially.

FormulationSolubility
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (5.12 mM)
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (5.12 mM)
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (5.12 mM)

Experimental Protocols

Synthesis of VH032 from VH032 Amine

VH032, the parent compound of this compound, can be synthesized from VH032 amine. A representative protocol is described below.

Materials:

Procedure:

  • Dissolve VH032 amine in dichloromethane (DCM).

  • Add N,N-Diisopropylethylamine (DIPEA) to the solution.

  • Add acetic anhydride (Ac₂O) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Purify the crude product by preparative high-performance liquid chromatography (Prep-HPLC) to yield VH032.[6][7]

Note: This is a generalized protocol. For specific reaction conditions, reagent stoichiometry, and purification details, it is recommended to consult the primary literature.

Purification and Characterization

High-Performance Liquid Chromatography (HPLC): Purity of VH032 and its derivatives is typically assessed by reverse-phase HPLC. A general method would involve:

  • Column: C18 stationary phase

  • Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol (B129727), often with a small percentage of a modifier like trifluoroacetic acid (TFA) or formic acid.

  • Detection: UV detection at a wavelength such as 254 nm.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural confirmation of VH032 and its derivatives is achieved through ¹H and ¹³C NMR spectroscopy.[8][9]

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (CD₃OD) are commonly used.[8][9]

  • Internal Standard: Tetramethylsilane (TMS) is typically used for referencing.

Mass Spectrometry (MS): The exact mass and fragmentation pattern can be determined using high-resolution mass spectrometry (HRMS), often with electrospray ionization (ESI).[7]

Mechanism of Action: The PROTAC Pathway

This compound serves as the E3 ligase-recruiting component of a PROTAC. The general mechanism of action for a this compound-based PROTAC is depicted in the signaling pathway diagram below. The PROTAC molecule forms a ternary complex with the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a specific protein of interest (POI), leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[10]

PROTAC_Pathway cluster_cell Cellular Environment PROTAC PROTAC (this compound linked to POI Ligand) Ternary_Complex Ternary Complex (VHL-PROTAC-POI) PROTAC->Ternary_Complex Binds VHL VHL E3 Ligase Complex VHL->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Poly-ubiquitination Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Release Ub Ubiquitin (Ub) E1 E1 Activating Enzyme Ub->E1 ATP E2 E2 Conjugating Enzyme E1->E2 Ub Transfer Ub_E2 Ub-E2 E2->Ub_E2 Ub Transfer Ub_E2->Ternary_Complex Recruitment Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition & Binding Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation Recycled_Ub Recycled Ub Proteasome->Recycled_Ub Deubiquitination Recycled_Ub->Ub Recycled_PROTAC->PROTAC

PROTAC-Mediated Protein Degradation. This diagram illustrates the catalytic cycle of a PROTAC molecule.

Experimental Workflow: Co-Immunoprecipitation for Ternary Complex Formation

A key step in validating the mechanism of a PROTAC is to demonstrate the formation of the ternary complex (VHL-PROTAC-POI). Co-immunoprecipitation (co-IP) is a standard technique for this purpose.

CoIP_Workflow start Start: Cell Culture & Treatment lysis Cell Lysis (Non-denaturing buffer) start->lysis preclear Pre-clearing Lysate (with Protein A/G beads) lysis->preclear ip Immunoprecipitation (with anti-VHL antibody) preclear->ip capture Capture of Immune Complex (with Protein A/G beads) ip->capture wash Washing Steps (to remove non-specific binding) capture->wash elution Elution of Proteins (with sample buffer) wash->elution analysis Western Blot Analysis (Probe for POI and VHL) elution->analysis end End: Confirmation of Ternary Complex analysis->end

Co-Immunoprecipitation Workflow. This flowchart outlines the key steps to confirm ternary complex formation.

References

VH032-OH: A Technical Guide for Researchers in the Ubiquitin-Proteasome System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VH032-OH is a crucial chemical tool in the rapidly evolving field of targeted protein degradation. As a functionalized derivative of the potent von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand, VH032, it serves as a versatile anchor for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest.[3][4] This guide provides an in-depth technical overview of this compound, its mechanism of action within the UPS, relevant quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Core Concepts: The Ubiquitin-Proteasome System and PROTACs

The ubiquitin-proteasome system is a fundamental cellular process for regulating protein homeostasis. It involves a cascade of enzymatic reactions that tag substrate proteins with ubiquitin, a small regulatory protein. This polyubiquitination marks the target protein for degradation by the proteasome, a large protein complex that functions as a cellular recycling plant.[5][6]

PROTACs leverage this system by bringing a target protein into close proximity with an E3 ubiquitin ligase. A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ligase (in this case, this compound for VHL), and a flexible linker connecting the two.[7][8] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, leading to its subsequent degradation by the proteasome.[9][10]

This compound: A Key Building Block for VHL-Recruiting PROTACs

This compound is a derivative of VH032, a potent and selective ligand for the VHL E3 ligase.[11][12] The hydroxyl group on this compound provides a convenient attachment point for linkers, enabling the modular synthesis of a wide range of PROTACs targeting various proteins of interest.[1][13]

Chemical and Physical Properties
PropertyValueReference
Molecular Formula C₂₄H₃₂N₄O₅S[1]
Molecular Weight 488.60 g/mol [1]
CAS Number 2244684-42-0[1]
Appearance White to light yellow solid[1]
Solubility DMSO: ≥ 50 mg/mL (102.33 mM)[1]
Storage -20°C, stored under nitrogen[1]

Quantitative Data

LigandParameterValueAssay MethodReference
VH032Kd for VHL185 nMNot specified[11]
BODIPY FL VH032Kd for VCB complex3.01 nMTime-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)[12]
VH032IC₅₀ vs. BODIPY FL VH032352.2 nMTR-FRET[14]
VH032 phenol (B47542) (this compound)IC₅₀ vs. BODIPY FL VH032212.5 nMTR-FRET[14]
MZ1 (VH032-based PROTAC)IC₅₀ vs. BODIPY FL VH032226.2 nMTR-FRET[14]

Note: The VCB complex consists of VHL, Elongin B, and Elongin C.

It is important to note that a study investigating promiscuous kinase PROTACs found that those based on the this compound exit vector did not induce degradation of the targeted kinases, suggesting that the attachment point on the VHL ligand can significantly impact PROTAC efficiency.[13]

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key molecular events involved in the ubiquitin-proteasome system and the mechanism of action of this compound-based PROTACs.

Ubiquitin_Proteasome_System cluster_Ubiquitination Ubiquitination Cascade cluster_Degradation Proteasomal Degradation E1 E1 (Ub-Activating Enzyme) E2 E2 (Ub-Conjugating Enzyme) E1->E2 Conjugation AMP_PPi AMP + PPi E1->AMP_PPi E3 E3 Ligase (e.g., VHL complex) E2->E3 Binding PolyUb_Target Polyubiquitinated Target Protein E3->PolyUb_Target Ubiquitination Ub Ubiquitin Ub->E1 Activation ATP ATP ATP->E1 Target Target Protein Target->PolyUb_Target Proteasome 26S Proteasome PolyUb_Target->Proteasome Recognition & Degradation Peptides Peptides Proteasome->Peptides

Figure 1: The Ubiquitin-Proteasome System (UPS) Pathway.

PROTAC_Mechanism cluster_PROTAC PROTAC-mediated Degradation PROTAC PROTAC (this compound based) VHL VHL E3 Ligase PROTAC->VHL Binds Target Target Protein PROTAC->Target Binds Ternary_Complex Ternary Complex (VHL-PROTAC-Target) VHL->Ternary_Complex Target->Ternary_Complex Ternary_Complex->PROTAC Recycled Ternary_Complex->VHL Recycled PolyUb_Target Polyubiquitinated Target Protein Ternary_Complex->PolyUb_Target Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_Target->Proteasome Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Figure 2: Mechanism of Action of a this compound-based PROTAC.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound and PROTACs derived from it. These protocols are based on established methods and can be adapted for specific target proteins and cell lines.

VHL Binding Assay (Fluorescence Polarization)

This protocol is adapted from a commercially available VHL binding assay kit and can be used to determine the binding affinity of this compound or this compound-based PROTACs to the VHL complex.[15]

Materials:

  • Purified VHL complex (VHL/Elongin B/Elongin C)

  • Fluorescently labeled VHL ligand (e.g., BODIPY FL VH032)

  • This compound or test PROTAC

  • VHL Assay Buffer (e.g., 25 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)

  • 384-well, black, low-volume assay plates

  • Fluorescence microplate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare Reagents:

    • Dilute the VHL complex to the desired concentration (e.g., 37.5 ng/µL) in VHL Assay Buffer.

    • Prepare a stock solution of the fluorescently labeled VHL ligand (e.g., 2.5 µM BODIPY FL VH032) in VHL Assay Buffer.

    • Prepare a serial dilution of this compound or the test PROTAC in VHL Assay Buffer.

  • Assay Setup (per well):

    • Add 40 µL of the diluted VHL complex to each well (except for the "Blank" wells).

    • Add 5 µL of the serially diluted this compound or test PROTAC to the "Test Inhibitor" wells.

    • Add 5 µL of VHL Assay Buffer to the "Negative Control" wells.

    • Add 5 µL of a known VHL inhibitor (e.g., VH298) to the "Positive Control" wells.

    • Add 45 µL of VHL Assay Buffer to the "Blank" wells.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes with slow shaking.

  • Addition of Fluorescent Probe:

    • Add 5 µL of the diluted fluorescently labeled VHL ligand to all wells except the "Blank".

  • Final Incubation:

    • Incubate the plate at room temperature for 30-45 minutes, protected from light.

  • Measurement:

    • Measure the fluorescence polarization using a microplate reader (e.g., excitation at 485 nm and emission at 528 nm).

  • Data Analysis:

    • Subtract the "Blank" values from all other readings.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the "Negative Control" and "Positive Control".

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

In-Cell Target Protein Degradation Assay (Western Blot)

This protocol is used to assess the ability of a this compound-based PROTAC to induce the degradation of a specific target protein in a cellular context.[1]

Materials:

  • Cell line expressing the target protein (e.g., 22RV1 for BRD4)

  • Complete cell culture medium

  • This compound-based PROTAC

  • DMSO (vehicle control)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody specific to the target protein

  • Primary antibody for a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding:

    • Seed the cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound-based PROTAC and a vehicle control (DMSO) in complete cell culture medium.

    • Treat the cells with the different concentrations of the PROTAC or vehicle for a specified time (e.g., 16 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer and incubate on ice for 30 minutes.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for the target protein and the loading control.

    • Normalize the target protein levels to the loading control.

    • Determine the extent of protein degradation at each PROTAC concentration relative to the vehicle control.

Cell Viability Assay (MTT Assay)

This assay is performed to evaluate the cytotoxic effects of the this compound-based PROTAC on the cells.[1]

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound-based PROTAC

  • DMSO (vehicle control)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a low density (e.g., 5 x 10³ cells/well).

  • Compound Treatment:

    • Treat the cells with serial dilutions of the this compound-based PROTAC or vehicle control.

  • Incubation:

    • Incubate the plate for a prolonged period (e.g., 3 days) to allow for effects on cell proliferation.

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Solubilization:

    • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement:

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the relative cell viability for each treatment condition compared to the vehicle control.

    • Determine the concentration of the PROTAC that inhibits cell viability by 50% (IC₅₀).

Experimental Workflow

The following diagram outlines a typical experimental workflow for the evaluation of a novel this compound-based PROTAC.

Experimental_Workflow cluster_Synthesis PROTAC Synthesis & Characterization cluster_Biochemical Biochemical & Biophysical Assays cluster_Cellular Cellular Assays Synthesis Synthesize this compound based PROTAC Characterization Characterize PROTAC (NMR, MS, Purity) Synthesis->Characterization VHL_Binding VHL Binding Assay (e.g., FP, SPR, ITC) Characterization->VHL_Binding Target_Binding Target Protein Binding Assay Characterization->Target_Binding Ternary_Complex Ternary Complex Formation Assay VHL_Binding->Ternary_Complex Target_Binding->Ternary_Complex Degradation Target Protein Degradation (Western Blot, HiBiT) Ternary_Complex->Degradation Ubiquitination In-cell Ubiquitination Assay Degradation->Ubiquitination Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Degradation->Viability

Figure 3: Experimental workflow for the evaluation of a this compound-based PROTAC.

Conclusion

This compound is an indispensable tool for researchers working on targeted protein degradation. Its well-defined role as a VHL ligand and its suitability for PROTAC synthesis make it a cornerstone of many drug discovery and chemical biology programs. This guide has provided a comprehensive technical overview, including quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes. By understanding the principles and methodologies outlined herein, researchers can effectively utilize this compound to develop novel PROTACs and advance our understanding of the ubiquitin-proteasome system.

References

The In Vitro Biological Activity of VH032-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VH032-OH is a crucial chemical probe and building block in the field of targeted protein degradation. As a derivative of the potent von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand VH032, it serves as a critical component in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth overview of the in vitro biological activity of this compound, focusing on its mechanism of action, binding affinity, and cellular effects. Detailed experimental protocols and signaling pathway diagrams are included to facilitate its application in drug discovery and chemical biology research.

Introduction

The von Hippel-Lindau (VHL) protein is the substrate recognition component of the CRL2^VHL^ E3 ubiquitin ligase complex, which plays a pivotal role in cellular oxygen sensing by targeting the alpha subunit of Hypoxia-Inducibile Factor (HIF-1α) for proteasomal degradation.[1] Under normoxic conditions, prolyl hydroxylases (PHDs) hydroxylate specific proline residues on HIF-1α, enabling its recognition by VHL.[2][3] This interaction leads to the ubiquitination and subsequent degradation of HIF-1α.[1] Small molecules that inhibit the VHL/HIF-1α interaction can stabilize HIF-1α, leading to the activation of the hypoxic response, a pathway with therapeutic potential for conditions like anemia and ischemia.[1][4]

VH032 is a potent inhibitor of the VHL/HIF-1α interaction.[5] this compound is a functionalized derivative of VH032, designed for conjugation with a linker and a ligand for a target protein to create PROTACs.[6][7] These heterobifunctional molecules co-opt the VHL E3 ligase to induce the degradation of specific target proteins.[6] This guide focuses on the intrinsic in vitro biological activities of the VHL ligand core, as exemplified by VH032 and its derivatives like this compound.

Mechanism of Action

This compound functions by competitively binding to the HIF-1α binding pocket of VHL, thereby disrupting the VHL/HIF-1α protein-protein interaction.[4] This inhibition occurs downstream of HIF-1α hydroxylation.[8] By preventing the recognition of hydroxylated HIF-1α by VHL, this compound leads to the stabilization and accumulation of HIF-1α, even under normoxic conditions.[8] The stabilized HIF-1α can then translocate to the nucleus, heterodimerize with HIF-1β, and activate the transcription of hypoxia-responsive genes.[8]

VH032-OH_Mechanism_of_Action cluster_normoxia Normoxia cluster_vh032oh With this compound HIF1a HIF-1α PHDs PHDs (O₂, Fe²⁺, 2-OG) HIF1a->PHDs Hydroxylation pHIF1a p-OH-HIF-1α PHDs->pHIF1a VHL VHL E3 Ligase pHIF1a->VHL Binding Proteasome Proteasome pHIF1a->Proteasome Ub Ubiquitin VHL->Ub Ubiquitination VHL->Proteasome Degradation Degradation Degradation Proteasome->Degradation VH032OH This compound VHL_bound VHL E3 Ligase VH032OH->VHL_bound Inhibition pHIF1a_stable p-OH-HIF-1α (Stabilized) VHL_bound->pHIF1a_stable Binding Blocked HIF_target_genes HIF Target Genes (e.g., CA9, GLUT1, PHD2) pHIF1a_stable->HIF_target_genes Transcription Activation Hypoxic_Response Hypoxic Response HIF_target_genes->Hypoxic_Response

Figure 1: Mechanism of action of this compound.

Quantitative In Vitro Activity

The in vitro biological activity of VH032 and its derivatives has been characterized using various biophysical and cellular assays. The following tables summarize the key quantitative data.

Compound Assay Type Target Value Reference
VH032Binding Affinity (Kd)VHL185 nM[5]
VH032Inhibition Constant (Ki)VHL142.1 nM[9]
VH032IC50VHL352.2 nM[9]
VH298 (a more potent analog)Binding Affinity (Kd)VHL80 nM[9]
VH298 (a more potent analog)Inhibition Constant (Ki)VHL18.9 nM (TR-FRET)[9]
VH298 (a more potent analog)Inhibition Constant (Ki)VHL110.4 nM (FP)[9]

Table 1: Biophysical Binding Data for VH032 and a Related Compound.

Cell Line Assay Target Gene Effect of VH032 Reference
HeLaqRT-PCRCA9, GLUT1, PHD2Dose-dependent upregulation[10]
U2OSqRT-PCRCA9, GLUT1, PHD2Dose-dependent upregulation[10]
HFFqRT-PCRCA9, GLUT1Dose-dependent upregulation[10]
U2OS (HRE-luciferase)Reporter AssayHIF ActivityIncreased (150 µM for 3-fold increase)[10]
U87MGCCK-8ProliferationInhibition (IC50 = 59.2 µM)[11]
U251CCK-8ProliferationInhibition (IC50 = 85.07 µM)[11]

Table 2: Cellular Activity of VH032.

Experimental Protocols

VHL Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This protocol is adapted from methodologies described for VHL ligand binding assays.[9][12][13]

Objective: To determine the binding affinity of this compound to the VHL protein complex.

Materials:

  • GST-tagged VCB (VHL-ElonginC-ElonginB) complex

  • Terbium (Tb)-labeled anti-GST antibody

  • BODIPY FL-labeled VH032 probe

  • This compound (or other test compounds)

  • Assay Buffer: 25 mM HEPES (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.01% BSA, 0.01% Tween-20

  • 384-well low-volume white plates

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Prepare serial dilutions of this compound in assay buffer containing a constant concentration of DMSO (e.g., 1%).

  • Add 2 µL of the this compound dilutions to the wells of the 384-well plate.

  • Prepare a mixture of GST-VCB complex and Tb-anti-GST antibody in assay buffer.

  • Add 4 µL of the GST-VCB/Tb-anti-GST mixture to each well.

  • Prepare a solution of BODIPY FL-labeled VH032 probe in assay buffer.

  • Add 4 µL of the probe solution to each well.

  • Incubate the plate at room temperature for 90 minutes, protected from light.

  • Measure the TR-FRET signal on a compatible plate reader (e.g., excitation at 340 nm, emission at 520 nm for BODIPY FL and 620 nm for Terbium).

  • Calculate the ratio of the acceptor (520 nm) to donor (620 nm) fluorescence.

  • Plot the fluorescence ratio against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50. The Ki can then be calculated using the Cheng-Prusoff equation.

TR-FRET_Workflow start Start prepare_compound Prepare this compound Serial Dilutions start->prepare_compound add_compound Add Compound to 384-well Plate prepare_compound->add_compound add_vcb_ab Add VCB/Antibody Mixture to Wells add_compound->add_vcb_ab prepare_vcb_ab Prepare GST-VCB and Tb-anti-GST Mixture prepare_vcb_ab->add_vcb_ab add_probe Add Probe to Wells add_vcb_ab->add_probe prepare_probe Prepare BODIPY FL-VH032 Probe Solution prepare_probe->add_probe incubate Incubate 90 min at Room Temperature add_probe->incubate read_plate Measure TR-FRET Signal incubate->read_plate analyze Analyze Data (IC50/Ki Determination) read_plate->analyze end End analyze->end

Figure 2: TR-FRET based VHL binding assay workflow.

HIF-1α Target Gene Expression Assay (qRT-PCR)

This protocol is based on the methodology for assessing the cellular activity of VHL inhibitors.[10]

Objective: To quantify the effect of this compound on the mRNA expression levels of HIF-1α target genes.

Materials:

  • Human cell line (e.g., HeLa, U2OS)

  • Cell culture medium and supplements

  • This compound

  • DMSO (vehicle control)

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix

  • Primers for target genes (e.g., CA9, GLUT1, PHD2) and a housekeeping gene (e.g., ACTB, TBP)

  • qPCR instrument

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or DMSO for a specified period (e.g., 16-24 hours).

  • Harvest the cells and extract total RNA using a suitable RNA extraction kit.

  • Assess the quantity and quality of the extracted RNA.

  • Synthesize cDNA from the total RNA using a reverse transcription kit.

  • Perform qPCR using the synthesized cDNA, specific primers for the target and housekeeping genes, and a qPCR master mix.

  • Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in mRNA expression of the target genes in this compound-treated cells compared to the vehicle control.

Conclusion

This compound is a well-characterized VHL ligand that serves as a valuable tool for chemical biology and drug discovery. Its ability to potently and selectively inhibit the VHL/HIF-1α interaction provides a direct mechanism for stabilizing HIF-1α and activating the hypoxic signaling pathway in vitro. The quantitative data and detailed protocols provided in this guide are intended to support researchers in utilizing this compound for the development of novel therapeutics, particularly in the realm of targeted protein degradation. The provided diagrams offer a clear visual representation of its mechanism and experimental application. Further research into the cellular and in vivo effects of PROTACs derived from this compound will continue to expand our understanding of its therapeutic potential.

References

Methodological & Application

Application Notes: A Conceptual Guide to Synthesizing PROTACs Using the VHL Ligand VH032-OH

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview for researchers, scientists, and drug development professionals on the conceptual framework and methodologies for utilizing VH032-OH in the synthesis and evaluation of Proteolysis Targeting Chimeras (PROTACs).

Introduction to PROTAC Technology and this compound

Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules designed to selectively eliminate target proteins by hijacking the cell's native ubiquitin-proteasome system.[1][2] A PROTAC consists of three key components: a ligand that binds to a target Protein of Interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[3]

This compound is a functionalized derivative of VH032, a potent and well-characterized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][5][6] The terminal hydroxyl group on this compound serves as a versatile chemical handle, allowing for its conjugation to a variety of linkers and POI ligands to generate VHL-recruiting PROTACs.[7][8]

Principle of PROTAC Synthesis with this compound

The synthesis of a PROTAC is a modular process involving the strategic selection and chemical conjugation of its three core components. The goal is to create a molecule that can efficiently induce the formation of a stable ternary complex between the VHL E3 ligase and the target protein.

PROTAC_Structure cluster_PROTAC PROTAC Molecule POI_Ligand Ligand for Protein of Interest (POI) Linker Linker POI_Ligand->Linker VHL_Ligand VHL E3 Ligase Ligand (this compound) Linker->VHL_Ligand

Figure 1: Modular structure of a this compound based PROTAC.

The design process begins with a validated ligand for the target protein and the VHL ligand, this compound. The critical element is the linker, as its length, composition (e.g., PEG or alkyl chains), and attachment points (exit vectors) significantly influence the stability and geometry of the ternary complex, ultimately dictating the degradation efficiency.[7][9]

Conceptual Protocols and Methodologies

3.1. General Synthesis Workflow

The synthesis of a this compound-based PROTAC generally involves standard organic chemistry coupling reactions. The hydroxyl group of this compound can be activated or reacted with a linker that has a compatible reactive group. This VH032-linker conjugate is then coupled to the POI ligand.

Figure 2: General workflow for PROTAC synthesis and evaluation.

Key Experimental Protocols:

  • PROTAC Synthesis:

    • Linker Attachment to this compound: The hydroxyl group of this compound is typically reacted with a linker containing a suitable functional group, such as a carboxylic acid (via esterification) or an activated leaving group.[8]

    • Coupling to POI Ligand: The resulting VH032-linker intermediate, now bearing a new terminal reactive group from the linker, is conjugated to the POI ligand. Common coupling chemistries include amide bond formation or click chemistry.[7][9]

    • Purification: The final PROTAC product is purified using techniques like flash column chromatography or high-performance liquid chromatography (HPLC).

    • Structural Verification: The identity and purity of the synthesized PROTAC are confirmed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

  • Biochemical Characterization:

    • Binding Assays: It is crucial to confirm that the final PROTAC molecule retains its ability to bind to both the target protein and the VHL E3 ligase. This can be assessed using techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or fluorescently-labeled tracer binding assays.[10]

    • Ternary Complex Formation: Advanced techniques like FRET or AlphaLISA can be used to provide evidence of the formation of the POI-PROTAC-VHL ternary complex.

  • Cellular Characterization:

    • Protein Degradation Analysis: The primary method to assess PROTAC efficacy is to measure the reduction in the levels of the target protein.

      • Method: Cells are treated with varying concentrations of the PROTAC for a specific duration (e.g., 6 to 24 hours).[3][7]

      • Readout: Cell lysates are analyzed by Western Blot to visualize the decrease in the target protein band. Quantitative proteomics can provide a more global view of protein level changes.[2]

    • Dose-Response and Time-Course: To characterize the PROTAC's potency and kinetics, dose-response curves are generated to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation). Time-course experiments reveal how quickly degradation occurs.

    • Mechanism of Action Validation: To confirm that degradation occurs via the intended pathway, control experiments are essential. This includes co-treatment with a proteasome inhibitor (like MG132) or an inhibitor of neddylation (like MLN4924), both of which should rescue the degradation of the target protein.[11] Competing with excess free VH032 ligand should also block the PROTAC's effect.[4]

The PROTAC Signaling Pathway

The mechanism of action for a this compound based PROTAC follows a catalytic cycle within the cell.

PROTAC_MoA PROTAC PROTAC (this compound based) Ternary Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary Binds POI Target Protein (POI) POI->Ternary Binds VHL VHL E3 Ligase VHL->Ternary Binds Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Poly-ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Recruited Proteasome Proteasome Ub_POI->Proteasome Targeted for Degradation Proteasome->PROTAC Recycled Degradation Degraded Peptides Proteasome->Degradation

Figure 3: Catalytic cycle of PROTAC-mediated protein degradation.

Data Presentation and Key Considerations

The effectiveness of a PROTAC is determined by several quantitative parameters. When designing and characterizing a this compound based PROTAC, it is essential to measure and compare these values.

Table 1: Key Physicochemical and Pharmacological Parameters

Parameter Description Typical Value Range Significance
VHL Binding (Kd) Binding affinity of the PROTAC's this compound moiety to the VHL protein. 100 - 500 nM[12][13] Essential for E3 ligase recruitment. Must be maintained in the final PROTAC construct.
POI Binding (Kd / IC₅₀) Binding affinity of the PROTAC's other "warhead" to the target protein. Varies by target Required for target engagement. Does not always correlate directly with degradation potency.[2]
DC₅₀ The concentration of PROTAC required to degrade 50% of the target protein. nM to low µM[3] Primary measure of a PROTAC's degradation potency. Lower is better.
Dₘₐₓ The maximum percentage of protein degradation achievable. >80% Indicates the efficacy of the PROTAC. A low Dₘₐₓ may suggest poor ternary complex formation.

| Cellular Permeability | The ability of the PROTAC to cross the cell membrane. | Varies | A critical factor for cellular activity. PROTACs often have high molecular weights, challenging permeability.[14] |

Considerations for this compound:

  • Exit Vector: Studies have shown that the choice of linker attachment point is critical. While the hydroxyl group on this compound provides a convenient handle, some research suggests that this central position may not be the most efficient exit vector for inducing degradation of all target kinases, highlighting the importance of empirical testing.[7]

  • Metabolic Stability: The VH032 scaffold can be subject to metabolic degradation, such as amide hydrolysis or oxidation.[15][16] This should be considered for in vivo applications and can be addressed through chemical modification of the VHL ligand.[16]

References

Application Notes and Protocols for Conjugating a Linker to VH032-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the conjugation of a chemical linker to the hydroxyl group of VH032-OH, a widely used von Hippel-Lindau (VHL) E3 ligase ligand in the development of Proteolysis Targeting Chimeras (PROTACs). The protocols described herein are based on established synthetic organic chemistry methodologies and are intended to serve as a comprehensive guide for researchers in the field of targeted protein degradation.

Introduction

This compound is a crucial building block in the synthesis of PROTACs, which are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1] The phenolic hydroxyl group on this compound serves as a convenient and frequently utilized attachment point for a linker, which in turn is connected to a ligand for the protein of interest.[2][3] The nature of the linker is critical for the efficacy of the resulting PROTAC, influencing its solubility, cell permeability, and the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.

This document outlines two primary and robust methods for conjugating a linker to the phenolic hydroxyl group of this compound: the Williamson Ether Synthesis and the Mitsunobu Reaction.

Chemical Structures and Signaling Pathway

This compound is a small molecule inhibitor of the VHL/HIF-1α interaction. By conjugating a linker to its hydroxyl group, its function is repurposed to recruit the VHL E3 ligase to a new protein of interest, initiating the ubiquitination cascade.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC PROTAC (VH032-Linker-POI Ligand) POI Protein of Interest (POI) PROTAC->POI Binds VHL VHL E3 Ligase PROTAC->VHL Recruits Ternary POI-PROTAC-VHL Ternary Complex Proteasome Proteasome POI->Proteasome Degradation Ub Ubiquitin Ub->POI Tags POI Ternary->Ub Ubiquitination

Caption: PROTAC-mediated protein degradation workflow.

Experimental Protocols

Two primary methods for conjugating a linker to the phenolic hydroxyl of this compound are detailed below. These protocols are based on general procedures for Williamson ether synthesis and the Mitsunobu reaction, adapted for the context of PROTAC synthesis.

Protocol 1: Williamson Ether Synthesis for Ether Linkage

The Williamson ether synthesis is a reliable method for forming an ether bond by reacting an alkoxide with a primary alkyl halide. In this context, the phenoxide of this compound acts as the nucleophile.

Experimental Workflow:

Williamson_Ether_Synthesis cluster_workflow Williamson Ether Synthesis Workflow start Start deprotonation Deprotonation of this compound (Formation of Phenoxide) start->deprotonation alkylation Alkylation with Linker-Halide deprotonation->alkylation workup Aqueous Workup alkylation->workup purification Purification (e.g., HPLC) workup->purification end VH032-Linker Conjugate purification->end

Caption: Workflow for Williamson Ether Synthesis.

Materials:

  • This compound

  • Linker with a terminal primary alkyl halide (e.g., Br-(CH₂)n-X or I-(CH₂)n-X, where X is a functional group for subsequent conjugation)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate (B1210297)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • HPLC system for purification and analysis

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 equivalent) in anhydrous DMF or acetonitrile, add potassium carbonate (2.0-3.0 equivalents).

  • Addition of Linker: Add the linker-alkyl halide (1.1-1.5 equivalents) to the reaction mixture.

  • Reaction: Stir the mixture vigorously at a temperature between 50-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction time can vary from a few hours to overnight depending on the reactivity of the alkyl halide.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to remove the inorganic base. Dilute the filtrate with ethyl acetate and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to obtain the desired VH032-linker conjugate.[4][5][6]

Troubleshooting:

  • Low Yield: Ensure all reagents and solvents are anhydrous. Consider using a more reactive alkyl iodide instead of bromide or chloride. Increasing the reaction temperature or using a stronger base like cesium carbonate may also improve the yield.

  • Side Products: The formation of alkene byproducts can occur, especially with secondary alkyl halides. Ensure a primary alkyl halide is used. To minimize C-alkylation, polar aprotic solvents like DMF are recommended.[4]

Protocol 2: Mitsunobu Reaction for Ether or Ester Linkage

The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol to a variety of functional groups, including ethers and esters, under mild conditions with inversion of stereochemistry (not relevant for the phenolic hydroxyl).[7][8]

Experimental Workflow:

Mitsunobu_Reaction cluster_workflow Mitsunobu Reaction Workflow start Start mixing Mix this compound, Linker-OH, and PPh₃ in THF start->mixing cooling Cool to 0°C mixing->cooling addition Slow Addition of DIAD or DEAD cooling->addition reaction Stir at Room Temperature addition->reaction purification Purification (e.g., HPLC) reaction->purification end VH032-Linker Conjugate purification->end

References

Application Notes and Protocols: VH032-OH in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VH032-OH is a crucial chemical tool in the field of cancer research, primarily recognized as a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] Its significance stems from its integral role in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to selectively degrade target proteins implicated in cancer pathogenesis.[1][2] PROTACs are heterobifunctional molecules that recruit an E3 ligase, such as VHL, to a protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome.[1][3] The parent compound, VH032, also functions as an inhibitor of the VHL/HIF-1α interaction, demonstrating direct anti-tumor effects in certain cancer models.[2][4][5][6][7]

These application notes provide a comprehensive overview of this compound's functions, applications, and relevant experimental protocols to facilitate its use in cancer research.

Mechanism of Action

The utility of this compound and its derivatives in cancer research is rooted in two primary mechanisms:

  • VHL Ligand for PROTAC-Mediated Protein Degradation: this compound serves as the VHL-binding moiety in PROTACs.[1][8] By being chemically linked to a ligand that binds a specific cancer-associated protein (the "protein of interest"), the resulting PROTAC molecule brings the VHL E3 ligase into close proximity with the target protein. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the 26S proteasome. This approach allows for the targeted elimination of "undruggable" proteins that lack a functional active site for traditional inhibitors.

  • Inhibition of the VHL/HIF-1α Signaling Pathway: The parent molecule, VH032, directly inhibits the interaction between VHL and Hypoxia-Inducible Factor 1-alpha (HIF-1α).[5][6] Under normal oxygen conditions (normoxia), VHL recognizes and binds to hydroxylated HIF-1α, leading to its ubiquitination and degradation. In hypoxic tumor environments or when VHL is mutated, HIF-1α is stabilized and promotes the transcription of genes involved in tumor progression, such as Vascular Endothelial Growth Factor (VEGF), which is crucial for angiogenesis. By inhibiting the VHL/HIF-1α interaction, VH032 can suppress the growth of certain cancers, such as glioma, by inducing apoptosis and cell cycle arrest.[5]

Signaling Pathway Diagram

VHL_HIF1a_Pathway cluster_normoxia Normoxic Conditions cluster_hypoxia Hypoxic Conditions / VHL Inhibition HIF1a_p HIF-1α PHDs PHDs (Prolyl Hydroxylases) HIF1a_p->PHDs HIF1a_OH Hydroxylated HIF-1α PHDs->HIF1a_OH Hydroxylation O2 O2 O2->PHDs VHL VHL E3 Ligase HIF1a_OH->VHL Ub Ubiquitin VHL->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation Degradation Proteasome->Degradation HIF1a_s HIF-1α (Stabilized) HIF1b HIF-1β/ARNT HIF1a_s->HIF1b HIF1_complex HIF-1 Complex HIF1b->HIF1_complex HRE Hypoxia Response Element (DNA) HIF1_complex->HRE VEGF VEGF Gene Transcription HRE->VEGF Angiogenesis Angiogenesis & Tumor Growth VEGF->Angiogenesis VH032 VH032 VH032->VHL Inhibits

Caption: The VHL/HIF-1α signaling pathway under normoxic and hypoxic/VHL-inhibited conditions.

Applications in Cancer Research

This compound and its parent compound have demonstrated significant utility in several areas of cancer research:

  • PROTAC Development: The primary application of this compound is as a VHL E3 ligase handle in the synthesis of PROTACs.[1][3][8] Researchers can conjugate this compound to a ligand targeting a specific oncoprotein to create a novel degrader molecule. This has been successfully applied to target a wide range of proteins, including bromodomain and extra-terminal domain (BET) proteins and various kinases.[9][10]

  • Anti-Glioma Activity: Studies have shown that VH032 exhibits potent anti-tumor effects in glioma cell lines (U87MG and U251).[5] It achieves this by inhibiting cell proliferation, migration, and invasion, while also inducing apoptosis and G2/M phase cell cycle arrest.[5] These effects are attributed to the suppression of the VHL/HIF-1α/VEGF signaling pathway.[5]

  • Tool for Studying Hypoxia Pathways: As an inhibitor of the VHL:HIF-α interaction, VH032 can be used as a chemical probe to study the downstream effects of HIF-1α stabilization and the hypoxic response in various cancer models.[6][9]

Quantitative Data Summary

The following tables summarize the quantitative data from a study investigating the effects of VH032 on glioma cell lines.

Table 1: Effect of VH032 on Glioma Cell Viability (CCK-8 Assay)

Cell LineConcentrationInhibition Rate (%)
U87MGVariesDose-dependent
U251VariesDose-dependent

Note: The original study presents this data graphically as dose-response curves. The table reflects the reported dose-dependent inhibition of proliferation.[5]

Table 2: Effect of VH032 on Glioma Cell Migration and Invasion

AssayCell LineTreatmentEffect
Wound HealingU87MGVH032Significant inhibition of migration.
Wound HealingU251VH032Significant inhibition of migration.
Transwell InvasionU87MGVH032Significant inhibition of invasion.
Transwell InvasionU251VH032Significant inhibition of invasion.

Note: The study reported statistically significant reductions in migration and invasion upon VH032 treatment compared to controls.[5]

Table 3: Effect of VH032 on Apoptosis and Cell Cycle in Glioma Cells

AnalysisCell LineTreatmentObservation
Flow CytometryU87MGVH032Increased rate of apoptosis.
Flow CytometryU251VH032Increased rate of apoptosis.
Cell CycleU87MGVH032G2/M phase cell cycle arrest.
Cell CycleU251VH032G2/M phase cell cycle arrest.

Note: The study demonstrated a significant increase in the apoptotic cell population and an accumulation of cells in the G2/M phase of the cell cycle following VH032 treatment.[5]

Experimental Protocols

Preparation of this compound Stock and Working Solutions

Proper preparation of this compound solutions is critical for reproducible experimental results.

1. Stock Solution Preparation (e.g., 10 mM in DMSO):

  • This compound is soluble in DMSO.[4]
  • Calculate the required mass of this compound for the desired volume and concentration.
  • Add the appropriate volume of DMSO to the this compound powder.
  • Vortex or sonicate briefly to ensure complete dissolution.
  • Store the stock solution at -20°C or -80°C for long-term stability.[1][6] Aliquot to avoid repeated freeze-thaw cycles.[6]

2. In Vivo Formulation (Example):

  • Protocol 1 (PEG-based): [1]
  • Prepare a stock solution in DMSO.
  • For the final working solution, combine the following in order, ensuring each component is fully mixed before adding the next:
  • 10% DMSO (from stock solution)
  • 40% PEG300
  • 5% Tween-80
  • 45% Saline
  • This formulation aims for a clear solution. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1] It is recommended to prepare this working solution fresh on the day of use.[1]
  • Protocol 2 (Corn Oil-based): [1]
  • Prepare a stock solution in DMSO.
  • For the final working solution, combine:
  • 10% DMSO (from stock solution)
  • 90% Corn Oil
  • Mix thoroughly.

Cell-Based Assays for Anti-Glioma Activity

The following are generalized protocols based on the methodologies used to assess the anti-tumor effects of VH032 in glioma cells.[5]

1. Cell Viability Assay (CCK-8):

  • Seed U87MG or U251 cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
  • Prepare serial dilutions of this compound in complete culture medium.
  • Remove the old medium from the cells and add 100 µL of the this compound-containing medium to each well. Include a vehicle control (e.g., DMSO).
  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
  • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
  • Measure the absorbance at 450 nm using a microplate reader.
  • Calculate the cell viability relative to the vehicle control.

2. Wound Healing (Scratch) Assay for Cell Migration:

  • Seed cells in a 6-well plate and grow them to confluency.
  • Create a "scratch" or "wound" in the cell monolayer using a sterile 200 µL pipette tip.
  • Gently wash the wells with PBS to remove detached cells.
  • Add fresh medium containing the desired concentration of this compound or a vehicle control.
  • Capture images of the scratch at time 0 and at subsequent time points (e.g., 24, 48 hours) using a microscope.
  • Measure the width of the scratch at multiple points and calculate the rate of wound closure.

3. Transwell Invasion Assay:

  • Rehydrate Matrigel-coated transwell inserts (8 µm pore size) with serum-free medium.
  • Harvest cells and resuspend them in serum-free medium containing this compound or a vehicle control.
  • Add the cell suspension to the upper chamber of the transwell insert.
  • Add complete medium (containing serum as a chemoattractant) to the lower chamber.
  • Incubate for 24-48 hours.
  • Remove the non-invading cells from the top of the insert with a cotton swab.
  • Fix and stain the invading cells on the bottom of the membrane (e.g., with crystal violet).
  • Count the number of invading cells in several microscopic fields.

PROTAC Development Workflow

PROTAC_Workflow cluster_design Design & Synthesis cluster_validation In Vitro Validation cluster_vivo In Vivo Evaluation POI_Ligand 1. Identify Ligand for Protein of Interest (POI) Linker 3. Design & Synthesize Linker POI_Ligand->Linker VH032_OH 2. Select E3 Ligase Ligand (e.g., this compound) VH032_OH->Linker PROTAC_Synth 4. Synthesize PROTAC Molecule Linker->PROTAC_Synth Binding 5. Confirm Binding to POI and VHL PROTAC_Synth->Binding Degradation 6. Assess POI Degradation (e.g., Western Blot, Proteomics) Binding->Degradation Ternary 7. Ternary Complex Formation Assay Degradation->Ternary Cell_Viability 8. Evaluate Cytotoxicity & Phenotypic Effects Ternary->Cell_Viability PK_PD 9. Pharmacokinetics & Pharmacodynamics Cell_Viability->PK_PD Xenograft 10. Xenograft Tumor Models PK_PD->Xenograft

Caption: A generalized workflow for the development of this compound-based PROTACs.

Conclusion

This compound is a versatile and powerful tool for cancer research and drug development. Its role as a VHL ligand is central to the rapidly expanding field of targeted protein degradation using PROTACs. Furthermore, the inherent activity of its parent compound, VH032, as an inhibitor of the VHL/HIF-1α pathway provides an additional avenue for therapeutic intervention, particularly in cancers like glioma. The protocols and data presented here offer a foundational resource for researchers looking to leverage the capabilities of this compound in their own investigations.

References

In Vivo Applications of VH032-OH Containing PROTACs: A Review of Current Evidence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality with the potential to target and degrade previously "undruggable" proteins. A key component in the design of many successful PROTACs is the recruitment of the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The VHL ligand VH032 and its derivatives have been widely used for this purpose. This document specifically addresses the in vivo applications of PROTACs containing the VH032-OH moiety, where the hydroxyl group serves as the attachment point for the linker.

Following a comprehensive review of the current scientific and patent literature, a critical finding has emerged: there is a notable absence of successful in vivo applications for PROTACs specifically utilizing the this compound linkage. In fact, available evidence suggests that this particular conjugation strategy may lead to inactive compounds, particularly in the context of kinase degradation. While the broader class of VH032-based PROTACs has demonstrated in vivo efficacy, these successful examples predominantly employ alternative linker attachment sites.

This document will provide an overview of the PROTAC technology, the role of VH032, and the findings regarding the this compound exit vector. Due to the lack of published in vivo data for active this compound containing PROTACs, the detailed application notes and protocols with quantitative data as initially requested cannot be generated. Instead, this report will summarize the current state of knowledge to guide researchers in their PROTAC design strategies.

The PROTAC Mechanism: A General Overview

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from the E3 ligase to the POI. This polyubiquitination marks the POI for degradation by the proteasome, a cellular machinery responsible for protein catabolism. This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple POI molecules.[1]

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC Binds to POI ligand Proteasome Proteasome POI->Proteasome Targeted for Degradation E3_Ligase E3 Ubiquitin Ligase E3_Ligase->POI Ubiquitination E3_Ligase->PROTAC Binds to E3 ligase ligand Ub Ubiquitin Ub->E3_Ligase Activated Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

Figure 1: General mechanism of action for a PROTAC molecule.

VH032 as a VHL E3 Ligase Ligand

The VHL E3 ligase is one of the most successfully exploited ligases in PROTAC development.[3] The small molecule VH032 is a potent ligand for VHL, developed through structure-guided design to mimic the binding of the hypoxia-inducible factor-1α (HIF-1α) protein to VHL.[3] VH032 and its derivatives can be incorporated into PROTACs to effectively recruit the VHL E3 ligase.[1][3]

The structure of VH032 offers several potential attachment points for the linker, which are often referred to as "exit vectors". The choice of exit vector is a critical parameter in PROTAC design, as it influences the geometry of the ternary complex (POI-PROTAC-E3 ligase) and, consequently, the efficiency of protein degradation.

InVivo_PROTAC_Workflow Formulation Formulation Development PK_Study Pharmacokinetic (PK) Studies (e.g., in mice) Formulation->PK_Study PD_Study Pharmacodynamic (PD) Studies (Target Degradation in Tissue) PK_Study->PD_Study Determine Dosing Regimen Efficacy_Study Efficacy Studies (Disease Models) PD_Study->Efficacy_Study Confirm In Vivo Activity Toxicology Toxicology Studies Efficacy_Study->Toxicology Evaluate Therapeutic Window

References

Application Notes and Protocols for VH032-OH in Protein-Protein Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing VH032-OH for the investigation of protein-protein interactions (PPIs). This compound is a hydroxyl-functionalized derivative of VH032, a potent and selective ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] By binding to VHL, this compound can be employed as a crucial component in various methodologies to study, validate, and characterize PPIs, particularly within the context of PROteolysis TArgeting Chimeras (PROTACs) and related targeted protein degradation technologies.[3][4][5]

Mechanism of Action

This compound acts as a "hook" for the VHL E3 ligase complex. In the cell, the VHL complex is responsible for recognizing and targeting specific proteins for degradation via the ubiquitin-proteasome system.[6][7] The primary endogenous substrate for VHL is the alpha subunit of the hypoxia-inducible factor (HIF-1α), which is recognized by VHL upon prolyl-hydroxylation under normoxic conditions.[6] VH032 and its derivatives mimic the hydroxylated HIF-1α, allowing them to bind to the same substrate recognition pocket on VHL with high affinity.[7][8]

When this compound is incorporated into a bifunctional molecule, such as a PROTAC, it recruits the VHL E3 ligase to a specific protein of interest (POI). This induced proximity between the VHL complex and the POI leads to the ubiquitination and subsequent degradation of the target protein. This mechanism can be harnessed to study the interaction between a POI and the VHL ligase, or to validate the engagement of a PROTAC with its intended target and the E3 ligase.

cluster_0 PROTAC-Mediated Protein Degradation POI Protein of Interest (POI) PROTAC PROTAC Molecule (this compound linked to POI Ligand) POI->PROTAC binds Proteasome Proteasome POI->Proteasome targeted to VHL VHL E3 Ligase VHL->PROTAC binds Ub Ubiquitin VHL->Ub recruits Ub->POI transfers to Degraded_POI Degraded POI Fragments Proteasome->Degraded_POI degrades

Caption: PROTAC mechanism utilizing this compound to induce degradation of a target protein.

Quantitative Data

The binding affinity of VH032, the parent compound of this compound, to the VHL E3 ligase has been determined, providing a benchmark for its utility. A fluorescently labeled VH032 derivative has shown even higher affinity.

CompoundAssay TypeTargetBinding Affinity (Kd)IC50Reference
VH032Isothermal Titration Calorimetry (ITC)VHL185 nM-[2][9]
BODIPY FL VH032Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)GST-VCB complex3.01 nM-[4][10]
VH032TR-FRET AssayVCB complex-44.31 nM (average)[10]

Experimental Protocols

Here we provide detailed protocols for utilizing this compound in key experimental techniques for studying protein-protein interactions.

Co-Immunoprecipitation (Co-IP) to Validate VHL-PROTAC Interaction

This protocol is designed to confirm the interaction between a PROTAC containing this compound and the VHL E3 ligase within a cellular context.

Materials:

  • Cells expressing the target protein of interest.

  • PROTAC molecule incorporating this compound.

  • This compound (as a competitor control).

  • Anti-VHL antibody.

  • Protein A/G magnetic beads.

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Wash Buffer (e.g., IP Lysis Buffer with lower detergent concentration).

  • Elution Buffer (e.g., 2x Laemmli sample buffer).

  • SDS-PAGE and Western Blotting reagents.

Protocol:

  • Cell Treatment:

    • Plate cells and allow them to adhere overnight.

    • Treat cells with the this compound-containing PROTAC at a predetermined optimal concentration (e.g., 100 nM - 1 µM) for a specified time (e.g., 4-24 hours).

    • Include a negative control (DMSO vehicle) and a competition control (pre-incubation with excess this compound, e.g., 10-50 µM, for 1-2 hours before adding the PROTAC).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in ice-cold Lysis Buffer.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C on a rotator.

    • Transfer the pre-cleared lysate to a new tube and add the anti-VHL antibody.

    • Incubate overnight at 4°C on a rotator.

    • Add Protein A/G beads and incubate for another 2-4 hours at 4°C.

  • Washing and Elution:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads 3-5 times with Wash Buffer.

    • After the final wash, remove all supernatant and resuspend the beads in Elution Buffer.

    • Boil the samples at 95°C for 5-10 minutes to elute the protein complexes.

  • Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Perform a Western blot to detect the presence of the target protein co-immunoprecipitated with VHL.

cluster_1 Co-Immunoprecipitation Workflow A Cell Treatment with This compound-PROTAC B Cell Lysis A->B C Immunoprecipitation with Anti-VHL Antibody B->C D Capture with Protein A/G Beads C->D E Wash and Elute D->E F SDS-PAGE and Western Blot Analysis E->F

Caption: Workflow for Co-IP using a this compound-based PROTAC.

Pull-Down Assay to Study VHL Interaction with a Tagged Protein

This assay confirms a direct interaction between VHL and a purified, tagged protein of interest (e.g., a GST-tagged PROTAC target) in the presence of a this compound-based PROTAC.

Materials:

  • Purified, tagged "bait" protein (e.g., GST-tagged POI).

  • Cell lysate containing VHL ("prey").

  • This compound-containing PROTAC.

  • Affinity resin for the tag (e.g., Glutathione-agarose beads for GST).

  • Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20 and protease inhibitors).

  • Elution Buffer (e.g., Binding buffer with a high concentration of the affinity tag competitor, like glutathione).

Protocol:

  • Immobilize Bait Protein:

    • Incubate the purified tagged bait protein with the affinity resin for 1-2 hours at 4°C.

    • Wash the resin 3 times with Binding/Wash Buffer to remove unbound bait protein.

  • Binding Reaction:

    • Prepare cell lysate containing VHL.

    • In separate tubes, incubate the immobilized bait protein with the cell lysate and either the this compound-PROTAC or a vehicle control.

    • Incubate for 2-4 hours at 4°C on a rotator.

  • Washing:

    • Pellet the resin by centrifugation.

    • Wash the resin 3-5 times with Binding/Wash Buffer to remove non-specific binders.

  • Elution and Analysis:

    • Elute the protein complexes from the resin using the appropriate Elution Buffer.

    • Analyze the eluate by SDS-PAGE and Western blotting using an anti-VHL antibody to detect the pulled-down VHL.

cluster_2 Pull-Down Assay Workflow A Immobilize Tagged Bait Protein on Resin B Incubate with Cell Lysate and this compound-PROTAC A->B C Wash to Remove Non-specific Binders B->C D Elute Bound Proteins C->D E Analyze by Western Blot for VHL D->E

Caption: Workflow for a pull-down assay mediated by a this compound-PROTAC.

Proximity Labeling (e.g., BioID) to Identify Proteins in the Vicinity of a VHL-PROTAC Complex

This advanced technique can identify proteins that are in close proximity to the ternary complex formed by the POI, the this compound-PROTAC, and VHL. This can reveal other components of the complex or proteins that are recruited during the degradation process.

Materials:

  • Cells expressing the POI fused to a promiscuous biotin (B1667282) ligase (e.g., BirA*).

  • This compound-containing PROTAC.

  • Biotin.

  • Streptavidin beads.

  • Lysis Buffer (compatible with biotin-streptavidin interaction).

  • Wash Buffers of increasing stringency.

  • Mass spectrometry facility for protein identification.

Protocol:

  • Cell Culture and Labeling:

    • Transfect or transduce cells to express the POI-BirA* fusion protein.

    • Treat the cells with the this compound-PROTAC to induce the formation of the ternary complex.

    • Add biotin to the culture medium and incubate for a defined period (e.g., 16-24 hours) to allow for biotinylation of proximal proteins.

  • Cell Lysis and Affinity Purification:

    • Lyse the cells under denaturing conditions to stop the biotinylation reaction and solubilize proteins.

    • Incubate the lysate with streptavidin beads to capture biotinylated proteins.

  • Washing and Elution:

    • Wash the beads extensively with a series of stringent wash buffers to remove non-specifically bound proteins.

    • Elute the biotinylated proteins from the beads.

  • Protein Identification:

    • Prepare the eluted proteins for mass spectrometry analysis (e.g., by in-gel or on-bead digestion).

    • Identify the biotinylated proteins by LC-MS/MS.

    • Analyze the data to identify proteins that are significantly enriched in the presence of the this compound-PROTAC compared to controls.

cluster_3 Proximity Labeling Workflow A Express POI-BirA* Fusion and Treat with this compound-PROTAC B Add Biotin for Proximity Labeling A->B C Lyse Cells and Capture Biotinylated Proteins B->C D Wash and Elute C->D E Identify Proteins by Mass Spectrometry D->E

Caption: Workflow for proximity labeling to identify proteins near the VHL-PROTAC complex.

Solubility and Stock Solution Preparation

Proper handling and preparation of this compound are critical for experimental success.

Solubility:

  • DMSO: ≥ 50 mg/mL (102.33 mM)[3]

Stock Solution Preparation:

  • It is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO.

  • For a 10 mM stock solution, dissolve 4.89 mg of this compound (MW: 488.60 g/mol ) in 1 mL of DMSO.

  • Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3] When stored at -80°C, the solution is stable for up to 6 months.[3]

Working Solution Preparation:

  • For cellular assays, dilute the DMSO stock solution into the cell culture medium to the final desired concentration. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).

  • For in vivo studies, specific formulation protocols are available, often involving solvents like PEG300, Tween-80, and saline.[3]

These application notes and protocols provide a starting point for researchers to effectively use this compound in their studies of protein-protein interactions. Optimization of concentrations, incubation times, and buffer conditions may be necessary for specific experimental systems.

References

VH032-OH solubility and preparation for experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VH032-OH is a synthetic, high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. It is a critical component in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to induce the degradation of specific target proteins. By binding to VHL, this compound serves as the E3 ligase recruiting element of a PROTAC, bringing the target protein into proximity with the ubiquitin-proteasome system for subsequent degradation. Furthermore, as an inhibitor of the VHL/HIF-1α interaction, this compound can be used as a tool to study the hypoxia signaling pathway by inducing the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α).

These application notes provide detailed information on the solubility of this compound and protocols for its preparation and use in key experimental assays.

Chemical Information

PropertyValue
Molecular Formula C₂₄H₃₂N₄O₅S
Molecular Weight 488.60 g/mol
CAS Number 2244684-42-0
Appearance White to light yellow solid

Solubility of this compound

This compound exhibits solubility in various organic solvents and aqueous formulations, making it suitable for a range of in vitro and in vivo experiments.

In Vitro Solubility
SolventConcentrationNotes
DMSO ≥ 50 mg/mL (102.33 mM)Ultrasonic treatment may be required to achieve full dissolution. It is recommended to use newly opened, anhydrous DMSO as the compound is hygroscopic.[1]
In Vivo Formulations

The following formulations have been reported to yield clear solutions for in vivo use. It is recommended to prepare these solutions fresh on the day of use.[1] If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]

FormulationSolubility
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (5.12 mM)
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (5.12 mM)
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (5.12 mM)

Experimental Protocols

Preparation of Stock Solutions

Objective: To prepare a concentrated stock solution of this compound for subsequent dilution in experimental assays.

Materials:

  • This compound solid

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic bath (optional)

Protocol:

  • Equilibrate the this compound solid to room temperature before opening the vial to minimize moisture absorption.

  • Weigh the desired amount of this compound powder using an analytical balance.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 50 mg/mL stock, add 1 mL of DMSO to 50 mg of this compound).

  • Vortex the solution thoroughly to dissolve the compound.

  • If necessary, use an ultrasonic bath for a few minutes to aid dissolution.[1]

  • Once fully dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

VHL Binding Assay (Fluorescence Polarization)

Objective: To determine the binding affinity of this compound to the VHL protein complex. This protocol is adapted from assays using a fluorescently labeled VH032 derivative.

Materials:

  • This compound

  • Purified VHL-Elongin B-Elongin C (VCB) protein complex

  • Fluorescently labeled VHL ligand (e.g., BODIPY FL VH032) as a probe

  • Assay buffer (e.g., 25 mM HEPES pH 7.4, 100 mM NaCl, 1 mM DTT, 0.01% BSA)

  • 384-well, black, low-volume assay plates

  • Fluorescence polarization plate reader

Protocol:

  • Prepare a serial dilution of this compound in assay buffer. The concentration range should span several orders of magnitude around the expected dissociation constant (Kd).

  • In a 384-well plate, add the serially diluted this compound.

  • Add a fixed concentration of the fluorescently labeled VHL probe to each well.

  • Initiate the binding reaction by adding a fixed concentration of the VCB protein complex to each well.

  • Include control wells containing:

    • Probe and buffer only (minimum polarization).

    • Probe and VCB complex only (maximum polarization).

  • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes), protected from light.

  • Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the fluorophore used.

  • Calculate the binding affinity (IC50 or Kd) by fitting the data to a suitable binding model using graphing software.

Cell-Based Assay for HIF-1α Stabilization (Western Blot)

Objective: To qualitatively and semi-quantitatively assess the ability of this compound to stabilize HIF-1α protein levels in cultured cells.

Materials:

  • Cell line of interest (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • This compound stock solution

  • Positive control for HIF-1α stabilization (e.g., CoCl₂, Desferrioxamine (DFO), or hypoxia chamber)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody against HIF-1α

  • Primary antibody against a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.

  • Compound Treatment: The following day, treat the cells with various concentrations of this compound for a predetermined time (e.g., 4-24 hours). Include a vehicle control (DMSO) and a positive control.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer containing inhibitors. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Load equal amounts of protein per lane and run the gel.

    • Transfer the proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Image the blot using a suitable imaging system.

    • Strip the membrane and re-probe for the loading control.

  • Data Analysis: Densitometry analysis can be performed to quantify the relative levels of HIF-1α, normalized to the loading control.

Signaling Pathway and Experimental Workflow Diagrams

VHL_Signaling_Pathway cluster_normoxia Normoxia cluster_hypoxia_vh032oh Hypoxia or this compound Treatment PHD PHD Enzymes HIF1a HIF-1α VHL VHL E3 Ligase HIF1a->VHL Hydroxylation (by PHD) Proteasome 26S Proteasome HIF1a->Proteasome Targeting VHL->HIF1a Ubiquitination Ub Ubiquitin Ub->VHL Degradation Degradation Proteasome->Degradation HIF1a_stable HIF-1α (stabilized) HIF1b HIF-1β (ARNT) HIF1a_stable->HIF1b Dimerization HRE Hypoxia Response Element (HRE) HIF1b->HRE Binding TargetGenes Target Genes (e.g., VEGF, EPO) HRE->TargetGenes Activation Transcription Transcription TargetGenes->Transcription VH032_OH This compound VH032_OH->VHL Inhibition

Caption: VHL signaling pathway and the effect of this compound.

PROTAC_Mechanism cluster_protac PROTAC-Mediated Degradation PROTAC PROTAC VH032_OH_moiety This compound moiety PROTAC->VH032_OH_moiety Linker Linker VH032_OH_moiety->Linker VHL VHL E3 Ligase VH032_OH_moiety->VHL binds Target_Ligand Target Ligand Linker->Target_Ligand Target_Protein Target Protein Target_Ligand->Target_Protein binds Ternary_Complex Ternary Complex (VHL-PROTAC-Target) VHL->Ternary_Complex Target_Protein->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Targeting Degradation Target Degradation Proteasome->Degradation Western_Blot_Workflow start Cell Seeding treatment This compound Treatment start->treatment lysis Cell Lysis treatment->lysis quant Protein Quantification lysis->quant sds_page SDS-PAGE quant->sds_page transfer Western Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Ab (anti-HIF-1α) blocking->primary_ab secondary_ab Secondary Ab primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection end Data Analysis detection->end

References

Troubleshooting & Optimization

improving the solubility of VH032-OH in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of VH032-OH in aqueous solutions for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound in common solvents?

This compound is soluble in organic solvents like Dimethyl Sulfoxide (DMSO). In DMSO, its solubility can reach 50 mg/mL (102.33 mM), though this may require ultrasonic assistance.[1] For aqueous-based solutions, direct dissolution is challenging due to the hydrophobic nature of the molecule.

Q2: My this compound is precipitating in my aqueous buffer. What are the initial troubleshooting steps?

If you observe precipitation or phase separation during the preparation of your this compound solution, gentle heating and/or sonication can be effective methods to aid dissolution.[1][2] These physical methods can help overcome the initial energy barrier for dissolving the compound.

Q3: What are some recommended solvent systems to improve the aqueous solubility of this compound for in vitro or in vivo experiments?

Several multi-component solvent systems, often called co-solvent systems, can significantly enhance the aqueous solubility of this compound. These formulations are designed to be biocompatible for cellular or animal studies. Common approaches include the use of co-solvents, surfactants, and complexation agents. For this compound, clear solutions of at least 2.5 mg/mL have been achieved using specific formulations.[1]

Q4: How do co-solvents like PEG300 and surfactants like Tween-80 work?

Co-solvents are water-miscible organic solvents that, when added to water, can increase the solubility of hydrophobic compounds.[3][4][5] They work by reducing the polarity of the aqueous solvent, making it more favorable for nonpolar molecules like this compound to dissolve.[3] Surfactants, such as Tween-80, have both a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail. In water, they can form micelles that encapsulate the hydrophobic drug, allowing it to be dispersed in the aqueous solution.[6][7][8]

Q5: What is the role of SBE-β-CD in a formulation?

SBE-β-CD (Sulfobutyl ether beta-cyclodextrin) is a type of cyclodextrin, which is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic interior cavity.[9][10][11][12] This structure allows it to act as a molecular container, encapsulating a hydrophobic "guest" molecule like this compound within its central cavity.[9][12][13] This "inclusion complex" effectively masks the hydrophobic nature of the drug, significantly increasing its apparent water solubility.[10][11] This method can increase solubility by as much as 50-fold for some hydrophobic molecules.[9]

Q6: Can pH adjustment be used to improve the solubility of this compound?

Q7: How should I prepare and store stock solutions of this compound?

For long-term storage, it is recommended to prepare a high-concentration stock solution in a suitable organic solvent like DMSO.[1][2] Once prepared, the stock solution should be aliquoted into smaller volumes to prevent degradation from repeated freeze-thaw cycles.[1][2] These stock solutions should be stored at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage.[1] It is noted that hygroscopic DMSO (DMSO that has absorbed water) can negatively impact solubility, so using newly opened DMSO is recommended.[1][2]

Solubility Data Summary

The following table summarizes tested formulations for achieving aqueous solubility of this compound and the closely related parent compound, VH032. These formulations provide a starting point for developing solutions for experimental use.

CompoundFormulation ComponentsAchieved Solubility (Clear Solution)
This compound 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (5.12 mM)
This compound 10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (5.12 mM)
This compound 10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (5.12 mM)
VH032 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 3.5 mg/mL (7.41 mM)
VH032 10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 3.5 mg/mL (7.41 mM)
VH032 10% DMSO, 90% Corn Oil≥ 3.5 mg/mL (7.41 mM)

Data sourced from MedchemExpress product information sheets.[1][2]

Experimental Protocols

Below are detailed, step-by-step protocols for preparing aqueous solutions of this compound based on established methods.

Protocol 1: Co-Solvent Formulation [1]

This protocol uses a combination of co-solvents and a surfactant to achieve solubility.

  • Prepare Stock Solution: First, prepare a concentrated stock solution of this compound in 100% DMSO. For example, 25 mg/mL.

  • Solvent Addition: In a sterile tube, add the solvents one by one in the following order. Ensure the solution is mixed thoroughly after each addition.

    • Add the required volume of the this compound DMSO stock to achieve the final desired concentration (this will constitute 10% of the final volume).

    • Add PEG300 to a final concentration of 40%.

    • Add Tween-80 to a final concentration of 5%.

    • Add Saline (0.9% NaCl in ddH₂O) to bring the solution to 100% of its final volume (45% of the total volume).

  • Final Dissolution: Vortex the solution thoroughly. If any precipitation remains, gentle warming or brief sonication can be applied until the solution is clear.

Protocol 2: Cyclodextrin Formulation [1]

This protocol utilizes SBE-β-CD to form an inclusion complex with this compound.

  • Prepare SBE-β-CD Solution: Prepare a 20% (w/v) solution of SBE-β-CD in saline. For example, dissolve 2g of SBE-β-CD in saline and bring the final volume to 10 mL.

  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 25 mg/mL).

  • Solvent Addition:

    • Add the 20% SBE-β-CD in Saline solution to a sterile tube (this will constitute 90% of the final volume).

    • Add the required volume of the this compound DMSO stock to the SBE-β-CD solution to achieve the final desired concentration (this will constitute 10% of the final volume).

  • Final Dissolution: Vortex the mixture thoroughly until a clear solution is obtained.

Visualized Workflows and Pathways

Troubleshooting Workflow for this compound Solubility

The following diagram illustrates a logical workflow for researchers to follow when encountering solubility challenges with this compound.

G cluster_start Initial Observation cluster_physical Physical Methods cluster_formulation Formulation Strategies cluster_end Outcome start This compound Precipitates in Aqueous Buffer heat Apply Gentle Heat and/or Sonication start->heat cosolvent Use Co-Solvent System (e.g., DMSO, PEG300, Tween-80) heat->cosolvent Not Resolved cyclodextrin Use Cyclodextrin (e.g., SBE-β-CD) heat->cyclodextrin Not Resolved success Clear Solution Achieved heat->success Resolved? cosolvent->success Option 1 cyclodextrin->success Option 2

A step-by-step troubleshooting workflow for dissolving this compound.
Simplified PROTAC Mechanism of Action

This compound is a functionalized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. It serves as a building block for Proteolysis-Targeting Chimeras (PROTACs). The diagram below illustrates the general mechanism by which a PROTAC derived from a VHL ligand induces the degradation of a target protein.

G cluster_protac PROTAC Molecule cluster_complex Ternary Complex Formation cluster_ub Ubiquitination cluster_deg Degradation protac PROTAC (VHL Ligand - Linker - POI Ligand) VHL VHL E3 Ligase protac->VHL binds POI Protein of Interest (POI) protac->POI binds polyUb Poly-Ubiquitination VHL->polyUb recruits E2, transfers Ub Ub Ubiquitin (Ub) proteasome Proteasome polyUb->proteasome POI is targeted to degradation POI Degradation proteasome->degradation results in

References

Technical Support Center: VH032-OH PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists encountering challenges during the synthesis of VH032-OH based PROTACs.

Frequently Asked Questions (FAQs)

1. Synthesis of this compound and its Precursors

Question: My synthesis of the VH032 amine precursor is resulting in a low yield. What are the common pitfalls?

Answer: The synthesis of VH032 amine, a key precursor, involves multiple steps where yield can be compromised. Here are some common issues and solutions:

  • Suboptimal Palladium-Catalyzed Coupling: In the C-H arylation of 4-methylthiazole, the choice of catalyst and reaction conditions is critical. Suboptimal conditions can lead to low yields and the formation of byproducts.[1][2]

    • Troubleshooting: Consider using a more effective pre-catalyst like Pd-PEPPSI-IPr, which has been shown to improve yields compared to Pd(OAc)2.[2] Optimizing the reaction temperature and time is also crucial.

  • Inefficient Benzonitrile (B105546) Reduction: The reduction of the benzonitrile intermediate to a benzylic amine can be a yield-limiting step.[1]

    • Troubleshooting: Ensure anhydrous conditions and consider screening different reducing agents and solvent systems to find the optimal conditions for your specific setup.

  • Side Reactions During Amide Coupling: When coupling the amino acid fragments (L-hydroxyproline and L-tert-leucine), the use of certain coupling reagents can lead to side products. For instance, using HATU alone can result in the formation of a bis-acylate secondary product.[3]

    • Troubleshooting: The addition of HOAt in combination with HATU can help to avoid the formation of this side product and improve the yield of the desired amide.[3]

Question: I am observing unexpected side products in my reaction mixture when synthesizing VH032 derivatives. How can I identify and minimize them?

Answer: Side product formation is a common issue. Here are some reported instances and mitigation strategies:

  • Di-acetylation: During the synthesis of certain VH032 analogs, di-acetylation can occur, not only at the desired position but also at the hydroxyl group of the phenyl ring.[3]

    • Troubleshooting: Careful control of the amount of acetylating agent and reaction time can help minimize this. Purification by preparative HPLC is often necessary to separate the desired product from the di-acetylated impurity.[4]

  • Byproducts in C-H Arylation: Previously unreported minor byproducts can be generated during the palladium-catalyzed C-H arylation of 4-methylthiazole.[1][2]

    • Troubleshooting: Using a highly efficient catalyst system like Pd-PEPPSI-IPr can lead to cleaner reactions with fewer byproducts.[2] Careful monitoring of the reaction by LC-MS can help in identifying the formation of these impurities early on.

2. Linker Coupling to this compound

Question: I am having trouble with the coupling of my linker to the phenolic hydroxyl group of this compound. What should I consider?

Answer: Coupling to the phenolic hydroxyl group of this compound can be challenging. Here are some factors to consider:

  • Reaction Conditions: The choice of base and solvent is critical for the success of O-alkylation or other coupling reactions at the phenolic hydroxyl.

    • Troubleshooting: A common approach is to use a suitable base like potassium carbonate or cesium carbonate in a polar aprotic solvent such as DMF or acetonitrile (B52724). Ensure anhydrous conditions to prevent side reactions.

  • Alternative Coupling Strategies: If direct coupling is proving difficult, consider activating either the this compound or the linker.

    • Troubleshooting: For example, the linker can be synthesized with a good leaving group (e.g., mesylate, tosylate, or halide) to facilitate nucleophilic substitution by the phenoxide of this compound.

Question: My final PROTAC synthesized using the this compound exit vector is inactive. What could be the reason?

Answer: While this compound has been used in functional PROTACs, the central phenolic position is not always an effective attachment point for the linker.[5]

  • Steric Hindrance and Ternary Complex Formation: The attachment of the linker at this central position might lead to a PROTAC that is unable to form a stable and productive ternary complex between the target protein and the VHL E3 ligase. The orientation of the target protein relative to the E3 ligase is crucial for successful ubiquitination.

  • Target Dependency: The effectiveness of the this compound exit vector can be target-dependent. For example, studies have shown that for some kinase targets, PROTACs synthesized via this route were inactive.[5]

    • Troubleshooting: If you suspect the linker attachment point is the issue, it is advisable to synthesize alternative PROTACs using a different exit vector on the VH032 ligand, such as the more commonly used position that results in a terminal amide.[5]

3. Purification and Characterization

Question: I am facing difficulties in purifying my final this compound based PROTAC. What are some effective purification strategies?

Answer: PROTACs are often large molecules with poor physicochemical properties, which can make purification challenging.[5]

  • Chromatography Techniques:

    • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for purifying PROTACs. A gradient of water and an organic solvent (like acetonitrile or methanol), often with an additive like TFA or formic acid, is typically used.

    • Flash Column Chromatography: For larger scale purifications, flash chromatography on silica (B1680970) gel or C18-functionalized silica can be employed. However, the high polarity of some PROTACs can make this challenging.

  • Purification Challenges and Solutions:

    • Co-eluting Impurities: Sometimes, side products may co-elute with the desired PROTAC.[6] In such cases, optimizing the HPLC gradient, changing the stationary phase, or using an orthogonal purification method might be necessary.

    • Low Yields: Low yields during the final amide coupling step can lead to insufficient material for extensive purification.[6][7] Optimization of the coupling reaction is crucial before scaling up.

Question: What are the key analytical techniques I should use to characterize my synthesized this compound PROTAC?

Answer: Thorough characterization is essential to confirm the identity, purity, and functionality of your PROTAC.

Analytical Technique Purpose
LC-MS To confirm the molecular weight of the final product and assess its purity.
NMR (¹H and ¹³C) To confirm the chemical structure of the PROTAC.
High-Resolution Mass Spectrometry (HRMS) To determine the exact mass and confirm the elemental composition.
Isothermal Titration Calorimetry (ITC) To measure the binding affinity of the PROTAC to VHL and the target protein.[3]
Size-Exclusion Chromatography (SEC) To assess the formation of the ternary complex in solution.[3]
AlphaLISA Proximity Assays To detect and quantify the formation of the ternary complex.[3]
NanoBRET™ Target Engagement Assays To measure the engagement of the PROTAC with VHL and the target protein in living cells.[5]
Western Blotting To assess the degradation of the target protein in cells treated with the PROTAC.
MS-based Proteomics To globally assess the selectivity of the PROTAC and identify off-target degradation.[5]

Experimental Protocols & Methodologies

General Protocol for Amide Coupling to Synthesize VH032 Amine Precursor:

A common method for the amide bond formation during the synthesis of the VH032 core involves the use of HATU and an amine base like DIPEA or TEA in a solvent such as DCM or DMF.[8][9]

  • Dissolve the carboxylic acid component in DCM/DMF.

  • Add HATU and DIPEA to the solution and stir for a few minutes to activate the carboxylic acid.

  • Add the amine component to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, perform an aqueous workup to remove the excess reagents and byproducts.

  • Purify the product by column chromatography or recrystallization.

Visualizing the PROTAC Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis and evaluation of a this compound based PROTAC.

PROTAC_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_evaluation Biological Evaluation VH032_core This compound Synthesis PROTAC_coupling This compound + Linker + Ligand Coupling VH032_core->PROTAC_coupling Linker_synthesis Linker Synthesis Linker_synthesis->PROTAC_coupling POI_ligand Target Ligand Synthesis/Procurement POI_ligand->PROTAC_coupling Purification Purification (HPLC) PROTAC_coupling->Purification Characterization Characterization (LC-MS, NMR, HRMS) Purification->Characterization Binding_assays Binary Binding Assays (ITC, FP) Characterization->Binding_assays Ternary_complex Ternary Complex Formation (AlphaLISA, SEC) Binding_assays->Ternary_complex Cellular_activity Cellular Degradation (Western Blot, Proteomics) Ternary_complex->Cellular_activity Cell_penetration Cellular Engagement (NanoBRET) Cellular_activity->Cell_penetration Cell_penetration->Cellular_activity Troubleshooting_Flowchart start PROTAC Synthesis/Activity Fails check_synthesis Check Synthesis Steps start->check_synthesis synthesis_ok Synthesis Successful check_synthesis->synthesis_ok Yes troubleshoot_synthesis Troubleshoot Synthesis: - Reagents - Conditions - Catalyst check_synthesis->troubleshoot_synthesis No check_purity Check Purity and Identity purity_ok Pure Compound Confirmed check_purity->purity_ok Yes repurify Re-purify Compound check_purity->repurify No check_binding Check Binary Binding binding_ok Binding Confirmed check_binding->binding_ok Yes redesign_ligand Redesign Ligand or Linker (Improve Binding) check_binding->redesign_ligand No check_ternary Check Ternary Complex Formation ternary_ok Ternary Complex Forms check_ternary->ternary_ok Yes redesign_linker Redesign Linker: - Length - Composition - Attachment Point check_ternary->redesign_linker No check_permeability Check Cell Permeability permeability_ok Cell Permeable check_permeability->permeability_ok Yes improve_pk Improve Physicochemical Properties check_permeability->improve_pk No synthesis_ok->check_purity purity_ok->check_binding binding_ok->check_ternary ternary_ok->check_permeability success Successful PROTAC permeability_ok->success troubleshoot_synthesis->start repurify->start redesign_ligand->start redesign_linker->start improve_pk->start

References

Technical Support Center: Optimizing Linker Length for VH032-OH Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the linker length of PROTACs utilizing the VH032-OH E3 ligase ligand.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the linker in a this compound based PROTAC?

A PROTAC (Proteolysis Targeting Chimera) is a heterobifunctional molecule composed of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase (in this case, this compound for the VHL E3 ligase), and a linker connecting the two.[1] The linker's primary role is to span the distance between the target protein and the E3 ligase, facilitating the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[1][2] This proximity is crucial for the E3 ligase to transfer ubiquitin to the target protein, marking it for degradation by the proteasome.[1]

Q2: How does linker length critically impact the efficacy of a this compound based PROTAC?

The length of the linker is a paramount parameter that governs the degradation efficiency of a PROTAC.[1][2] An optimal linker length is essential for the formation of a stable ternary complex.[1]

  • Linker too short: A short linker can lead to steric hindrance, preventing the simultaneous binding of the target protein and the VHL E3 ligase.[2][3]

  • Linker too long: Conversely, an excessively long or flexible linker may result in a non-productive ternary complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.[2][4] This can lead to an unstable complex that does not efficiently trigger degradation.[1]

Therefore, systematic optimization of the linker length is a critical step in the development of a potent PROTAC.[3]

Q3: Beyond length, what other linker characteristics should be considered?

While length is a primary consideration, the chemical composition of the linker also significantly influences a PROTAC's performance by affecting its physicochemical properties:

  • Solubility and Permeability: The linker composition impacts the PROTAC's solubility and cell permeability.[4][5] Incorporating hydrophilic moieties like polyethylene (B3416737) glycol (PEG) can enhance aqueous solubility.[6]

  • Flexibility and Rigidity: The flexibility of the linker is a key determinant of PROTAC efficacy.[] More rigid linkers, such as those incorporating piperazine (B1678402) or piperidine (B6355638) scaffolds, can pre-organize the PROTAC into a conformation favorable for ternary complex formation and improve pharmacological properties.[4][6]

  • Metabolic Stability: The linker's chemical nature can affect its susceptibility to metabolic degradation, influencing the overall stability and bioavailability of the PROTAC.[5]

Q4: What is the "hook effect" and how can linker optimization help to mitigate it?

The "hook effect" is a phenomenon observed with PROTACs where the degradation efficiency decreases at higher concentrations.[4] This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (Target-PROTAC or PROTAC-E3 Ligase) rather than the productive ternary complex required for degradation.[4] A well-designed linker can enhance the cooperativity of the ternary complex, making it more stable and less prone to dissociation, which can help to lessen the severity of the hook effect.[4] Modifying the linker to be more rigid can also favor the formation of the productive ternary complex over non-productive binary ones.[4]

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of this compound based PROTACs, with a focus on linker-related challenges.

Problem 1: My PROTAC binds to the target protein and VHL in binary assays but fails to induce target degradation.

This is a frequent challenge and often points to issues with the formation of a productive ternary complex.[4]

Potential Cause Troubleshooting Steps
Suboptimal Linker Length The linker may be too short, causing steric clashes, or too long, leading to a non-productive complex.[2][4] Solution: Synthesize a library of PROTACs with varying linker lengths (e.g., different numbers of PEG units or alkyl chain lengths) to empirically determine the optimal length.[5]
Unfavorable Ternary Complex Conformation Even if a ternary complex forms, the linker may orient the target protein such that the lysine (B10760008) residues available for ubiquitination are not accessible to the E2 ubiquitin-conjugating enzyme.[4] Solution: Redesign the linker to alter the relative orientation of the two proteins. This may involve changing the linker's composition or attachment points on the warhead or this compound.[5][]
Poor Physicochemical Properties The linker may contribute to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target at sufficient concentrations.[4] Solution: Modify the linker to improve its physicochemical properties, for example, by incorporating more hydrophilic or rigid elements.[6]

Problem 2: I observe a significant "hook effect" with my PROTAC, limiting its therapeutic window.

Potential Cause Troubleshooting Steps
Low Ternary Complex Stability/Cooperativity The ternary complex may not be sufficiently stable, leading to a higher propensity for the formation of non-productive binary complexes at high PROTAC concentrations.[4] Solution: Enhance the cooperativity of the ternary complex by optimizing the linker. A well-designed linker can create favorable protein-protein interactions within the ternary complex, increasing its stability.[5]
Excessive Linker Flexibility A highly flexible linker can adopt multiple non-productive conformations, contributing to the hook effect.[4] Solution: Introduce more rigid elements into the linker, such as piperazine or piperidine rings, to pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation.[4][6]

Quantitative Data on Linker Length Optimization

The optimal linker length is highly dependent on the specific target protein and the ligands used. The following table provides illustrative data on how linker length can impact degradation efficiency, as measured by DC₅₀ (the concentration of PROTAC required to degrade 50% of the target protein) and Dₘₐₓ (the maximum percentage of target protein degradation).[2]

Target ProteinE3 Ligase LigandLinker TypeLinker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)Reference
TBK1VHL LigandAlkyl/Ether< 12No degradationN/A[5]
TBK1VHL LigandAlkyl/Ether12-29Submicromolar>75[5]
TBK1VHL LigandAlkyl/Ether21396[5]
BTKCRBN LigandPEG≥ 4 PEG units1-40Potent[5]
PI3KγVH032C8 Alkyl~1142.2388.6[8]
mTORVH032C8 Alkyl~1145.474.9[8]

Experimental Protocols

Accurate assessment of PROTAC efficacy requires robust experimental methodologies. Below are detailed protocols for key experiments.

Western Blotting for Protein Degradation Analysis

This is the gold-standard method for quantifying the reduction in target protein levels.[1][9]

  • Cell Seeding and Treatment:

    • Seed cells in appropriate culture plates and allow them to adhere overnight.

    • Prepare a stock solution of the PROTAC in DMSO.

    • Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤ 0.1%).[9]

    • Remove the old medium from the cells and add the medium containing the different concentrations of the PROTAC. Include a vehicle control (DMSO only).[9]

    • Incubate the cells for the desired time points (e.g., 4, 8, 16, 24 hours).[9]

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[9]

    • Determine the protein concentration of each lysate using a BCA protein assay.[9]

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and heat the samples at 95°C for 5 minutes.[9]

    • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[9]

    • Transfer the separated proteins to a PVDF membrane.[9]

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

    • Wash the membrane three times with TBST.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9]

  • Quantification:

    • Densitometrically quantify the protein bands using image analysis software.

    • Normalize the target protein band intensity to the loading control.[9]

    • Calculate the percentage of degradation relative to the vehicle-treated control.[2]

Ternary Complex Formation Assays

Assessing the formation of the ternary complex is crucial to understanding the mechanism of action of a PROTAC. Proximity-based assays are commonly used for this purpose.[10]

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET):

    • This assay measures the proximity between the target protein and the E3 ligase induced by the PROTAC.[10]

    • Reagents: Labeled target protein (e.g., with terbium) and labeled E3 ligase (e.g., with a fluorescent acceptor like GFP or a small molecule dye).

    • Procedure:

      • In a microplate, combine the labeled target protein, labeled E3 ligase, and varying concentrations of the PROTAC.

      • Incubate to allow for complex formation.

      • Excite the donor fluorophore (terbium) and measure the emission from both the donor and the acceptor.

      • The FRET signal, typically expressed as the ratio of acceptor to donor emission, is proportional to the amount of ternary complex formed.

  • Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI):

    • These techniques can be used to measure the kinetics and thermodynamics of ternary complex formation.[11]

    • Procedure (SPR example):

      • Immobilize the target protein on a sensor chip.

      • Inject a solution containing the PROTAC and the E3 ligase (VHL) over the chip.

      • The binding of the complex to the immobilized target protein is detected as a change in the refractive index, which is proportional to the mass bound to the surface.

      • By analyzing the binding and dissociation phases, kinetic parameters (kₐ, kₔ) and affinity (Kₔ) can be determined.

Visualizations

Mechanism of Action of a this compound Based PROTAC

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation cluster_1 Ternary Complex Formation PROTAC This compound PROTAC Target Target Protein (POI) PROTAC->Target Binds VHL VHL E3 Ligase PROTAC->VHL Binds TernaryComplex Target-PROTAC-VHL Ternary Complex Ub_Target Ubiquitinated Target Protein TernaryComplex->Ub_Target PROTAC_recycled PROTAC (recycled) TernaryComplex->PROTAC_recycled Release Ub Ubiquitin Ub->TernaryComplex Ubiquitination E2 E2 Enzyme Proteasome Proteasome Ub_Target->Proteasome Degradation Degraded Degraded Peptides Proteasome->Degraded

Caption: Mechanism of action of a this compound based PROTAC.

Experimental Workflow for Linker Optimization

Linker_Optimization_Workflow cluster_workflow Linker Optimization Workflow Start Start: Initial PROTAC Design Synthesis Synthesize PROTAC Library (Varying Linker Lengths) Start->Synthesis Screening Primary Screening: Western Blot for Degradation Synthesis->Screening Analysis Analyze DC50 and Dmax Screening->Analysis Potent Potent Degradation? Analysis->Potent TernaryComplexAssay Ternary Complex Formation Assay (e.g., TR-FRET) Potent->TernaryComplexAssay Yes Optimization Further Optimization: Composition & Rigidity Potent->Optimization No HookEffect Assess for Hook Effect TernaryComplexAssay->HookEffect HookEffect->Optimization Significant End End: Optimized PROTAC HookEffect->End Minimal Optimization->Synthesis Iterate

Caption: Experimental workflow for optimizing PROTAC linker length.

Troubleshooting Logic for Poor Degradation

Troubleshooting_Logic cluster_troubleshooting Troubleshooting Poor PROTAC Efficacy Start Problem: Poor Target Degradation BinaryBinding Check Binary Binding (Target & VHL) Start->BinaryBinding NoBinding Redesign Warhead or VHL Ligand BinaryBinding->NoBinding No BindingOK Investigate Ternary Complex BinaryBinding->BindingOK Yes LinkerLength Hypothesis: Suboptimal Linker Length BindingOK->LinkerLength LinkerConformation Hypothesis: Unfavorable Conformation BindingOK->LinkerConformation Physicochem Hypothesis: Poor Permeability/Solubility BindingOK->Physicochem SolutionLength Solution: Synthesize Linker Library LinkerLength->SolutionLength SolutionConformation Solution: Modify Linker Composition/ Attachment Points LinkerConformation->SolutionConformation SolutionPhysicochem Solution: Incorporate Hydrophilic/ Rigid Moieties Physicochem->SolutionPhysicochem

Caption: Troubleshooting logic for PROTACs with poor degradation activity.

References

Navigating the Nuances of Targeted Protein Degradation: A Technical Support Center for VH032-OH PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and drug development professionals working with VH032-OH Proteolysis Targeting Chimeras (PROTACs) now have a dedicated resource to navigate the complexities of off-target effects. This technical support center provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the specificity and efficacy of their targeted protein degradation studies.

Introduction to this compound PROTACs

This compound is a derivative of the potent Von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand, VH032. It is a crucial component in the design of PROTACs, which are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to selectively degrade target proteins. While VH032 itself exhibits high specificity for VHL, the potential for off-target effects can arise from the complex interplay between the target-binding ligand, the linker, and the this compound moiety within the cellular environment. This guide is designed to help researchers identify, understand, and mitigate these effects.

Troubleshooting Guide

This section addresses common issues encountered during experiments with this compound PROTACs, providing a systematic approach to problem-solving.

Observed Problem Potential Cause Recommended Action
No or weak degradation of the target protein. 1. Poor cell permeability of the PROTAC. 2. Inefficient ternary complex formation. 3. Low expression of VHL in the cell line. 4. PROTAC instability. 1. Assess cell permeability using assays like PAMPA. 2. Confirm target and VHL engagement using NanoBRET or CETSA. Optimize linker length and composition. 3. Verify VHL expression levels via Western blot or qPCR. 4. Evaluate PROTAC stability in cell culture media over time.
Degradation of the target protein is observed, but with high variability between experiments. 1. Inconsistent cell culture conditions. 2. "Hook effect" at high PROTAC concentrations. 1. Standardize cell passage number, confluency, and seeding density. 2. Perform a wide dose-response curve to identify the optimal concentration range and observe the characteristic bell-shaped curve.
Apparent degradation of the target protein that is not rescued by proteasome inhibitors (e.g., MG132). 1. Cytotoxicity of the PROTAC at high concentrations. 2. Non-proteasomal degradation pathways. 1. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your degradation experiment. 2. Investigate the involvement of lysosomal degradation pathways.
Degradation of known off-target proteins is confirmed. 1. Non-specific binding of the target ligand. 2. Promiscuous ternary complex formation. 1. Redesign the target-binding warhead for higher specificity. 2. Modify the linker to alter the geometry of the ternary complex. 3. Consider using an alternative E3 ligase recruiter.

Frequently Asked Questions (FAQs)

Q1: What is the "hook effect" and how can I avoid it with my this compound PROTAC?

The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations. This occurs because the PROTAC forms binary complexes with either the target protein or VHL, rather than the productive ternary complex required for degradation. To avoid this, it is crucial to perform a wide dose-response experiment to identify the optimal concentration for degradation and to observe the characteristic bell-shaped curve.

Q2: How can I confirm that the degradation I'm seeing is truly VHL-dependent?

To confirm VHL-dependent degradation, you should include several key controls in your experiment:

  • A negative control PROTAC: Synthesize a version of your PROTAC with a mutated this compound that cannot bind to VHL. This control should not induce degradation of your target protein.

  • VHL knockout/knockdown cells: If available, test your PROTAC in cells where VHL has been genetically removed or its expression is significantly reduced.

  • Competitive displacement: Pre-treat cells with a high concentration of free this compound before adding your PROTAC. This should compete for VHL binding and prevent the degradation of your target protein.

Q3: My proteomics data shows changes in the levels of many proteins. How do I distinguish direct off-targets from downstream effects?

This is a critical aspect of off-target analysis. To differentiate direct off-targets from downstream cellular responses, consider the following:

  • Time-course experiment: Analyze changes in the proteome at very early time points (e.g., 1-4 hours). Direct off-targets are more likely to be degraded rapidly, while downstream effects will appear later.

  • Dose-response analysis: True off-targets should exhibit a dose-dependent degradation profile.

  • Bioinformatic analysis: Use pathway analysis tools to determine if the observed protein changes can be explained by the degradation of your primary target.

Q4: Can the linker attachment point on this compound influence off-target effects?

Yes, the linker attachment point is critical. Studies have shown that different exit vectors on the VHL ligand can significantly impact the efficacy and selectivity of the resulting PROTAC. For instance, some studies have suggested that PROTACs based on a central attachment to the VH032 ligand may not be as efficient for certain target classes. Therefore, exploring different linker attachment strategies is a key part of optimizing your PROTAC and minimizing off-target effects.

Experimental Protocols

Global Proteomics for Off-Target Identification by Mass Spectrometry

This protocol provides a general workflow for identifying potential off-target proteins degraded by a this compound PROTAC.

a. Cell Culture and Treatment:

  • Plate your cells of interest and allow them to adhere overnight.

  • Treat cells with your this compound PROTAC at its optimal degradation concentration (and a higher concentration to capture potential off-targets), a vehicle control (e.g., DMSO), and a negative control PROTAC for 6 hours.

b. Cell Lysis and Protein Digestion:

  • Wash cells with ice-cold PBS and lyse them in a urea-based lysis buffer.

  • Quantify protein concentration using a BCA assay.

  • Reduce, alkylate, and digest the proteins into peptides using trypsin.

c. Isobaric Labeling (e.g., TMT):

  • Label the peptide samples from each treatment condition with tandem mass tags (TMT) according to the manufacturer's protocol.

  • Combine the labeled samples.

d. LC-MS/MS Analysis:

  • Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.

e. Data Analysis:

  • Identify and quantify proteins across all samples.

  • Proteins that show a statistically significant and dose-dependent decrease in abundance in the PROTAC-treated samples compared to controls are considered potential off-targets.

Illustrative Off-Target Proteomics Data

The following table is a hypothetical example of what quantitative proteomics data might look like. Researchers should generate their own data for their specific PROTAC and cell line.

ProteinGeneFold Change (vs. Vehicle)p-valueNotes
Target Protein X TPX-4.5 <0.001 On-target
Protein APOTA-2.8<0.01Potential Off-Target
Protein BPOTB-1.50.04Potential Off-Target
Housekeeping ProteinHKP-0.10.85No significant change
Western Blot for Validation of Off-Target Degradation

This protocol is for confirming the degradation of specific proteins identified from proteomics.

a. Sample Preparation:

  • Treat cells as described in the proteomics protocol.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantify protein concentration using a BCA assay.

b. SDS-PAGE and Transfer:

  • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

  • Run the gel and transfer the proteins to a PVDF membrane.

c. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

  • Incubate the membrane with a primary antibody against the potential off-target protein overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

d. Detection and Analysis:

  • Detect the signal using an ECL substrate and an imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

NanoBRET™ Assay for Ternary Complex Formation

This assay confirms the formation of the Target-PROTAC-VHL ternary complex in live cells.

a. Cell Transfection:

  • Co-transfect cells with plasmids expressing the target protein fused to NanoLuc® luciferase and VHL fused to HaloTag®.

b. Compound Treatment:

  • Plate the transfected cells in a 96-well plate.

  • Add the HaloTag® NanoBRET® 618 Ligand.

  • Add serial dilutions of your this compound PROTAC.

c. Signal Measurement:

  • Add the Nano-Glo® Live Cell Substrate.

  • Measure donor emission (460 nm) and acceptor emission (618 nm) using a luminometer.

d. Data Analysis:

  • Calculate the NanoBRET™ ratio (acceptor signal / donor signal).

  • Plot the ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.

Visualizing Experimental Workflows and Pathways

Troubleshooting Workflow for Lack of PROTAC Activity

troubleshooting_workflow start No or Weak Target Degradation check_permeability Assess Cell Permeability (e.g., PAMPA) start->check_permeability check_binding Confirm Target & VHL Engagement (e.g., NanoBRET, CETSA) start->check_binding check_vhl Verify VHL Expression (Western Blot/qPCR) start->check_vhl check_stability Evaluate PROTAC Stability start->check_stability outcome_permeability Permeability Issue check_permeability->outcome_permeability outcome_binding Binding/Ternary Complex Issue check_binding->outcome_binding outcome_vhl Low VHL Expression check_vhl->outcome_vhl outcome_stability PROTAC Unstable check_stability->outcome_stability solution_permeability Modify PROTAC Physicochemical Properties outcome_permeability->solution_permeability solution_binding Optimize Linker Length/Composition outcome_binding->solution_binding solution_vhl Choose a Different Cell Line outcome_vhl->solution_vhl solution_stability Resynthesize/Store Properly outcome_stability->solution_stability

Caption: A logical workflow for troubleshooting lack of PROTAC activity.

PROTAC-Mediated Protein Degradation Pathway

protac_pathway cluster_cell Cell PROTAC This compound PROTAC TernaryComplex Ternary Complex (POI-PROTAC-VHL) PROTAC->TernaryComplex POI Protein of Interest (POI) POI->TernaryComplex VHL VHL E3 Ligase VHL->TernaryComplex PolyUb Poly-ubiquitination TernaryComplex->PolyUb Ub transfer Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation

Caption: The mechanism of action for a this compound PROTAC.

Workflow for Off-Target Validation

offtarget_validation start Global Proteomics (Mass Spec) identify Identify Potential Off-Targets start->identify validate Validate with Targeted Assays identify->validate western Western Blot validate->western nanobret NanoBRET (for ternary complex) validate->nanobret confirm Confirm Off-Target Degradation western->confirm nanobret->confirm redesign Redesign PROTAC (Linker/Warhead) confirm->redesign

Caption: A systematic workflow for validating potential off-target effects.

Enhancing the Stability of VH032-OH: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the stability of VH032-OH in experimental conditions. The following troubleshooting guides and FAQs address specific issues you may encounter, ensuring the integrity and reproducibility of your results.

Frequently Asked questions (FAQs)

Q1: What is the recommended method for preparing stock solutions of this compound?

A1: It is recommended to prepare high-concentration stock solutions of this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO).[1] A stock concentration of 50 mg/mL in DMSO is achievable with sonication.[1] For long-term storage, it is advisable to aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and exposure to moisture, as DMSO is hygroscopic.[1]

Q2: How should I store this compound to ensure its stability?

A2: Proper storage is crucial for maintaining the stability of this compound. The solid powder form should be stored at -20°C.[2] Stock solutions in DMSO should be stored at -80°C for up to six months or at -20°C for up to one month.[1] It is recommended to store solutions under a nitrogen atmosphere to prevent oxidation.[1]

Q3: I am observing inconsistent results in my cell-based assays. Could this compound instability be the cause?

A3: Inconsistent results can stem from the degradation of this compound in your cell culture media. The stability of small molecules in aqueous media can be influenced by factors such as pH, temperature, and the presence of enzymes in serum. It is recommended to prepare fresh dilutions of this compound in media for each experiment and minimize the time the compound spends in aqueous solutions before being added to the cells.

Q4: My PROTAC, which contains this compound, is not showing any degradation of the target protein. What could be the issue?

A4: A lack of target degradation when using a PROTAC containing this compound can be due to several factors. One common issue is poor cell permeability of the PROTAC.[3] Additionally, the formation of a stable ternary complex between the target protein, the PROTAC, and the VHL E3 ligase is critical for degradation.[4] The linker connecting this compound to the target-binding ligand also plays a crucial role in the efficacy of the PROTAC.[5] Troubleshooting should involve verifying target engagement, assessing cell permeability, and potentially optimizing the linker design.

Q5: What is the "hook effect" and how does it relate to experiments with this compound-based PROTACs?

A5: The "hook effect" is a phenomenon observed in PROTAC experiments where an excess concentration of the PROTAC leads to the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation. This results in a decrease in degradation efficiency at high PROTAC concentrations. To avoid this, it is essential to perform a full dose-response curve to identify the optimal concentration range for your experiment.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation of this compound in aqueous buffer The compound has low aqueous solubility.Prepare stock solutions in 100% DMSO and ensure the final DMSO concentration in the assay is low (typically <0.5%) to avoid precipitation and solvent-induced artifacts. For in vivo studies, specific formulations with co-solvents like PEG300 and Tween 80 can be used.[6][7]
Loss of activity of this compound in solution over time The compound may be degrading due to hydrolysis, oxidation, or photolysis.Prepare fresh solutions for each experiment. Store stock solutions in small aliquots at -80°C and protect from light. Avoid repeated freeze-thaw cycles.
No or low target engagement in cellular assays Poor cell permeability of this compound or the PROTAC it is part of.Use cellular thermal shift assays (CETSA) to confirm target engagement in cells.[8] If permeability is an issue, consider modifying the PROTAC linker or using permeabilization agents if the assay allows.
Inconsistent results between experiments Variability in experimental conditions.Standardize all experimental parameters, including cell passage number, confluency, and incubation times. Always include appropriate positive and negative controls.
PROTAC containing this compound shows no target degradation Inefficient ternary complex formation or ubiquitination.Confirm the formation of the ternary complex using biophysical methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). Ensure the proteasome is active by using a positive control like MG132.

Data Presentation

While specific quantitative data from forced degradation studies on this compound are not publicly available, the following table summarizes the recommended storage conditions to maintain its stability based on information from commercial suppliers.

Form Solvent Storage Temperature Duration Notes
Solid PowderN/A-20°CUp to 3 yearsStore in a dry, dark place.[7][9]
SolutionDMSO-80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles. Store under nitrogen.[1]
SolutionDMSO-20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles. Store under nitrogen.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a stable, high-concentration stock solution of this compound.

Materials:

  • This compound solid powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Vortexer

  • Sonicator

Procedure:

  • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 50 mg/mL).[1]

  • Vortex the solution vigorously to aid dissolution.

  • If necessary, sonicate the solution in a water bath for short intervals until the solid is completely dissolved.[1]

  • Aliquot the stock solution into single-use, light-protected microcentrifuge tubes.

  • Store the aliquots at -80°C for long-term storage.[1]

Protocol 2: General Procedure for a Cell-Based PROTAC Degradation Assay

Objective: To assess the ability of a PROTAC containing this compound to degrade a target protein in a cellular context.

Materials:

  • Cells expressing the target protein of interest

  • Cell culture medium and supplements

  • PROTAC stock solution (in DMSO)

  • Vehicle control (DMSO)

  • Proteasome inhibitor (e.g., MG132) as a positive control

  • Lysis buffer

  • Antibodies for western blotting (primary antibody against the target protein and a loading control, and a secondary antibody)

Procedure:

  • Seed cells in a multi-well plate at a density that allows for logarithmic growth during the experiment.

  • Allow cells to adhere overnight.

  • Prepare serial dilutions of the PROTAC in cell culture medium. Also, prepare a vehicle control and a positive control with a proteasome inhibitor.

  • Treat the cells with the different concentrations of the PROTAC, vehicle, and positive control.

  • Incubate the cells for the desired time (e.g., 4, 8, 16, 24 hours).

  • After incubation, wash the cells with PBS and lyse them using an appropriate lysis buffer.

  • Determine the protein concentration of the lysates.

  • Perform western blotting to analyze the levels of the target protein and a loading control.

  • Quantify the band intensities to determine the extent of protein degradation at each PROTAC concentration.

Visualizations

VHL_HIF_Signaling_Pathway VHL-HIF-1α Signaling Pathway Normoxia Normoxia PHDs PHDs (Prolyl Hydroxylases) Normoxia->PHDs Activates Hypoxia Hypoxia Hypoxia->PHDs Inhibits HIF1a HIF-1α VHL VHL E3 Ligase HIF1a->VHL Binds to hydroxylated HIF-1α Proteasome Proteasome HIF1a->Proteasome Targeted for HIF1_complex HIF-1 Complex HIF1a->HIF1_complex Stabilization Stabilization HIF1a->Stabilization PHDs->HIF1a Hydroxylates Ub Ubiquitin VHL->Ub Recruits Ub->HIF1a Ubiquitination Degradation Degradation Proteasome->Degradation HIF1b HIF-1β (ARNT) HIF1b->HIF1_complex HRE Hypoxia Response Element (HRE) HIF1_complex->HRE Binds to Target_Genes Target Gene Expression (e.g., VEGF) HRE->Target_Genes Activates Transcription VH032_OH This compound VH032_OH->VHL Inhibits Binding to HIF-1α

Caption: The VHL-HIF-1α signaling pathway under normoxic and hypoxic conditions, and the point of intervention for this compound.

PROTAC_Workflow PROTAC Experimental Workflow start Start: Design & Synthesize PROTAC with this compound invitro_binding In Vitro Binding Assays (e.g., SPR, ITC, FP) start->invitro_binding ternary_complex Ternary Complex Formation Assay (e.g., TR-FRET, AlphaLISA) invitro_binding->ternary_complex cell_perm Cellular Permeability Assay (e.g., PAMPA) ternary_complex->cell_perm target_engagement Cellular Target Engagement (e.g., CETSA) cell_perm->target_engagement degradation_assay Cell-Based Degradation Assay (Western Blot, HiBiT) target_engagement->degradation_assay dose_response Dose-Response & Time-Course Experiments degradation_assay->dose_response selectivity Selectivity Profiling (Proteomics) dose_response->selectivity end End: Lead PROTAC Candidate selectivity->end

Caption: A typical experimental workflow for the development and validation of a PROTAC utilizing this compound.

Troubleshooting_Logic Troubleshooting Logic for PROTAC Inactivity no_degradation No Target Degradation Observed check_binding Does the PROTAC bind to the target and VHL? no_degradation->check_binding check_ternary Does the PROTAC form a ternary complex? check_binding->check_ternary Yes redesign_warhead Redesign target or VHL binder check_binding->redesign_warhead No check_permeability Is the PROTAC cell-permeable? check_ternary->check_permeability Yes optimize_linker Optimize linker length/composition check_ternary->optimize_linker No check_proteasome Is the proteasome active? check_permeability->check_proteasome Yes improve_pk Improve physicochemical properties check_permeability->improve_pk No positive_control Run proteasome inhibitor control (e.g., MG132) check_proteasome->positive_control No success Degradation Achieved check_proteasome->success Yes

Caption: A logical decision tree for troubleshooting the lack of activity in a this compound-based PROTAC experiment.

References

Technical Support Center: VH032-OH and VHL Mutant Binding

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers investigating the binding of VH032-OH to von Hippel-Lindau (VHL) protein mutants. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it bind to wild-type VHL?

A1: this compound is a derivative of the VHL ligand VH032, which is a potent inhibitor of the VHL:HIF-1α protein-protein interaction. It is often used as a VHL ligand in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] The binding of this compound to VHL is mediated by a series of hydrogen bonds and hydrophobic interactions within the HIF-1α binding pocket of VHL. Key residues in VHL that form this pocket and are crucial for ligand binding include Tyr98, Ser111, and His115.[3][4]

Q2: I am observing weak or no binding of this compound to my VHL mutant. What are the possible reasons?

A2: Weak or no binding of this compound to a VHL mutant can be attributed to several factors:

  • Mutation within the binding pocket: If the mutation directly alters one of the key residues involved in this compound binding (e.g., Y98H, Y112H), it can significantly reduce or completely abrogate the interaction.

  • Conformational changes: Mutations outside the immediate binding pocket can induce conformational changes in the VHL protein, altering the geometry of the binding site and preventing optimal ligand interaction.

  • Protein misfolding and instability: Certain mutations can lead to improper folding and reduced stability of the VHL protein, resulting in a non-functional protein that cannot bind ligands. This is more common with Type 1 VHL mutations which often lead to truncated or grossly misfolded proteins.[5][6]

  • Experimental artifacts: Issues with protein purification, ligand concentration, buffer composition, or the experimental assay itself can lead to apparent weak or no binding. Please refer to the troubleshooting guides for specific assays.

Q3: How do different types of VHL mutations (Type 1 vs. Type 2) affect this compound binding?

A3: VHL mutations are broadly classified into Type 1 and Type 2, which generally correlate with the clinical phenotype of VHL disease.[6][7][8]

  • Type 1 mutations are often large deletions, nonsense, or frameshift mutations that result in a truncated or grossly misfolded and unstable VHL protein.[5] These mutants are generally expected to be non-functional and would likely exhibit a complete loss of binding to this compound.

  • Type 2 mutations are typically missense mutations that result in a full-length but altered VHL protein. The effect of Type 2 mutations on this compound binding depends on the specific amino acid substitution:

    • Type 2A and 2B mutations often occur within or near the HIF-1α binding pocket and can directly impact ligand binding. For example, mutations at residues like Tyr98 and Tyr112 are associated with these subtypes and are predicted to reduce binding affinity.

    • Type 2C mutations are also missense mutations, but some, like L188V, have been shown to retain the ability to downregulate HIF, suggesting that the core binding pocket might be less affected.[4] However, other Type 2C mutations can cause structural perturbations that may still impact small molecule binding.[9]

Q4: Are there specific VHL mutations known to significantly impact small molecule binding?

A4: While specific binding data for this compound with a comprehensive panel of VHL mutants is not extensively published, mutations affecting key residues in the binding pocket are highly likely to reduce affinity. Mutations at Tyr98 and Tyr112 are frequently implicated in altering the interaction with HIF-1α and are therefore strong candidates for disrupting this compound binding. The R200W mutation, associated with Chuvash polycythemia, has been shown to have a normal binding affinity for a proline-hydroxylated HIF-1α peptide in some studies, suggesting it may not directly impact the small molecule binding site.[10][11][12] However, this mutation can affect the overall stability and function of the VHL complex.[10][13]

Quantitative Data Summary

The following table summarizes the binding affinities of various VHL ligands, including VH032 and its derivatives, to the wild-type VHL-ElonginC-ElonginB (VCB) complex as determined by different biophysical methods. This data can serve as a baseline for comparison when evaluating the binding to VHL mutants.

LigandAssay MethodBinding Affinity (Kd or Ki)Reference
VH032TR-FRETKi = 33.4 nM[14]
VH298TR-FRETKi = 18.9 nM[14]
This compound-Not explicitly reported, but is a key component of PROTACs and fluorescent probes, suggesting high affinity.[1]
BODIPY FL VH032TR-FRETKd = 3.01 nM
MZ1 (PROTAC with VH032)TR-FRETKi = 6.3 nM[14]

Experimental Workflows and Signaling Pathways

VHL-Mediated Degradation of HIF-1α

VHL_pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / VHL Mutation / this compound Inhibition HIF-1α HIF-1α PHDs PHDs (Prolyl Hydroxylases) HIF-1α->PHDs O2 Hydroxylated HIF-1α Hydroxylated HIF-1α PHDs->Hydroxylated HIF-1α VHL VHL Hydroxylated HIF-1α->VHL Binding Proteasome Proteasome Hydroxylated HIF-1α->Proteasome Degradation Ub Ubiquitin VHL->Ub E3 Ligase Activity Ub->Hydroxylated HIF-1α Ubiquitination HIF-1α_s HIF-1α HIF-1 Complex HIF-1 Complex HIF-1α_s->HIF-1 Complex HIF-1β HIF-1β HIF-1β->HIF-1 Complex Target Genes Target Gene Transcription HIF-1 Complex->Target Genes

Caption: VHL pathway under normoxic and hypoxic conditions.

Experimental Workflow for Assessing this compound Binding

experimental_workflow Start Start Protein_Expression Express & Purify WT and Mutant VCB Complex Start->Protein_Expression Ligand_Prep Prepare this compound and Control Compounds Start->Ligand_Prep Assay_Selection Select Assay Protein_Expression->Assay_Selection Ligand_Prep->Assay_Selection FP_Assay Fluorescence Polarization Assay_Selection->FP_Assay ITC_Assay Isothermal Titration Calorimetry Assay_Selection->ITC_Assay SPR_Assay Surface Plasmon Resonance Assay_Selection->SPR_Assay Data_Acquisition Acquire Binding Data FP_Assay->Data_Acquisition ITC_Assay->Data_Acquisition SPR_Assay->Data_Acquisition Data_Analysis Analyze Data (Kd, IC50) Data_Acquisition->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: General workflow for binding assessment.

Troubleshooting Guides

Fluorescence Polarization (FP) Assay
IssuePossible CauseSuggested Solution
High background fluorescence Buffer components (e.g., BSA) are fluorescent. Contaminated reagents. Use of clear or white microplates.Test fluorescence of individual buffer components. Consider using bovine gamma globulin (BGG) instead of BSA. Use high-purity reagents. Use black, opaque microplates to minimize light scatter.[15][16][17]
Low signal-to-noise ratio Fluorescent tracer concentration is too low. Incorrect instrument settings (wavelengths, gain). Low quantum yield of the fluorophore.Increase tracer concentration (ideally at or below the Kd). Verify excitation and emission wavelengths are correct for the fluorophore. Optimize gain settings. Consider using a brighter fluorophore.[15]
Small change in polarization (ΔmP) The molecular weight difference between the fluorescent ligand and the protein is insufficient. The fluorophore has restricted rotation when unbound.This assay may not be suitable. Consider a different assay format like TR-FRET or SPR.
Inconsistent results between replicates Pipetting errors. Protein aggregation. Temperature fluctuations.Use calibrated pipettes and proper technique. Centrifuge protein samples to remove aggregates before use. Ensure the plate reader has stable temperature control.
Isothermal Titration Calorimetry (ITC)
IssuePossible CauseSuggested Solution
Noisy or unstable baseline Dirty sample or reference cells. Air bubbles in the cell or syringe. Mismatched buffer between cell and syringe.Thoroughly clean the cells with detergent and water. Degas all solutions before use. Ensure precise buffer matching through dialysis or by preparing from the same stock.[18][19]
No detectable heat change No binding is occurring. Very weak binding affinity. Incorrect protein or ligand concentrations.Confirm protein activity with a known binder. Increase reactant concentrations if possible. Accurately determine protein and ligand concentrations.
Peaks do not return to baseline Slow binding kinetics. Precipitation or aggregation upon binding.Increase the spacing between injections to allow for equilibrium to be reached. Visually inspect the sample after the experiment for precipitation. Run the experiment at a different temperature or pH to improve solubility.[20]
Stoichiometry (N value) is not as expected Inaccurate concentration of active protein or ligand. Protein aggregation.Accurately determine the concentration of the active protein fraction. Purify the protein using size-exclusion chromatography to remove aggregates.[18]
Surface Plasmon Resonance (SPR)
IssuePossible CauseSuggested Solution
High non-specific binding Analyte is binding to the sensor chip surface or dextran (B179266) matrix.Add a blocking agent like BSA to the running buffer. Use a reference flow cell with an immobilized non-relevant protein to subtract background binding. Optimize buffer pH and ionic strength.[21][22][23][24]
Low or no binding signal Inactive immobilized ligand. Low analyte concentration. Mass transport limitation.Use a different immobilization strategy (e.g., capture-based vs. covalent coupling) to maintain protein activity. Inject a higher concentration of the analyte. Increase the flow rate to minimize mass transport effects.[21][23][25]
Baseline drift Incomplete regeneration of the sensor surface. Temperature instability. Buffer mismatch during the run.Optimize the regeneration solution to completely remove the bound analyte without damaging the ligand. Allow the instrument to fully equilibrate to the set temperature. Ensure consistent buffer throughout the experiment.[22]
Inconsistent results Variable ligand immobilization levels. Sample degradation over time.Standardize the immobilization protocol to achieve consistent ligand density. Use fresh samples for each experiment.[25]

Detailed Experimental Protocols

Fluorescence Polarization (FP) Competition Assay

This protocol is adapted from commercially available VHL binding assay kits and general FP principles.

  • Reagent Preparation:

    • Prepare a 2X stock of the VCB complex (wild-type or mutant) in FP assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20).

    • Prepare a 10X stock of the fluorescent probe (e.g., BODIPY FL VH032) in FP assay buffer.

    • Prepare a 5X stock of the competitor compound (this compound) and any control compounds in FP assay buffer containing DMSO (final DMSO concentration should be ≤1%).

  • Assay Procedure:

    • In a black, opaque 384-well microplate, add 5 µL of the 5X competitor compound solutions to the sample wells. Add 5 µL of buffer with DMSO to the "no competitor" control wells.

    • Add 10 µL of the 2X VCB complex solution to all wells except the "probe only" control wells. Add 10 µL of FP assay buffer to the "probe only" wells.

    • Incubate the plate at room temperature for 15-30 minutes.

    • Add 10 µL of the 10X fluorescent probe solution to all wells.

    • Incubate the plate for at least 60 minutes at room temperature, protected from light.

    • Measure the fluorescence polarization on a plate reader equipped with appropriate filters for the chosen fluorophore.

  • Data Analysis:

    • Subtract the background polarization from the "probe only" wells.

    • Plot the change in millipolarization (mP) as a function of the log of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Isothermal Titration Calorimetry (ITC)

This protocol provides a general framework for an ITC experiment.

  • Sample Preparation:

    • Express and purify the VCB complex (wild-type or mutant) to >95% purity.

    • Dialyze the protein extensively against the desired ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

    • Dissolve this compound in the final dialysis buffer. It is critical that the buffer in the syringe and the cell are identical.

    • Accurately determine the concentrations of the protein and ligand.

    • Degas both the protein and ligand solutions immediately before the experiment.

  • ITC Experiment Setup:

    • Load the VCB complex into the sample cell (typically 10-50 µM).

    • Load the this compound solution into the injection syringe (typically 10-20 fold higher concentration than the protein).

    • Set the experimental temperature (e.g., 25 °C), stirring speed, and injection parameters (volume and spacing). A typical experiment consists of an initial small injection followed by 20-30 larger injections.

  • Data Analysis:

    • Integrate the heat change for each injection.

    • Subtract the heat of dilution, determined from the final injections after saturation.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the data to a suitable binding model (e.g., one set of sites) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Surface Plasmon Resonance (SPR)

This protocol outlines a general procedure for an SPR experiment.

  • Sensor Chip Preparation and Ligand Immobilization:

    • Select an appropriate sensor chip (e.g., CM5 for amine coupling).

    • Activate the sensor surface using a mixture of EDC and NHS.

    • Immobilize the VCB complex (wild-type or mutant) to the desired density on one flow cell.

    • Deactivate the remaining active esters with ethanolamine.

    • On a reference flow cell, either perform the same immobilization chemistry without protein or immobilize an irrelevant control protein.

  • Binding Analysis:

    • Prepare a series of dilutions of this compound in a running buffer (e.g., HBS-EP+).

    • Inject the different concentrations of this compound over both the ligand and reference flow cells.

    • After each injection, regenerate the sensor surface with a suitable regeneration solution (e.g., a short pulse of low pH buffer or high salt concentration), if necessary.

  • Data Analysis:

    • Subtract the signal from the reference flow cell from the signal from the ligand flow cell to obtain the specific binding sensorgram.

    • Analyze the sensorgrams using a suitable binding model (e.g., 1:1 Langmuir binding for steady-state affinity, or kinetic analysis for on- and off-rates) to determine the binding affinity (Kd).

References

Technical Support Center: Enhancing Cell Permeability of VH032-OH PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of VH032-OH PROTACs.

Frequently Asked Questions (FAQs)

Q1: Why do my this compound PROTACs exhibit low cell permeability?

PROTACs, including those based on the VH032 E3 ligase ligand, often possess high molecular weights and a large number of hydrogen bond donors and acceptors, placing them outside the typical chemical space of membrane-permeable drugs.[1][2] These characteristics can lead to poor passive diffusion across the cell membrane's lipid bilayer.[3]

Q2: What are the key physicochemical properties influencing the permeability of my this compound PROTAC?

Key properties include molecular weight (MW), the number of hydrogen bond donors (HBDs), polar surface area (PSA), and lipophilicity (LogP/LogD). Studies have shown that for VH032-based PROTACs, exposed hydrogen bond donors can significantly reduce membrane permeability.[2][4] The flexibility and composition of the linker also play a crucial role in adopting conformations suitable for membrane traversal.[5][6]

Q3: How can I experimentally assess the cell permeability of my this compound PROTACs?

Several in vitro assays are available to evaluate PROTAC permeability. These can be categorized as cell-free assays that measure passive diffusion and cell-based assays that consider various cellular transport mechanisms.[7]

  • Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, cell-free assay that models passive transcellular permeability. It is a cost-effective method for early-stage screening.[1][4][7][8]

  • Caco-2 Permeability Assay: A cell-based assay using a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium. This assay provides a more comprehensive assessment by accounting for passive diffusion, active transport, and efflux.[7][9]

Troubleshooting Guide: Improving this compound PROTAC Permeability

If you are encountering issues with the cell permeability of your this compound PROTACs, consider the following troubleshooting strategies focused on structural modifications and delivery methods.

Strategy 1: Linker Optimization

The linker connecting the this compound ligand to the protein of interest (POI) ligand is a critical determinant of cell permeability.

  • Issue: Long, flexible linkers (e.g., PEG linkers) can increase the polar surface area and hinder membrane crossing.

  • Solution:

    • Shorten the linker: Permeability has been shown to increase with decreasing linker length.[2]

    • Increase rigidity: Replacing flexible linkers with more rigid moieties, such as a 1,4-disubstituted phenyl ring, can significantly improve cellular permeability.[3]

    • Avoid multiple amide motifs: Amide bonds can negatively impact permeability; consider alternative chemistries.[3]

Strategy 2: Inducing Intramolecular Hydrogen Bonds

Promoting the formation of intramolecular hydrogen bonds can help the PROTAC adopt a more compact, "ball-like" conformation. This "chameleonic" behavior shields polar groups in the non-polar environment of the cell membrane, facilitating passage.[3][10]

  • Issue: The PROTAC exists in an extended, polar conformation in an aqueous solution.

  • Solution:

    • Design linkers that encourage folding and the formation of intramolecular hydrogen bonds.[3] This can also be influenced by interactions such as NH–π and π–π stacking.[5]

Strategy 3: Modification of the this compound Ligand

Subtle changes to the this compound moiety itself can yield significant gains in permeability.

  • Issue: Exposed polar groups on the this compound ligand, such as amide bonds, reduce permeability.

  • Solution:

    • Amide-to-ester substitution: Replacing an exposed amide with an ester can improve permeability.[1][2] However, this may come at the cost of a slight reduction in binding affinity for VHL, so the substitution position is critical.[1][2]

Strategy 4: Prodrug and Advanced Delivery Approaches

When structural modifications are insufficient or compromise activity, alternative delivery strategies can be employed.

  • Issue: The inherent properties of the PROTAC prevent effective cellular uptake.

  • Solution:

    • Prodrug Strategy: Modify the PROTAC with a lipophilic group that is cleaved intracellularly to release the active molecule.[3]

    • Nano-PROTACs: Encapsulate the PROTAC in lipid-based nanoparticles (LNPs) or polymeric micelles to improve solubility and facilitate cellular entry.[11][12]

    • Antibody-PROTAC Conjugates (Ab-PROTACs): For targeted delivery, conjugate the PROTAC to an antibody that recognizes a specific cell surface receptor.[10][13]

Quantitative Data Summary

The following table summarizes permeability data for various VH032-based PROTACs from PAMPA assays, illustrating the impact of structural modifications.

Compound/SeriesKey Structural FeaturePAMPA Permeability (Pe) (x 10-6 cm/s)Reference
MZ Series (7) tert-Leu on VH032, shorter linker0.6[1][2]
MZ Series (9) tert-Leu on VH032, longer PEG linker0.006[1][2]
AT Series (17) Penicillamine on VH032, alkyl linker<0.002[1][2]
CM/CMP Series (14) Long PEG linker<0.002[1][2]
VH032 analog (4) N-terminally capped, phenylacetamide8.6[1][2]
VH032 analog (6) 3-unit PEG linker0.2[1][2]

Key Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general workflow for assessing the passive permeability of this compound PROTACs.

  • Preparation of Reagents:

    • Prepare a solution of lipids (e.g., phosphatidylcholine) in a suitable organic solvent (e.g., dodecane).

    • Prepare donor solution: Dissolve the PROTAC compound in a buffer at a known concentration.

    • Prepare acceptor solution: Buffer solution, which may contain a surfactant to improve the solubility of the permeated compound.

  • Assay Plate Preparation:

    • Coat the filter of a 96-well donor plate with the lipid solution to form the artificial membrane.

    • Add the acceptor solution to the wells of a 96-well acceptor plate.

    • Add the donor solution containing the PROTAC to the wells of the donor plate.

  • Incubation:

    • Place the donor plate on top of the acceptor plate, ensuring the membrane is in contact with the acceptor solution.

    • Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).

  • Quantification:

    • After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

  • Calculation of Permeability Coefficient (Pe):

    • Calculate the apparent permeability coefficient (Papp) or the effective permeability (Pe) using established equations that account for the surface area of the membrane, the volume of the wells, and the incubation time.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Analysis prep_reagents Prepare Reagents (Lipids, Buffers, PROTAC) prep_plates Prepare Assay Plates (Donor and Acceptor) prep_reagents->prep_plates add_solutions Add Solutions to Plates prep_plates->add_solutions incubate Incubate Plate Assembly add_solutions->incubate quantify Quantify PROTAC Concentration (LC-MS/MS) incubate->quantify calculate Calculate Permeability Coefficient (Pe) quantify->calculate

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

PROTAC_Permeability_Strategies cluster_strategies Strategies to Improve Permeability cluster_outcome Desired Outcome linker_mod Linker Modification - Shorten - Increase Rigidity improved_perm Improved Cell Permeability linker_mod->improved_perm intra_hbond Intramolecular H-Bonds - 'Chameleon' Effect intra_hbond->improved_perm ligand_mod This compound Modification - Amide to Ester ligand_mod->improved_perm delivery Advanced Delivery - Prodrugs - Nanoparticles delivery->improved_perm

Caption: Key strategies for enhancing the cell permeability of this compound PROTACs.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding cytotoxicity associated with the use of VH032-OH, a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.

Introduction to this compound and Cytotoxicity

This compound is a derivative of the well-established VHL ligand, VH032. It is primarily utilized as a component of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules that induce the degradation of specific target proteins. VH032 and its derivatives are generally characterized by low to negligible cytotoxicity in a variety of cell lines. However, it is crucial to empirically determine the cytotoxic potential in your specific experimental system, as factors such as cell type, concentration, and conjugation to other molecules can influence cellular viability.

Frequently Asked Questions (FAQs)

Q1: What is the expected cytotoxicity of this compound?

A1: The parent compound, VH032, has been shown to exhibit no significant cytotoxicity in several fibroblast, cancerous, and non-cancerous cell lines at concentrations up to 150 µM, and in some cases, even up to 500 µM[1]. By extension, this compound is also expected to have a low cytotoxicity profile. However, it is always recommended to perform a dose-response experiment to determine the IC50 for cytotoxicity in your specific cell line of interest.

Q2: Can this compound become cytotoxic when incorporated into a PROTAC?

A2: Yes, while this compound itself is largely non-toxic, the resulting PROTAC molecule may exhibit cytotoxicity. This is often attributed to the "warhead" component of the PROTAC that binds to the target protein, or potential off-target effects of the entire molecule[2]. Therefore, it is essential to evaluate the cytotoxicity of the final PROTAC conjugate.

Q3: What are the common causes of unexpected cytotoxicity in my experiments?

A3: Unexpected cytotoxicity can arise from several factors:

  • High Concentrations: Exceeding the optimal concentration range can lead to off-target effects and cytotoxicity.

  • Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations. Ensure the final solvent concentration in your cell culture medium is minimal and consistent across all experimental conditions.

  • Contamination: Mycoplasma or other microbial contamination can impact cell health and confound cytotoxicity assessments.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds.

Q4: How can I distinguish between targeted protein degradation and cell death?

A4: It is crucial to differentiate between a reduction in protein levels due to targeted degradation and a general decrease caused by cytotoxicity. This can be achieved by:

  • Using appropriate controls: Include a negative control, such as a structurally related but inactive version of the PROTAC, to assess off-target toxicity.

  • Time-course experiments: Degradation often occurs at earlier time points and lower concentrations than the onset of significant cytotoxicity.

  • Multiplexed assays: Concurrently measure protein levels (e.g., by Western blot or proteomics) and cell viability (e.g., using an MTT or CellTiter-Glo assay).

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High background in cytotoxicity assay - Media components (e.g., phenol (B47542) red) interfering with the assay readout.- Contamination of cell culture.- Use phenol red-free media for the assay.- Include a "media only" background control.- Regularly test for and treat mycoplasma contamination.
Inconsistent results between experiments - Variation in cell seeding density.- Inconsistent incubation times.- Freeze-thaw cycles of this compound stock solution.- Ensure a consistent number of cells are seeded in each well.- Adhere to a strict and consistent timeline for all experimental steps.- Aliquot stock solutions to avoid repeated freeze-thaw cycles.
No dose-dependent cytotoxicity observed - this compound is not cytotoxic at the tested concentrations.- The chosen assay is not sensitive enough.- This is the expected outcome for this compound alone in many cell lines.- Consider testing a wider and higher concentration range if cytotoxicity is suspected.- Try a more sensitive cytotoxicity assay (e.g., a real-time live-cell imaging assay).
Observed cytotoxicity with this compound alone - Cell line is particularly sensitive.- High concentration of solvent (e.g., DMSO).- Compound degradation or impurity.- Perform a dose-response curve to determine the IC50.- Ensure the final DMSO concentration is below 0.5% (and ideally lower).- Use high-purity this compound and store it correctly.

Quantitative Data on Cytotoxicity

As this compound is generally considered non-toxic, extensive public data on its cytotoxicity IC50 values is limited. The parent compound, VH032, has been reported to have no significant effect on cell viability at high concentrations[1]. Researchers should experimentally determine the IC50 in their cell lines of interest. Below is a template for presenting such data.

Table 1: Example of Cytotoxicity (IC50) Data for this compound in Various Cell Lines

Cell LineCell TypeAssayIncubation Time (h)IC50 (µM)
HeLaHuman Cervical CancerMTT72>100
MCF7Human Breast CancerCellTiter-Glo72>100
JurkatHuman T-cell LeukemiaAnnexin V/PI48>100
HEK293THuman Embryonic KidneyMTT72>100
Note: The values presented here are illustrative. It is imperative to determine these values experimentally for your specific conditions.

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is a colorimetric assay that measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate (B1194679) dehydrogenase in living cells.

Materials:

  • This compound

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a "medium only" blank.

  • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Harvest the cells, including both adherent and floating cells.

  • Wash the cells twice with cold PBS and centrifuge at a low speed.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Visualizations

VHL-HIF-1α Signaling Pathway

Under normal oxygen conditions (normoxia), the von Hippel-Lindau (VHL) protein, as part of an E3 ubiquitin ligase complex, recognizes and binds to the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α) that has been hydroxylated by prolyl hydroxylases (PHDs). This interaction leads to the ubiquitination and subsequent proteasomal degradation of HIF-1α. This compound acts as a VHL ligand, competitively inhibiting the VHL/HIF-1α interaction.

VHL_HIF_Pathway cluster_normoxia Normoxia cluster_inhibition Inhibition by this compound HIF1a HIF-1α PHDs PHDs (O2 present) HIF1a->PHDs Hydroxylation OH_HIF1a Hydroxylated HIF-1α PHDs->OH_HIF1a VHL_complex VHL E3 Ligase Complex OH_HIF1a->VHL_complex Binding Ub_HIF1a Ubiquitinated HIF-1α VHL_complex->Ub_HIF1a Ubiquitination Ub Ubiquitin Ub->VHL_complex Proteasome Proteasome Ub_HIF1a->Proteasome Degradation Degradation Proteasome->Degradation VH032_OH This compound VHL_complex_inhibited VHL E3 Ligase Complex VH032_OH->VHL_complex_inhibited Inhibits Binding HIF1a_stable Stable HIF-1α HIF_target_genes HIF Target Gene Expression HIF1a_stable->HIF_target_genes

Caption: VHL-HIF-1α signaling pathway and its inhibition by this compound.

Experimental Workflow for Assessing Cytotoxicity

A logical workflow is essential for systematically evaluating the potential cytotoxicity of this compound. This involves a primary screen to determine a broad concentration range, followed by more detailed dose-response studies and mechanistic assays if cytotoxicity is observed.

Cytotoxicity_Workflow start Start: Cell Line Selection range_finding Range-Finding Experiment (e.g., 0.1 - 500 µM this compound) start->range_finding dose_response Definitive Dose-Response Assay (e.g., MTT, CellTiter-Glo) range_finding->dose_response ic50_calc Calculate IC50 Value dose_response->ic50_calc no_toxicity No Significant Cytotoxicity (Proceed with Experiments) ic50_calc->no_toxicity IC50 > 100 µM toxicity_observed Significant Cytotoxicity Observed ic50_calc->toxicity_observed IC50 ≤ 100 µM data_analysis Data Analysis and Interpretation no_toxicity->data_analysis apoptosis_assay Mechanistic Assay (e.g., Annexin V/PI) toxicity_observed->apoptosis_assay apoptosis_assay->data_analysis

References

Technical Support Center: Optimizing VH032-OH Concentration for Effective Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of VH032-OH in targeted protein degradation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] It serves as a crucial component of Proteolysis-Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to induce the degradation of specific target proteins.[3][4] A PROTAC molecule consists of three parts: a ligand that binds to the target protein, a ligand that recruits an E3 ligase (in this case, this compound for VHL), and a linker connecting the two.[5] By bringing the target protein and the VHL E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[3][5]

Q2: How do I choose the optimal concentration of a this compound-based PROTAC?

The optimal concentration, often referred to as the DC50 (concentration at which 50% of the target protein is degraded), is highly dependent on the specific PROTAC, the target protein, and the cell line being used. It is crucial to perform a dose-response experiment to determine the optimal concentration range. Testing a broad range of concentrations (e.g., from nanomolar to low micromolar) is recommended to identify the "sweet spot" for maximal degradation and to observe any potential "hook effect," where degradation efficiency decreases at very high concentrations.[6]

Q3: What is the "hook effect" and how can I avoid it?

The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[6] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target protein or PROTAC-E3 ligase) rather than the productive ternary complex (target protein-PROTAC-E3 ligase) required for degradation.[6] To avoid this, it is essential to perform a thorough dose-response curve to identify the optimal concentration that promotes ternary complex formation.[6]

Q4: How long should I incubate my cells with the this compound-based PROTAC?

The optimal incubation time can vary significantly depending on the degradation kinetics of the target protein and the specific PROTAC. It is recommended to perform a time-course experiment (e.g., 4, 8, 16, 24, and 48 hours) to determine the time point at which maximum degradation is achieved.[7] Some PROTACs can induce degradation within a few hours, while others may require longer incubation periods.[8]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No or low degradation of the target protein - Poor cell permeability of the PROTAC: VH032-based PROTACs can be large molecules with poor membrane permeability.[9][10][11][12][13] - Inefficient ternary complex formation: The linker length or composition may not be optimal for bringing the target and E3 ligase together. - Low expression of VHL E3 ligase in the cell line. - Target protein is not accessible to the PROTAC: The protein's subcellular localization may hinder PROTAC binding.[14] - PROTAC instability: The compound may be unstable in the cell culture medium.- Optimize PROTAC design: Modify the linker to improve physicochemical properties. Consider prodrug strategies to mask polar groups.[6] - Confirm target engagement: Use techniques like cellular thermal shift assay (CETSA) or NanoBRET to verify that the PROTAC binds to both the target protein and VHL inside the cells.[6] - Select an appropriate cell line: Ensure the chosen cell line expresses sufficient levels of the VHL E3 ligase. - Assess PROTAC stability: Check the stability of your PROTAC in the cell culture medium over the experimental time course.[6]
Inconsistent degradation results - Variability in cell culture conditions: Cell passage number, confluency, and overall health can impact protein expression and the efficiency of the ubiquitin-proteasome system.[6]- Standardize cell culture protocols: Use cells within a consistent passage number range and maintain uniform seeding densities.[6]
Off-target effects observed - The target-binding ligand is not sufficiently selective. - The PROTAC degrades proteins other than the intended target. - Optimize the target-binding warhead: Use a more selective binder for your protein of interest.[6] - Modify the linker: Altering the linker length and composition can influence the conformation of the ternary complex and improve selectivity.[6] - Perform proteomics analysis: Use quantitative proteomics to identify off-target proteins that are degraded by your PROTAC.[15]
Cell toxicity - High concentrations of the PROTAC. - Off-target effects of the PROTAC. - The target protein is essential for cell viability. - Perform a cell viability assay: Determine the concentration range at which the PROTAC is not toxic to the cells. - Use a non-degrading control: Synthesize a control PROTAC that binds to the target but does not recruit the E3 ligase to distinguish between degradation-dependent and -independent toxicity.[15]

Quantitative Data Summary

The following tables summarize reported quantitative data for various VH032-based PROTACs to provide a reference for experimental design.

Table 1: Degradation Potency (DC50) of VH032-Based PROTACs in Various Cell Lines

PROTACTarget ProteinCell LineDC50 (nM)Incubation Time (h)Reference
CM11pVHL30HeLa10-10024[8]
GP262PI3KγTHP-188.424[1]
GP262p110αMDA-MB-231227.424[1]
GP262p110γMDA-MB-23142.2324[1]
GP262mTORMDA-MB-23145.424[1]
MS21Pan-AktHEK-29337.37 - 333.3324[6]
MS170Pan-AktHEK-29312.35 - 111.1124[6]

Table 2: Antiproliferative Activity (IC50) of VH032-Based PROTACs

PROTACCell LineIC50 (nM)Reference
GP262OCI-AML344.3[1]
GP262THP-148.3[1]

Experimental Protocols

Western Blot Analysis for Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein following treatment with a VH032-based PROTAC.

1. Cell Seeding and Treatment:

  • Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.

  • Allow cells to adhere overnight.

  • Treat cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for a predetermined time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO) and a negative control (a non-degrading analogue of the PROTAC if available).[16]

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold PBS.

  • Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.[7]

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing occasionally.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[7]

  • Collect the supernatant containing the protein lysate.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[16]

4. Sample Preparation and SDS-PAGE:

  • Normalize the protein concentration of all samples.

  • Add Laemmli sample buffer to each lysate and boil at 95°C for 5-10 minutes.[16]

  • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

  • Run the gel at a constant voltage until the dye front reaches the bottom.

5. Protein Transfer:

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[16]

6. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[16]

  • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

7. Detection and Analysis:

  • Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.[16]

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is to verify the formation of the target protein-PROTAC-VHL ternary complex.

1. Cell Culture and Treatment:

  • Culture cells to 70-80% confluency.

  • Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to prevent degradation of the target protein.[17]

  • Treat cells with the PROTAC at an effective concentration or DMSO for 4-6 hours.[17]

2. Cell Lysis:

  • Wash cells with ice-cold PBS and lyse with a non-denaturing lysis buffer.[17]

  • Incubate on ice and then centrifuge to clarify the lysate.

3. Immunoprecipitation:

  • Pre-clear the lysate with Protein A/G agarose (B213101) beads.[17]

  • To the pre-cleared lysate, add an antibody against VHL (or the target protein). Use a corresponding IgG as a negative control.[17]

  • Incubate overnight at 4°C.

  • Add Protein A/G agarose beads to capture the antibody-protein complexes.

4. Washing and Elution:

  • Pellet the beads and wash several times with lysis buffer to remove non-specific binding.

  • Elute the protein complexes from the beads by boiling in Laemmli sample buffer.[17]

5. Western Blot Analysis:

  • Run the eluted samples on an SDS-PAGE gel.

  • Transfer to a membrane and probe with primary antibodies against both the target protein and VHL to confirm their co-immunoprecipitation.[17]

Visualizations

PROTAC_Mechanism_of_Action cluster_0 PROTAC-Mediated Degradation Cycle POI Target Protein (Protein of Interest) Ternary_Complex Ternary Complex (POI-PROTAC-VHL) POI->Ternary_Complex Binds PROTAC VH032-based PROTAC PROTAC->Ternary_Complex Binds Recycling Recycling PROTAC->Recycling VHL VHL E3 Ligase VHL->Ternary_Complex Binds Ternary_Complex->PROTAC Released Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Ub_POI Ubiquitinated Target Protein Ubiquitination->Ub_POI Results in Proteasome 26S Proteasome Ub_POI->Proteasome Recognized by Degradation Degradation Proteasome->Degradation Mediates Degradation->POI Degraded into peptides Recycling->PROTAC Starts new cycle

Caption: PROTAC Mechanism of Action using a VH032-based degrader.

VHL_E3_Ligase_Pathway cluster_1 VHL-Mediated Ubiquitination Pathway E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Transfers Ub Ub Ubiquitin Ub->E1 Activated by VHL_Complex VHL E3 Ligase Complex (VHL, Elongin B/C, Cul2, Rbx1) E2->VHL_Complex Binds to Target Target Protein VHL_Complex->Target Recognizes Ub_Target Polyubiquitinated Target Protein VHL_Complex->Ub_Target Catalyzes Polyubiquitination Target->Ub_Target Proteasome 26S Proteasome Ub_Target->Proteasome Targeted to Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degrades into

Caption: The VHL E3 Ligase Ubiquitination Pathway.

Troubleshooting_Workflow cluster_2 Troubleshooting Ineffective Degradation Start No/Low Degradation Observed Check_Permeability 1. Assess Cell Permeability (e.g., PAMPA, cellular uptake assay) Start->Check_Permeability Check_Binding 2. Confirm Target & VHL Engagement (e.g., CETSA, NanoBRET) Check_Permeability->Check_Binding Check_Ternary_Complex 3. Verify Ternary Complex Formation (e.g., Co-IP, TR-FRET) Check_Binding->Check_Ternary_Complex Check_Proteasome 4. Ensure Proteasome Activity (Use proteasome inhibitor as control) Check_Ternary_Complex->Check_Proteasome Optimize_PROTAC Optimize PROTAC Design (Linker, Ligands) Check_Proteasome->Optimize_PROTAC If all checks fail Optimize_Conditions Optimize Experimental Conditions (Concentration, Time) Check_Proteasome->Optimize_Conditions If checks suggest issues Success Effective Degradation Optimize_PROTAC->Success Optimize_Conditions->Success

Caption: A logical workflow for troubleshooting ineffective PROTAC-mediated degradation.

References

Technical Support Center: VH032-OH and Ternary Complex Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing VH032-OH in experiments involving ternary complex formation, a critical step in targeted protein degradation via Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function?

A1: this compound is a derivative of the VHL ligand VH032. Its primary function is to bind to the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3] In the context of PROTACs, this compound serves as the E3 ligase-recruiting moiety. It is connected via a linker to a ligand that binds to a specific protein of interest (POI). This bifunctional nature allows the resulting PROTAC molecule to bring the POI into close proximity with the VHL E3 ligase, forming a ternary complex.[1][2]

Q2: What is a ternary complex and why is it important?

A2: A ternary complex in this context is a complex formed between three components: the VHL E3 ligase, the PROTAC molecule (containing this compound), and the target protein of interest (POI).[4][5] The formation of a stable ternary complex is a crucial and rate-limiting step for the subsequent ubiquitination and proteasomal degradation of the POI.[5][6] The stability and cooperativity of this complex are key determinants of a PROTAC's potency and efficiency.[4][5]

Q3: What is the "hook effect" and how does it relate to ternary complex formation?

A3: The "hook effect" is a phenomenon observed in PROTAC-mediated ternary complex formation and degradation assays where an excess concentration of the PROTAC molecule leads to a decrease in the formation of the ternary complex and subsequent degradation of the target protein.[5][6] This occurs because at high concentrations, the PROTAC can independently form binary complexes with either the VHL ligase or the POI, which are unproductive and inhibit the formation of the productive ternary complex.[5] It is therefore critical to perform a full dose-response curve to determine the optimal PROTAC concentration.[5][7]

Q4: How can I confirm that a ternary complex is forming in my experiment?

A4: Several biophysical and cell-based assays can be used to confirm and characterize ternary complex formation. These include:

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): A sensitive assay that measures the proximity of two fluorescently labeled proteins (e.g., VHL and the POI) upon the addition of the PROTAC.[8]

  • AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): A bead-based immunoassay that generates a chemiluminescent signal when the two target proteins are brought into close proximity by the PROTAC.[5]

  • Surface Plasmon Resonance (SPR): A label-free technique that can measure the binding kinetics and affinity of the ternary complex formation.[9]

  • Bio-Layer Interferometry (BLI): Another label-free method to assess ternary complex formation, though it may have limitations in measuring binary interactions of small molecules.[9]

  • Co-immunoprecipitation (Co-IP): A classic technique to demonstrate the interaction between the VHL ligase and the POI in the presence of the PROTAC.[7]

  • NanoBRET™ Assay: A cell-based assay that measures protein-protein interactions in live cells.[6]

Troubleshooting Guide

This guide addresses common issues encountered during experiments aimed at forming and detecting a this compound-mediated ternary complex.

Problem Potential Cause(s) Recommended Solution(s)
No or weak ternary complex formation detected 1. Suboptimal PROTAC Concentration: You may be observing the "hook effect" due to excessively high concentrations, or the concentration may be too low.Perform a wide, full dose-response titration of your PROTAC to identify the optimal concentration for ternary complex formation.[5][7]
2. Poor Compound Solubility: this compound or the full PROTAC molecule may have precipitated out of solution.Ensure proper dissolution of your compounds. Sonication or gentle heating may be required. Refer to solubility protocols provided by the supplier.[1][2]
3. Inactive or Degraded Reagents: The VHL E3 ligase complex or the target protein may be inactive or degraded.Use freshly prepared or properly stored, high-quality proteins. Confirm the activity of your proteins through appropriate functional assays. Add protease inhibitors during sample preparation.[10][11]
4. Incorrect Assay Conditions: Buffer composition, pH, or temperature may not be optimal for complex formation.Optimize assay buffer conditions, including salt concentration and detergents. Ensure the assay is performed at a suitable temperature.
5. Negative Cooperativity: The binding of the PROTAC to one protein may hinder its binding to the second protein.This is an intrinsic property of the molecule. If confirmed, redesign of the PROTAC linker or warhead may be necessary.[7]
Inconsistent or irreproducible results 1. Reagent Variability: Batch-to-batch variation in proteins or PROTAC synthesis can lead to inconsistencies.Use reagents from the same batch for a set of experiments. Thoroughly characterize each new batch of protein and PROTAC.
2. Pipetting Errors: Inaccurate pipetting, especially with small volumes, can lead to significant variations.Use calibrated pipettes and appropriate techniques for handling small volumes. Consider using automated liquid handlers for high-throughput experiments.
3. Assay Plate Issues: Edge effects or well-to-well variations in assay plates can affect results.Avoid using the outer wells of the plate or use barrier plates. Ensure proper mixing within each well.
High background signal in proximity assays (TR-FRET, AlphaLISA) 1. Non-specific Binding: Antibodies or other detection reagents may be binding non-specifically to components in the assay.Optimize blocking steps and antibody concentrations. Include appropriate negative controls (e.g., without PROTAC, without one of the binding partners).
2. Assay Buffer Interference: Components in the assay buffer may be causing autofluorescence or other interference.Test different assay buffers to find one with minimal background. Consult the assay kit manufacturer's recommendations.
No target protein degradation observed in cellular assays (e.g., Western Blot) 1. Lack of Ternary Complex Formation: If the ternary complex does not form, degradation will not occur.First, confirm ternary complex formation using a biophysical assay as described above.
2. Proteasome Inhibition: The proteasome may be inhibited by other compounds in the cell culture media or the cells may have intrinsic resistance.Include a positive control for proteasome activity, such as treating cells with a known proteasome inhibitor like MG132 alongside your PROTAC.[7]
3. High Protein Synthesis Rate: The cell may be synthesizing new target protein at a rate that counteracts the degradation.Perform a time-course experiment to find the optimal degradation window. Shorter treatment times may reveal more significant degradation before new protein synthesis occurs.[7]
4. Poor Cell Permeability of the PROTAC: The PROTAC may not be efficiently entering the cells.Assess the cellular permeability of your PROTAC using appropriate assays. If permeability is low, chemical modifications to the PROTAC may be necessary.[12]
5. Issues with Western Blotting: Problems with protein extraction, transfer, or antibody detection can lead to the appearance of no degradation.Optimize your Western Blot protocol. Ensure complete lysis, efficient protein transfer, and use a validated primary antibody for your target protein.[10][11][13][14]

Quantitative Data Summary

Molecule Binding Target Binding Affinity (Kd) Assay Method
VH032VHL E3 Ligase185 nMNot specified[15]
BODIPY FL VH032VCB protein complex3.01 nMTR-FRET[8][16]
BODIPY FL VH032VCB protein complex100.8 nMFP Assay[8]
VH298VHL E3 Ligase80 nMFP Assay[8]

Experimental Protocols

Protocol 1: General TR-FRET Assay for Ternary Complex Formation

This protocol provides a general framework for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to detect the formation of a ternary complex induced by a this compound-based PROTAC.

  • Reagent Preparation:

    • Prepare a stock solution of the this compound containing PROTAC in 100% DMSO.

    • Prepare stock solutions of the fluorescently labeled VHL E3 ligase (e.g., GST-tagged VCB complex labeled with a terbium-labeled anti-GST antibody - the donor) and the fluorescently labeled protein of interest (POI) (e.g., HaloTag® fusion labeled with a fluorescent ligand - the acceptor) in an appropriate assay buffer.

    • Prepare a serial dilution of the PROTAC in the assay buffer.

  • Assay Procedure:

    • In a low-volume 384-well assay plate, add a fixed concentration of the labeled VHL complex and the labeled POI to each well.

    • Add the serially diluted PROTAC to the wells. Include control wells with DMSO only (negative control) and a known binder (positive control), if available.

    • Incubate the plate at room temperature for a specified period (e.g., 90 minutes) to allow the complex to form and the signal to stabilize.[8]

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader, measuring the fluorescence emission at two wavelengths (one for the donor and one for the acceptor).

  • Data Analysis:

    • Calculate the TR-FRET ratio (acceptor emission / donor emission).

    • Plot the TR-FRET ratio against the PROTAC concentration to generate a dose-response curve. The peak of this curve represents the optimal concentration for ternary complex formation.

Protocol 2: Western Blot for Target Protein Degradation

This protocol outlines the steps to assess the degradation of a target protein in cells treated with a this compound-based PROTAC.

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the PROTAC for a specific duration (e.g., 8-24 hours).[7] Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.[7][11]

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).[7]

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples.

    • Add Laemmli sample buffer and boil the samples.

    • Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.[7]

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[7]

    • Confirm successful transfer by staining the membrane with Ponceau S.[14]

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[7]

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).

    • Plot the normalized protein levels against the PROTAC concentration to determine the extent of degradation.

Visualizations

Ternary_Complex_Formation_Pathway cluster_0 PROTAC-Mediated Protein Degradation POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-VHL) POI->Ternary_Complex Binds to POI Ligand PROTAC PROTAC (this compound + POI Ligand) PROTAC->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Binds to this compound Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proximity-Induced Proteasome Proteasome Ubiquitination->Proteasome Targeting for Degradation Degradation POI Degradation Proteasome->Degradation Catalyzes

Caption: Signaling pathway of PROTAC-mediated protein degradation.

TR_FRET_Workflow cluster_1 TR-FRET Experimental Workflow A 1. Prepare Reagents (Labeled VHL, Labeled POI, PROTAC) B 2. Add Reagents to Assay Plate (Fixed VHL & POI, Diluted PROTAC) A->B C 3. Incubate (Allow complex formation) B->C D 4. Read Plate (Measure Donor & Acceptor Emission) C->D E 5. Analyze Data (Calculate TR-FRET Ratio, Plot Dose-Response) D->E

Caption: Experimental workflow for a TR-FRET assay.

References

Validation & Comparative

A Comparative Guide to VHL Ligands for PROTAC Development: VH032-OH in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal E3 ligase ligand is a critical step in the design of potent and selective Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive comparison of VH032-OH with other widely used von Hippel-Lindau (VHL) E3 ligase ligands, supported by experimental data and detailed protocols to inform rational PROTAC design.

The VHL protein is a key component of the VHL-Elongin B-Elongin C (VBC) E3 ubiquitin ligase complex, which is frequently hijacked by PROTACs to induce the degradation of target proteins. The affinity of the VHL ligand within the PROTAC molecule is a crucial determinant of the efficiency of ternary complex formation (Target Protein-PROTAC-VHL) and subsequent target degradation. This guide focuses on this compound and its comparison with other prominent VHL ligands such as VH032, VH101, and VH298.

Quantitative Comparison of VHL Ligand Performance

To facilitate a clear comparison, the following tables summarize key performance metrics for this compound and other VHL ligands based on available experimental data. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited in the literature; therefore, these values, compiled from various studies, should be interpreted with consideration of potential experimental variability.

Table 1: VHL Ligand Binding Affinities

LigandBinding Affinity (Kd) to VHLAssay MethodReference
VH032185 nMIsothermal Titration Calorimetry (ITC)[1]
VH10144 nMIsothermal Titration Calorimetry (ITC)[1]
VH29890 nMIsothermal Titration Calorimetry (ITC)[2]
This compoundData not readily available--

Note: The binding affinity of this compound itself is not extensively reported in standalone format, as it is primarily used as a functionalized handle for PROTAC synthesis. Its precursor, VH032, provides a baseline for affinity. The modifications leading to this compound are designed to provide a convenient attachment point for the PROTAC linker and may slightly alter the binding affinity.

Table 2: Performance of PROTACs Utilizing Different VHL Ligands

PROTACVHL LigandTarget ProteinDC50DmaxCell LineReference
MZ1VH032BRD4< 100 nM>90%HeLa[3]
VZ185VHL-basedBRD9/BRD74 nM (BRD9), 34 nM (BRD7)>90%HeLa[4]
ERD-56VH032ERα~100 nMSignificantMCF-7, T47D[5]
Degrader 68VHL-basedEGFR L858R5.0 nMNot SpecifiedHCC-827[5]
SIM1VHL-basedBET proteins0.7 - 9.5 nMNot SpecifiedMV4;11[6]

Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) are key indicators of a PROTAC's efficacy. Lower DC50 values indicate higher potency. The performance of a PROTAC is highly dependent on the target protein, linker composition, and the specific VHL ligand used. The data illustrates that VHL-based PROTACs can achieve potent, low nanomolar degradation of various target proteins.

Signaling Pathway and Experimental Workflows

To understand the context of VHL-mediated protein degradation and the methods used to evaluate these ligands, the following diagrams illustrate the key signaling pathway and a general experimental workflow.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex PROTAC PROTAC (this compound based) Target Target Protein PROTAC->Target Binds VHL VHL E3 Ligase PROTAC->VHL Recruits Proteasome 26S Proteasome Target->Proteasome Recognition & Degradation VHL->Target Ubiquitination Ub Ubiquitin Degraded_Protein Degraded Peptides Proteasome->Degraded_Protein Releases

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_design PROTAC Design & Synthesis cluster_evaluation Performance Evaluation cluster_optimization Lead Optimization A Select Target Protein & Ligand C Design & Synthesize Linker A->C B Select E3 Ligase Ligand (e.g., this compound) B->C D Synthesize PROTAC Molecule C->D E Binding Affinity Assays (FP, ITC) D->E F Cellular Degradation Assays (Western Blot, In-Cell Western) D->F G Ternary Complex Formation Assays D->G I Analyze Structure-Activity Relationship (SAR) E->I H Determine DC50 & Dmax F->H G->I H->I J Iterative Redesign I->J J->C Refine

References

A Head-to-Head Battle for Protein Degradation: VH032-OH versus CRBN Ligands

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers navigating the choice between VHL and CRBN E3 ligase recruiters for targeted protein degradation.

In the rapidly evolving field of targeted protein degradation, the strategic selection of an E3 ubiquitin ligase and its corresponding ligand is a critical determinant of success for developing potent and selective protein degraders, such as Proteolysis Targeting Chimeras (PROTACs). Among the hundreds of E3 ligases in the human proteome, the von Hippel-Lindau (VHL) and Cereblon (CRBN) complexes have emerged as the most widely exploited for this purpose. This guide provides an in-depth, objective comparison of PROTACs utilizing VH032-OH, a derivative of the VHL ligand VH032, and those employing common CRBN ligands, supported by experimental data and detailed methodologies to inform rational degrader design.

Mechanism of Action: A Tale of Two Ligases

PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). They achieve this by simultaneously binding to a target protein of interest (POI) and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome.

This compound is a small molecule ligand that binds to the VHL E3 ligase.[1] VHL recognizes its native substrate, Hypoxia-Inducible Factor 1α (HIF-1α), through a hydroxyproline (B1673980) motif.[] VHL-recruiting PROTACs leverage this interaction to bring the POI into the vicinity of the VHL complex for ubiquitination. The binding pocket for VHL ligands is relatively buried, which can contribute to higher selectivity for specific substrates.[]

CRBN ligands , most notably derivatives of thalidomide, pomalidomide, and lenalidomide (B1683929), recruit the CRBN E3 ligase, a substrate receptor of the CUL4A-DDB1-RBX1 E3 ligase complex.[3][4] These ligands, often referred to as immunomodulatory drugs (IMiDs), have known "molecular glue" properties, altering CRBN's substrate specificity to induce the degradation of neo-substrates.[4][5] This inherent promiscuity can be both an advantage and a disadvantage in PROTAC design, offering a broad target scope but also potential off-target effects.[]

cluster_PROTAC PROTAC-Mediated Protein Degradation Target Protein Target Protein Ternary Complex Ternary Complex Target Protein->Ternary Complex PROTAC PROTAC PROTAC->Ternary Complex E3 Ligase E3 Ligase E3 Ligase->Ternary Complex Ubiquitinated Target Ubiquitinated Target Ternary Complex->Ubiquitinated Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary Complex Proteasome Proteasome Ubiquitinated Target->Proteasome Degradation Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides

Figure 1: General mechanism of PROTAC-mediated protein degradation.

Performance Comparison: this compound vs. CRBN Ligands

The choice between VHL and CRBN recruitment hinges on several factors, including the specific target protein, the desired kinetic profile of degradation, and the cellular context.

ParameterVH032-based PROTACsCRBN-based PROTACsKey Considerations
Binding Affinity (Kd to E3 Ligase) VH032 has a reported Kd of 185 nM for VHL. Optimized ligands like VH298 and VH101 show improved affinities of 52 nM and 16 nM, respectively.[6]Thalidomide has a Kd of ~250 nM for CRBN.[7] Pomalidomide and lenalidomide generally exhibit stronger binding.[8] Novel ligands have been developed with even higher affinities.Higher affinity can contribute to more efficient ternary complex formation, but is not the sole determinant of degradation efficacy.
Degradation Potency (DC50) Can achieve low nanomolar to picomolar DC50 values. For example, a VHL-based EGFR L858R degrader showed a DC50 of 3.3-5.0 nM.[9]Can also achieve low nanomolar to picomolar DC50 values. An analogous CRBN-based EGFR L858R degrader had a DC50 of 11-25 nM.[9]DC50 values are highly dependent on the target protein, linker composition, and cell line.
Maximum Degradation (Dmax) Generally capable of achieving >90% degradation.[10]Also capable of achieving >90% degradation.[10]Dmax is influenced by the rate of protein synthesis versus degradation.
Selectivity The more buried binding pocket of VHL may lead to better selectivity for specific substrates.[]CRBN's natural promiscuity and the potential for IMiD-related neo-substrate degradation can lead to off-target effects.[][4]Careful design and screening are crucial to mitigate off-target effects for both types of degraders.
Catalytic Rate VHL forms relatively long-lived ternary complexes, which may be advantageous for stable target proteins.[]CRBN complexes often have faster turnover rates, potentially beneficial for rapidly dividing cells.[]The optimal catalytic rate depends on the turnover of the target protein.
Cellular Localization VHL is present in both the cytoplasm and the nucleus.[]CRBN is primarily located in the nucleus but can shuttle to the cytoplasm.[]The subcellular localization of the E3 ligase can influence its accessibility to the target protein.
Physicochemical Properties VHL ligands tend to have a higher molecular weight, which can sometimes impact cell permeability.[]CRBN ligands are generally smaller and can contribute to more favorable drug-like properties.[]Linker optimization is key to improving the overall properties of the PROTAC molecule.

Experimental Protocols

Accurate and reproducible experimental data are paramount in the development of protein degraders. Below are outlines of key experimental protocols used to characterize and compare this compound and CRBN-based PROTACs.

cluster_workflow PROTAC Development Workflow Design & Synthesis Design & Synthesis Biochemical Assays Biochemical Assays Design & Synthesis->Biochemical Assays Binding Affinity Cellular Assays Cellular Assays Biochemical Assays->Cellular Assays Degradation Mechanism of Action Mechanism of Action Cellular Assays->Mechanism of Action Validation Mechanism of Action->Design & Synthesis Optimization

Figure 2: A simplified experimental workflow for PROTAC development.

Ternary Complex Formation Assay

The formation of a stable ternary complex (POI-PROTAC-E3 ligase) is a prerequisite for efficient protein degradation.

  • Method: Time-Resolved Förster Resonance Energy Transfer (TR-FRET) is a common method.[3]

  • Protocol Outline:

    • Purify the target protein (often with an affinity tag, e.g., His-tag) and the E3 ligase complex (e.g., VHL-ElonginB-ElonginC or DDB1-CRBN).

    • Label one protein with a donor fluorophore (e.g., terbium-conjugated anti-His antibody) and the other with an acceptor fluorophore (e.g., fluorescently labeled antibody against the E3 ligase).

    • In a microplate, incubate the purified proteins and labeled antibodies with varying concentrations of the PROTAC.

    • Measure the TR-FRET signal using a plate reader. An increased FRET signal indicates the proximity of the donor and acceptor, signifying ternary complex formation.

    • Plot the FRET signal against the PROTAC concentration to determine the cooperativity and stability of the ternary complex.[12]

In Vitro Ubiquitination Assay

This assay directly measures the ability of the PROTAC to induce the ubiquitination of the target protein.

  • Method: An in vitro ubiquitination reaction followed by Western blotting or a more high-throughput format like an AlphaLISA-based assay.[13][14]

  • Protocol Outline (Western Blot):

    • Combine the purified target protein, E1 activating enzyme, E2 conjugating enzyme, the specific E3 ligase complex (VHL or CRBN), ubiquitin, and ATP in a reaction buffer.

    • Add the PROTAC at various concentrations.

    • Incubate the reaction at 37°C to allow for ubiquitination.

    • Stop the reaction and resolve the proteins by SDS-PAGE.

    • Perform a Western blot using an antibody specific for the target protein to visualize the appearance of higher molecular weight bands corresponding to poly-ubiquitinated protein.

Cellular Protein Degradation Assay

This is the definitive assay to determine the potency and efficacy of a PROTAC in a cellular context.

  • Method: Western blotting is the gold standard for quantifying protein levels.[12] Luciferase-based reporter assays can also be used for higher throughput screening.[15]

  • Protocol Outline (Western Blot):

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 2, 4, 8, 24 hours).

    • Lyse the cells and quantify the total protein concentration.

    • Separate equal amounts of protein lysate by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).

    • Use a secondary antibody conjugated to a detection enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

    • Quantify the band intensities to determine the percentage of protein degradation relative to a vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to calculate the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).[16]

Conclusion

The decision to utilize a this compound-based or a CRBN-based PROTAC is multifaceted and should be guided by the specific research objectives. VHL-recruiting PROTACs may offer advantages in terms of selectivity due to the nature of the VHL binding pocket.[] Conversely, the smaller size and established clinical precedent of CRBN ligands can be attractive from a drug development perspective.[] Ultimately, empirical testing of both types of degraders against the target of interest, using the robust experimental protocols outlined above, is essential for identifying the optimal strategy for achieving potent and selective protein degradation. This comparative guide serves as a foundational resource for researchers to make informed decisions in the exciting and rapidly advancing field of targeted protein degradation.

References

Validating VH032-OH Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to validate the cellular target engagement of VH032-OH, a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. Objective comparisons with alternative compounds are presented, supported by experimental data and detailed protocols to aid in the design and execution of robust validation studies.

Introduction to this compound and Target Engagement

This compound is a derivative of VH032, a potent inhibitor of the VHL/HIF-1α interaction.[1][2] By binding to VHL, this compound blocks the recognition of hydroxylated Hypoxia-Inducible Factor-1α (HIF-1α), preventing its ubiquitination and subsequent proteasomal degradation.[3][4] This leads to the stabilization and accumulation of HIF-1α, a key transcription factor in the cellular response to hypoxia.[5] this compound is frequently utilized as a VHL ligand in the development of Proteolysis Targeting Chimeras (PROTACs), where it is linked to a ligand for a target protein to induce its degradation.[6]

Validating that a molecule like this compound engages its intended target, VHL, within the complex cellular environment is a critical step in drug discovery and chemical probe development. This guide outlines key experimental approaches for confirming this compound target engagement in cells.

Comparative Performance of VHL Ligands

The selection of a VHL ligand can significantly impact the outcome of a study. While this compound is a widely used tool, other potent alternatives exist. The following table summarizes the binding affinities of VH032 and a more potent analog, VH298, for VHL.

CompoundBinding Affinity (Kd) to VHLReference
VH032185 nM[1][2]
VH29844 nM[4]

Studies have shown that PROTACs utilizing a this compound exit vector exhibit comparable VHL engagement in permeabilized cells to those based on VH032-NH2.[7] The choice between these ligands may depend on the specific application, linker chemistry, and desired potency.

Experimental Protocols for Target Validation

Several robust methods can be employed to validate the cellular target engagement of this compound. This section provides detailed protocols for three key techniques: NanoBRET™ Target Engagement Assay, Cellular Thermal Shift Assay (CETSA), and Western Blotting for HIF-1α stabilization.

NanoBRET™ Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method that quantitatively measures the binding of a compound to a target protein in live cells.[8][9]

Experimental Workflow:

G cluster_prep Cell Preparation cluster_assay Assay Execution cluster_readout Data Acquisition prep1 Transfect cells with VHL-NanoLuc® fusion vector prep2 Seed cells into a 96-well plate prep1->prep2 assay1 Add this compound or alternative compound prep2->assay1 assay2 Add NanoBRET® tracer and substrate assay1->assay2 assay3 Incubate at 37°C assay2->assay3 readout1 Measure donor (460nm) and acceptor (618nm) emissions assay3->readout1 readout2 Calculate NanoBRET® ratio readout1->readout2

Figure 1. NanoBRET™ Target Engagement Workflow.

Detailed Protocol:

  • Cell Preparation:

    • Transfect HEK293 cells with a VHL-NanoLuc® fusion vector.[8][9] Alternative methods like stable cell line generation or CRISPR-mediated knock-in can also be used.[8]

    • 18-24 hours post-transfection, seed the cells into white, non-binding surface 96-well plates.[8]

  • Assay Procedure (Live-Cell Mode):

    • Prepare serial dilutions of this compound or other test compounds in Opti-MEM® I Reduced Serum Medium.

    • Prepare the NanoBRET™ Tracer working solution. For the VHL-NanoLuc® fusion, a final tracer concentration of 0.25µM is recommended, though optimization may be necessary.[8]

    • Add the test compounds to the cells.

    • Add the NanoBRET™ Tracer and Intracellular TE Nano-Glo® Substrate to the wells.[8]

    • Incubate the plate for 2 hours at 37°C.[10]

  • Data Acquisition and Analysis:

    • Measure the donor emission at 460nm and the acceptor emission using a long-pass filter starting at 610nm.[11]

    • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

    • Plot the NanoBRET™ ratio against the compound concentration to determine the IC50 value, which reflects the compound's affinity for the target in living cells.

A permeabilized-cell mode can also be performed to assess compound binding in the absence of the cell membrane, which is particularly useful for understanding the permeability of larger molecules like PROTACs.[9][12]

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical assay that measures changes in the thermal stability of a protein upon ligand binding in a cellular context.[13][14] Ligand binding often stabilizes the target protein, resulting in a higher melting temperature.[13]

Experimental Workflow:

G cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis treat1 Treat cells with this compound or vehicle control treat2 Incubate at 37°C treat1->treat2 heat1 Aliquot cell suspension into PCR tubes treat2->heat1 heat2 Heat samples at a temperature gradient heat1->heat2 lysis Lyse cells heat2->lysis centrifuge Centrifuge to separate soluble and aggregated proteins lysis->centrifuge wb Analyze soluble fraction by Western Blot centrifuge->wb

Figure 2. Cellular Thermal Shift Assay (CETSA) Workflow.

General Protocol:

  • Cell Treatment: Treat cultured cells with this compound or a vehicle control for a defined period (e.g., 1-2 hours) at 37°C.[13][15]

  • Heat Challenge: Harvest the cells, resuspend them in a suitable buffer (e.g., PBS with protease inhibitors), and aliquot the cell suspension into PCR tubes.[13] Heat the samples across a range of temperatures for a short duration (e.g., 3 minutes).[16][17]

  • Lysis and Fractionation: Lyse the cells (e.g., by freeze-thaw cycles or sonication) and centrifuge to separate the soluble protein fraction from the precipitated, denatured proteins.[18]

  • Detection: Analyze the amount of soluble VHL protein in the supernatant by Western blotting or other protein quantification methods.[13]

  • Data Analysis: Plot the amount of soluble VHL against the temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.[13]

High-throughput versions of CETSA (HT-CETSA) have been developed using methods like AlphaScreen® for detection, allowing for the screening of compound libraries.[16][19]

Western Blotting for HIF-1α Stabilization

Since this compound inhibits the VHL-mediated degradation of HIF-1α, a direct downstream consequence of target engagement is the stabilization and accumulation of HIF-1α protein.[5][20] This can be readily detected by Western blotting.

Signaling Pathway:

G cluster_normoxia Normoxia cluster_hypoxia This compound Treatment HIF_normoxia HIF-1α PHD PHD HIF_normoxia->PHD O2 HIF_OH HIF-1α-OH PHD->HIF_OH Hydroxylation VHL VHL HIF_OH->VHL Ub Ubiquitination VHL->Ub Proteasome Proteasomal Degradation Ub->Proteasome HIF_hypoxia HIF-1α PHD_hypoxia PHD HIF_hypoxia->PHD_hypoxia O2 HIF_OH_hypoxia HIF-1α-OH PHD_hypoxia->HIF_OH_hypoxia Hydroxylation VHL_inhibited VHL HIF_OH_hypoxia->VHL_inhibited Stabilization HIF-1α Stabilization & Accumulation HIF_OH_hypoxia->Stabilization VH032_OH This compound VH032_OH->VHL_inhibited Inhibition

Figure 3. HIF-1α Regulation Pathway.

Detailed Protocol:

  • Cell Treatment:

    • Plate cells (e.g., HeLa or HEK293) and grow to 70-80% confluency.[20]

    • Treat cells with the desired concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 4-6 hours).[20] A positive control, such as CoCl2 or desferrioxamine (DFO), which also stabilizes HIF-1α, should be included.[3][21]

  • Protein Extraction:

    • Due to the rapid degradation of HIF-1α (half-life < 5 minutes in normoxia), all subsequent steps must be performed quickly and on ice.[3][20]

    • Wash cells with ice-cold PBS.

    • Lyse cells in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[5] For enhanced stabilization, CoCl₂ can be added to the lysis buffer.[3][20]

    • Since stabilized HIF-1α translocates to the nucleus, using nuclear extracts is recommended for a stronger signal.[5][21]

    • Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant.[5]

    • Determine the protein concentration of each sample using a standard protein assay (e.g., BCA).

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for HIF-1α (e.g., diluted 1:1000) overnight at 4°C.[20]

    • Wash the membrane with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[5]

    • Wash the membrane and detect the signal using an ECL detection reagent.

    • A loading control, such as β-actin or α-tubulin, should be probed to ensure equal protein loading.[21]

An increase in the HIF-1α band intensity in this compound-treated cells compared to the vehicle control confirms target engagement.

Conclusion

The validation of target engagement is a cornerstone of rigorous pharmacological research. For this compound, a multifaceted approach employing techniques such as NanoBRET™, CETSA, and Western blotting provides a robust and comprehensive assessment of its interaction with VHL in a cellular context. The selection of the most appropriate method will depend on the specific research question, available resources, and desired throughput. This guide provides the necessary framework and detailed protocols to empower researchers to confidently validate the cellular target engagement of this compound and its analogs.

References

Comparative Analysis of VHL Ligands: VH032-OH and VH298

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers on the biochemical and cellular characteristics of two prominent von Hippel-Lindau (VHL) E3 ligase ligands.

In the rapidly evolving field of targeted protein degradation, the choice of an appropriate E3 ligase ligand is paramount to the successful design of potent and selective Proteolysis Targeting Chimeras (PROTACs). Among the most widely utilized E3 ligases is the von Hippel-Lindau (VHL) protein. This guide provides a detailed comparative analysis of two key VHL ligands, VH032-OH and its more potent successor, VH298, to aid researchers in their selection and application.

Executive Summary

This compound and VH298 are small molecules that function as inhibitors of the VHL interaction with Hypoxia-Inducible Factor-1α (HIF-1α).[1][2][3] This inhibition stabilizes HIF-1α, a key regulator of the cellular response to hypoxia.[2][4] While both molecules share a common mechanism of action, VH298 was developed through structure-guided optimization of the VH032 scaffold and exhibits enhanced biochemical and cellular potency. This guide will delve into a side-by-side comparison of their performance metrics, supported by detailed experimental protocols and visual diagrams of the underlying biological pathways and experimental workflows.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data for this compound and VH298, providing a clear comparison of their biochemical and cellular performance.

Table 1: Biochemical Properties

ParameterThis compoundVH298Method
Binding Affinity (Kd) ~185 nM[5]80-90 nM[4][6][7][8]Isothermal Titration Calorimetry (ITC) / Fluorescence Polarization (FP)
Molecular Weight 488.60 g/mol [9][10]523.65 g/mol [6][11]N/A
Chemical Formula C24H32N4O5S[9][10]C27H33N5O4S[11][12]N/A

Table 2: Cellular Performance

ParameterThis compoundVH298Method
Cellular Permeability Cell-permeable19.4 nm s-1[7]Parallel Artificial Membrane Permeability Assay (PAMPA)
HIF-1α Stabilization EffectiveMore potent than this compound[2]Western Blot
Cytotoxicity Low cytotoxicity[13]Negligible off-target effects and low toxicity[7][13]CellTiter-Glo® Luminescent Cell Viability Assay

Mechanism of Action: VHL-HIF-1α Signaling Pathway

Under normoxic conditions, the α-subunit of the transcription factor HIF-1 is hydroxylated on proline residues by prolyl hydroxylase domain (PHD) enzymes. This post-translational modification allows for its recognition by the VHL E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome. Both this compound and VH298 are designed to mimic the hydroxylated proline residue of HIF-1α, thereby competitively binding to VHL and inhibiting the VHL:HIF-1α interaction. This prevents the degradation of HIF-1α, which can then translocate to the nucleus, heterodimerize with HIF-1β, and activate the transcription of hypoxia-responsive genes.

VHL_HIF_Pathway cluster_normoxia Normoxia cluster_inhibition Inhibition by this compound / VH298 HIF1a HIF-1α PHD PHD (Prolyl Hydroxylase) HIF1a->PHD +O2 OH_HIF1a HIF-1α-OH PHD->OH_HIF1a VHL VHL Complex OH_HIF1a->VHL Binding Proteasome Proteasome OH_HIF1a->Proteasome VHL->OH_HIF1a VHL->OH_HIF1a Ubiquitination Ub Ubiquitin Ub->VHL Recruitment Degradation Degradation Proteasome->Degradation Inhibitor This compound / VH298 VHL_inhibited VHL Complex Inhibitor->VHL_inhibited Inhibition HIF1a_stable HIF-1α (Stabilized) Nucleus Nucleus HIF1a_stable->Nucleus HIF1b HIF-1β HIF1b->Nucleus HRE Hypoxia Response Element Nucleus->HRE Binding Gene_expression Gene Expression HRE->Gene_expression

Caption: VHL-HIF-1α signaling pathway and its inhibition. (Within 100 characters)

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the comparison of this compound and VH298.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

Objective: To determine the dissociation constant (Kd) of this compound and VH298 binding to the VHL protein complex.

Materials:

  • MicroCal ITC200 or equivalent instrument

  • Purified VHL-ElonginB-ElonginC (VCB) complex

  • This compound and VH298 dissolved in matched buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, with a final concentration of DMSO matched between the cell and syringe)

  • Dialysis buffer

Procedure:

  • Sample Preparation: Dialyze the VCB protein complex against the ITC buffer overnight at 4°C to ensure buffer matching. Prepare a stock solution of the VHL ligand (this compound or VH298) in 100% DMSO and then dilute it into the same dialysis buffer to the final desired concentration. The final DMSO concentration in the syringe and the cell should be identical.

  • Instrument Setup: Set the instrument to the desired experimental temperature (e.g., 25°C).

  • Loading: Load the VCB protein solution (e.g., 20-50 µM) into the sample cell and the ligand solution (e.g., 200-500 µM) into the titration syringe.[14]

  • Titration: Perform an initial injection of 0.4 µL followed by a series of 19 injections of 2 µL each, with a spacing of 150 seconds between injections.

  • Data Analysis: Integrate the raw titration data to obtain the enthalpy change (ΔH) for each injection. Fit the integrated data to a one-site binding model to determine the dissociation constant (Kd), stoichiometry (n), and entropy change (ΔS).

Fluorescence Polarization (FP) Competition Assay

Objective: To determine the inhibitory constant (Ki) of this compound and VH298 by measuring their ability to displace a fluorescently labeled HIF-1α peptide from the VCB complex.

Materials:

  • Fluorescence polarization plate reader

  • Black, low-volume 384-well assay plates

  • Purified VCB complex

  • Fluorescently labeled HIF-1α peptide (e.g., FAM-HIF-1α)

  • This compound and VH298

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.005% Tween-20)

Procedure:

  • Reagent Preparation: Prepare serial dilutions of this compound and VH298 in assay buffer.

  • Assay Setup: In each well of the 384-well plate, add a fixed concentration of VCB complex and the fluorescently labeled HIF-1α peptide.

  • Competition: Add the serially diluted this compound or VH298 to the wells. Include control wells with no competitor (maximum polarization) and wells with only the fluorescent peptide (minimum polarization).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to reach equilibrium.

  • Measurement: Measure the fluorescence polarization using the plate reader.

  • Data Analysis: Plot the fluorescence polarization values against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Western Blot for HIF-1α Stabilization

Objective: To qualitatively and semi-quantitatively assess the ability of this compound and VH298 to stabilize HIF-1α in cells.

Materials:

  • Cell line (e.g., HeLa, RCC4)

  • This compound and VH298

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against HIF-1α

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat the cells with varying concentrations of this compound or VH298 for a specified time (e.g., 4-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer on ice.[12]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.[6][12]

  • Immunoblotting: Block the membrane with blocking buffer, then incubate with the primary antibody against HIF-1α.[6][12] After washing, incubate with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.[6]

  • Analysis: Analyze the band intensities to compare the levels of HIF-1α stabilization between different treatments. Normalize to a loading control like β-actin or GAPDH.

Western_Blot_Workflow start Start cell_treatment Cell Treatment with This compound / VH298 start->cell_treatment cell_lysis Cell Lysis cell_treatment->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody (anti-HIF-1α) blocking->primary_ab secondary_ab Secondary Antibody (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Image Analysis detection->analysis end End analysis->end

Caption: Experimental workflow for Western Blot analysis. (Within 100 characters)
Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of this compound and VH298 across an artificial membrane.

Materials:

  • PAMPA plate system (donor and acceptor plates)

  • Artificial membrane solution (e.g., lecithin (B1663433) in dodecane)

  • This compound and VH298

  • Phosphate buffered saline (PBS)

  • Quantification method (e.g., LC-MS/MS)

Procedure:

  • Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.[7]

  • Compound Addition: Add the test compounds (this compound and VH298) dissolved in PBS to the donor wells.[9]

  • Assay Assembly: Place the donor plate into the acceptor plate, which contains fresh PBS.[9]

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).[15]

  • Quantification: After incubation, measure the concentration of the compounds in both the donor and acceptor wells using LC-MS/MS.[7]

  • Data Analysis: Calculate the permeability coefficient (Pe) using the following equation: Pe = [ -ln(1 - [drug]acceptor / [drug]equilibrium) ] * VA / ( A * t ) where VA is the volume of the acceptor well, A is the area of the membrane, and t is the incubation time.

CellTiter-Glo® Luminescent Cell Viability Assay

Objective: To evaluate the cytotoxicity of this compound and VH298.

Materials:

  • Cell line of interest

  • Opaque-walled 96-well plates

  • This compound and VH298

  • CellTiter-Glo® Reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells into the opaque-walled 96-well plates and allow them to attach overnight.[16]

  • Compound Treatment: Treat the cells with a range of concentrations of this compound or VH298. Include a vehicle control and a positive control for cytotoxicity.

  • Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).

  • Assay: Equilibrate the plate to room temperature. Add the CellTiter-Glo® Reagent to each well, mix, and incubate for 10 minutes to stabilize the luminescent signal.[10][16]

  • Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells. Plot the luminescence against the compound concentration to determine the IC50 for cytotoxicity.

Conclusion

Both this compound and VH298 are valuable tools for researchers studying the VHL-HIF-1α signaling pathway and for the development of VHL-based PROTACs. The data presented in this guide clearly indicates that VH298 offers superior biochemical and cellular potency compared to this compound, as evidenced by its higher binding affinity and more potent stabilization of HIF-1α. Both compounds exhibit favorable permeability and low cytotoxicity profiles. The choice between these two ligands will depend on the specific experimental context and desired potency. This guide provides the necessary data and detailed experimental protocols to enable researchers to make an informed decision and effectively utilize these important chemical probes.

References

Assessing the Specificity of VH032-OH Based Degraders: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of Proteolysis Targeting Chimeras (PROTACs) has revolutionized targeted protein degradation. A key component of these heterobifunctional molecules is the E3 ligase ligand, which recruits the cellular ubiquitin-proteasome system to the protein of interest. The von Hippel-Lindau (VHL) E3 ligase is a popular choice for PROTAC design, with VH032 being a well-established ligand. A common variation of this ligand, VH032-OH, utilizes a hydroxyl group as an alternative exit vector for linker attachment, as opposed to the more conventional amine exit in VH032-NH2. This guide provides a comparative analysis of the specificity of this compound based degraders, supported by experimental data and detailed protocols to aid researchers in their drug development efforts.

Comparative Performance of VHL-Based Degraders

The decision to use this compound as an exit vector can influence the efficacy and selectivity of a PROTAC. While direct, comprehensive head-to-head proteomic comparisons of this compound and VH032-NH2 based PROTACs targeting the same protein are not extensively available in single studies, we can compile and compare data for well-characterized VHL-based degraders targeting proteins such as BRD4.

It is important to note that factors beyond the E3 ligase ligand's exit vector, such as the linker composition and length, and the warhead affinity, significantly impact a PROTAC's performance. Some studies have suggested that PROTACs utilizing the this compound exit vector may exhibit lower degradation efficiency for certain targets compared to those with the VH032-NH2 exit vector.

Below is a summary of quantitative data for prominent VHL-based and CRBN-based BRD4 degraders.

Table 1: Comparative Degradation Efficiency of BRD4 PROTACs

PROTACE3 Ligase RecruitedTarget Protein(s)Cell Line(s)DC50 (nM)Dmax (%)Reference(s)
MZ1VHLBRD4 (preferential)HeLa, H661, H83829 (HeLa), 8 (H661), 23 (H838)>90 (HeLa)[1][2]
ARV-771VHLBRD2/3/4Castration-Resistant Prostate Cancer (CRPC)<1, <5Not Reported[2]
dBET1CRBNBRD2, BRD3, BRD4MV4;11, 22Rv18 (MV4;11, 2h)>98 (MV4;11, 2h)[1]
ARV-825CRBNBRD4Burkitt's Lymphoma (BL), 22RV1, NAMALWA, CA46<1, 0.57, 1, 1Not Reported[2]

Assessing Off-Target Effects

Table 2: Representative Off-Target Proteomics Workflow

StepDescription
Cell Culture & Treatment Plate cells and treat with the PROTAC of interest, a negative control (e.g., inactive epimer), and a vehicle control (e.g., DMSO) for a defined period.
Cell Lysis & Protein Digestion Lyse cells, extract proteins, and digest them into peptides using an enzyme like trypsin.
Isobaric Labeling (e.g., TMT) Label peptides from each condition with tandem mass tags (TMT) for multiplexed quantitative analysis.
LC-MS/MS Analysis Separate and analyze the labeled peptides using liquid chromatography-tandem mass spectrometry to identify and quantify proteins.
Data Analysis Identify proteins that are significantly downregulated in the PROTAC-treated samples compared to controls. These represent potential on- and off-targets.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate assessment of degrader specificity.

Western Blotting for Protein Degradation (DC50 and Dmax Determination)

This is a fundamental assay to quantify the extent of target protein degradation.[1]

  • Cell Culture and Treatment: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal protein loading.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) reagent. Quantify the band intensities and normalize the target protein signal to the loading control.

  • Data Analysis: Calculate the percentage of protein remaining relative to the vehicle control. Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).[1]

Global Proteomics by Mass Spectrometry for Off-Target Profiling

This method provides an unbiased, proteome-wide view of protein abundance changes induced by a degrader.

  • Sample Preparation:

    • Culture and treat cells with the PROTAC, negative control, and vehicle control as described for Western blotting.

    • Lyse the cells and extract proteins.

    • Reduce, alkylate, and digest the proteins into peptides using trypsin.

  • Tandem Mass Tag (TMT) Labeling:

    • Label the peptide samples from each condition with a different TMT isobaric tag according to the manufacturer's protocol.

    • Combine the labeled samples into a single mixture.

  • LC-MS/MS Analysis:

    • Fractionate the combined peptide mixture using high-pH reversed-phase liquid chromatography to reduce sample complexity.

    • Analyze each fraction by nano-liquid chromatography coupled to a high-resolution tandem mass spectrometer.

  • Data Analysis:

    • Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.

    • Perform statistical analysis to identify proteins that show a significant and reproducible decrease in abundance in the PROTAC-treated samples compared to the controls. These are potential off-targets.

NanoBRET™ Target Engagement Assay

This live-cell assay measures the binding of a PROTAC to its target protein and the E3 ligase.

  • Cell Line Preparation: Co-transfect cells with plasmids encoding the target protein fused to NanoLuc® luciferase and the E3 ligase (e.g., VHL) fused to HaloTag®.

  • Assay Setup:

    • Seed the transfected cells in a 96-well plate.

    • Add the HaloTag® NanoBRET™ 618 fluorescent ligand, which serves as the energy acceptor.

    • Add a range of concentrations of the test PROTAC.

  • Measurement: Add the Nano-Glo® substrate and measure both the donor (NanoLuc®) and acceptor (NanoBRET™ 618) emission signals using a luminometer capable of filtered luminescence detection.

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission/donor emission). A dose-dependent increase in the NanoBRET™ signal indicates the formation of the ternary complex (Target-PROTAC-E3 ligase).

Visualizing Key Pathways and Workflows

Diagrams created using Graphviz (DOT language) illustrate important signaling pathways and experimental workflows.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (this compound based) POI Protein of Interest (e.g., BRD4) PROTAC->POI binds VHL VHL E3 Ligase PROTAC->VHL binds Proteasome Proteasome POI->Proteasome Degradation VHL->POI Ub Ubiquitin Ub->VHL

Mechanism of Action for a this compound Based PROTAC.

Proteomics_Workflow A Cell Treatment (PROTAC, Vehicle, Control) B Cell Lysis & Protein Extraction A->B C Protein Digestion (Trypsin) B->C D TMT Labeling C->D E Sample Pooling D->E F LC-MS/MS Analysis E->F G Data Analysis (Protein ID & Quant) F->G H Identification of On- & Off-Targets G->H

Workflow for Quantitative Proteomics-Based Specificity Profiling.

BRD4_Signaling cluster_nucleus Nucleus BRD4 BRD4 PTEFb P-TEFb BRD4->PTEFb activates Acetylated_Histones Acetylated Histones Acetylated_Histones->BRD4 recruits RNA_Pol_II RNA Polymerase II PTEFb->RNA_Pol_II phosphorylates Gene_Transcription Oncogene Transcription (e.g., MYC) RNA_Pol_II->Gene_Transcription initiates PROTAC BRD4 PROTAC PROTAC->BRD4 degrades

Simplified BRD4 Signaling Pathway and PROTAC Intervention.

FKBP12_Signaling cluster_cytoplasm Cytoplasm FKBP12 FKBP12 TGF_beta_R1 TGF-β Receptor I FKBP12->TGF_beta_R1 inhibits mTOR mTOR FKBP12->mTOR regulates Ca_Channels Ca2+ Channels (RyR, IP3R) FKBP12->Ca_Channels modulates Downstream_Signaling Downstream Signaling TGF_beta_R1->Downstream_Signaling mTOR->Downstream_Signaling Ca_Channels->Downstream_Signaling PROTAC FKBP12 PROTAC PROTAC->FKBP12 degrades

Overview of FKBP12 Interactions and PROTAC-Mediated Degradation.

References

VH032-OH: A Comparative Analysis of VHL E3 Ligase Binding and Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

VH032-OH is a derivative of the well-established von Hippel-Lindau (VHL) E3 ligase ligand, VH032. It is utilized in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to induce the degradation of specific target proteins. This guide provides a comparative analysis of this compound's binding affinity for the VHL protein complex and discusses its cross-reactivity profile based on available experimental data.

Performance Comparison: Binding Affinity to VHL

The binding affinity of this compound to the VHL-elongin B-elongin C (VCB) complex has been quantified using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competitive binding assay. This assay measures the ability of a test compound to displace a fluorescently labeled tracer from the VHL protein. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters to assess the compound's potency.

A comparative study evaluated this compound (referred to as VH032 phenol) alongside other known VHL ligands. The results are summarized in the table below.

CompoundIC50 (nM)Ki (nM)
This compound (VH032 phenol) 34.014.6
VH03277.833.4
VH29844.018.9
MZ114.76.3
VH032 amine13,3005,700
Me-VH032 amine7,9003,400
BOC-VH0324,9002,100
VH032-PEG4-amine5.96.8

Data sourced from a TR-FRET binding assay.[1]

As the data indicates, this compound exhibits a strong binding affinity to the VHL complex, with a Ki value of 14.6 nM.[1] Its potency is comparable to the parent molecule VH032 and another well-characterized VHL ligand, VH298.

Cross-Reactivity and Selectivity Profile

An essential aspect of drug development is understanding a compound's selectivity, or its propensity to interact with unintended targets, which can lead to off-target effects. While comprehensive cross-reactivity data for this compound against a broad panel of proteins is not extensively published, studies on the closely related VHL inhibitor, VH298, have shown negligible off-target effects when screened against a panel of over 100 cellular kinases, G-protein coupled receptors (GPCRs), and ion channels at a concentration of 50 μM. This suggests a high degree of selectivity for the VHL E3 ligase family.

Further research involving PROTACs constructed with this compound has demonstrated VHL engagement comparable to those made with VH032-NH2, indicating that the phenolic exit vector of this compound is well-tolerated for VHL binding in a cellular context.[2]

Experimental Methodologies

The determination of binding affinity for this compound was conducted using a competitive TR-FRET assay. Below is a detailed description of the experimental protocol.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) VHL Binding Assay

This assay is a homogeneous, in-solution method used to measure the binding of a ligand to a target protein.

Principle: The assay relies on the transfer of energy from a donor fluorophore to an acceptor fluorophore when they are in close proximity. In this competitive binding format, a terbium-labeled anti-GST antibody (donor) binds to a GST-tagged VCB protein complex. A fluorescently labeled VHL ligand, BODIPY FL VH032 (acceptor), binds to VHL, bringing the donor and acceptor close enough for FRET to occur. When an unlabeled competitor, such as this compound, is introduced, it displaces the fluorescent ligand from VHL, leading to a decrease in the FRET signal.

Materials:

  • GST-tagged VCB (VHL-elongin B-elongin C) protein complex

  • Terbium-labeled anti-GST antibody (donor)

  • BODIPY FL VH032 (fluorescent probe/acceptor)

  • Test compounds (e.g., this compound)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20)

  • 384-well low-volume black plates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Preparation: A serial dilution of the test compounds is prepared in assay buffer.

  • Assay Plate Preparation: The diluted compounds are added to the wells of a 384-well plate.

  • Reagent Addition: A pre-mixed solution of GST-VCB protein complex and terbium-labeled anti-GST antibody is added to all wells.

  • Incubation: The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow for binding to reach equilibrium.

  • Fluorescent Probe Addition: The BODIPY FL VH032 fluorescent probe is added to all wells.

  • Final Incubation: The plate is incubated for another period (e.g., 90 minutes) in the dark to allow the binding competition to reach equilibrium.

  • Data Acquisition: The TR-FRET signal is measured using a plate reader with appropriate excitation and emission wavelengths for the donor (Terbium) and acceptor (BODIPY FL).

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to controls (no compound for 0% inhibition and a saturating concentration of a known potent VHL ligand for 100% inhibition). The IC50 value is determined by fitting the data to a dose-response curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the fluorescent probe.

Visualizing the Experimental Workflow

The following diagram illustrates the workflow of the competitive TR-FRET binding assay used to assess the binding affinity of this compound to the VHL protein complex.

TR_FRET_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilution of this compound Add_Compound Add this compound to Plate Compound_Prep->Add_Compound Reagent_Mix Prepare VCB-GST and Tb-anti-GST Mix Add_Reagents Add VCB-GST/ Tb-anti-GST Mix Reagent_Mix->Add_Reagents Probe_Prep Prepare BODIPY FL VH032 Probe Add_Probe Add BODIPY FL VH032 Probe Probe_Prep->Add_Probe Add_Compound->Add_Reagents Incubate1 Incubate Add_Reagents->Incubate1 Incubate1->Add_Probe Incubate2 Incubate Add_Probe->Incubate2 Read_Plate Measure TR-FRET Signal Incubate2->Read_Plate Calculate_Inhibition Calculate % Inhibition Read_Plate->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50 Calculate_Ki Calculate Ki Determine_IC50->Calculate_Ki

Caption: Workflow for TR-FRET competitive binding assay.

The signaling pathway involving VHL and its substrate HIF-1α, which is the basis for the development of VHL ligands like this compound, is depicted below.

VHL_Signaling_Pathway cluster_normoxia Normoxia cluster_hypoxia_inhibitor Hypoxia or VHL Inhibition HIF1a HIF-1α PHD PHD Enzymes HIF1a->PHD O2 OH_HIF1a Hydroxylated HIF-1α PHD->OH_HIF1a VHL VHL E3 Ligase OH_HIF1a->VHL Ub_HIF1a Polyubiquitinated HIF-1α VHL->Ub_HIF1a + Ub Ub Ubiquitin Proteasome Proteasome Ub_HIF1a->Proteasome Degradation Degradation Proteasome->Degradation HIF1a_stable HIF-1α (stabilized) HIF_Complex HIF-1 Complex HIF1a_stable->HIF_Complex HIF1b HIF-1β (ARNT) HIF1b->HIF_Complex Nucleus Nucleus HIF_Complex->Nucleus HRE Hypoxia Response Element (HRE) HIF_Complex->HRE Binds to Gene_Expression Target Gene Expression (e.g., VEGF, EPO) HRE->Gene_Expression VH032_OH This compound VH032_OH->VHL Inhibits Binding

Caption: VHL-HIF-1α signaling pathway and point of intervention.

References

Navigating PROTAC Design: A Comparative Guide to VH032-OH for Target Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the targeted degradation of proteins using Proteolysis Targeting Chimeras (PROTACs) offers a powerful therapeutic modality. A key component in the design of effective PROTACs is the choice of E3 ligase ligand. This guide provides a comprehensive comparison of PROTACs utilizing the von Hippel-Lindau (VHL) E3 ligase ligand VH032-OH, offering insights into its efficacy and providing a framework for validating the degradation of a target protein.

This guide will delve into the experimental validation of this compound-based PROTACs, with a particular focus on the degradation of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically BRD4, a well-established target in cancer therapy. We will compare its performance with PROTACs constructed using the parent VHL ligand, VH032, providing a nuanced understanding of how the choice of the exit vector on the VHL ligand can impact degradation efficiency.

The this compound PROTAC Mechanism of Action

PROTACs are heterobifunctional molecules that consist of a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This compound serves as the E3 ligase-recruiting moiety, specifically engaging the VHL E3 ligase. The PROTAC then forms a ternary complex with the target protein and VHL, bringing them into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Target Protein (e.g., BRD4) PROTAC This compound PROTAC POI->PROTAC Binds to Target Ligand POI_PROTAC_VHL POI-PROTAC-VHL Complex VHL VHL E3 Ligase VHL->PROTAC Binds to This compound E2 E2-Ub E2->POI_PROTAC_VHL Ubiquitination Ub Ubiquitin Proteasome 26S Proteasome Ub->Proteasome Recognition & Degradation Degraded_POI Degraded Peptides Proteasome->Degraded_POI POI_PROTAC_VHL->Ub Polyubiquitination

Caption: Mechanism of action of a this compound based PROTAC.

Comparative Degradation Efficiency: this compound vs. VH032-NH2

While this compound provides a potential exit vector for linker attachment, studies have indicated that its utility may be target-dependent. For instance, in the context of kinase degradation, PROTACs utilizing the this compound exit vector have shown reduced or no degradation activity compared to those with the VH032-NH2 exit vector.[1] This highlights the critical importance of empirical validation for each new target.

Below is a summary of comparative data for BET protein degradation by PROTACs derived from both this compound and VH032 (often presented as VH032-NH2 for conjugation).

PROTAC ConjugateTarget ProteinDC50 (nM)Dmax (%)Cell LineReference
VH032-based PROTAC (e.g., MZ1) BRD4<100>90HeLa, 22Rv1[2][3]
This compound-based Kinase PROTACs Various KinasesInactiveN/AJurkat, MCF-7[1]

Experimental Protocols for Validating Target Degradation

A robust validation of a this compound PROTAC involves a multi-faceted approach to confirm target engagement, degradation, and the mechanism of action.

Western Blotting for Protein Degradation

This is the most common method to visualize and semi-quantify the reduction in target protein levels.

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., HeLa, 22Rv1) and allow them to adhere. Treat cells with varying concentrations of the this compound PROTAC for a specified time course (e.g., 2, 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody specific for the target protein (e.g., anti-BRD4). Use an antibody for a housekeeping protein (e.g., β-actin, GAPDH) as a loading control.

  • Detection: Incubate with a secondary antibody conjugated to HRP and visualize using an enhanced chemiluminescence (ECL) substrate.

  • Quantification: Densitometry analysis of the protein bands can be performed to determine the percentage of degradation relative to the vehicle control.

DC50 and Dmax Determination

These parameters quantify the potency and efficacy of the PROTAC.

  • DC50: The concentration of the PROTAC that induces 50% degradation of the target protein.

  • Dmax: The maximal level of degradation achieved.

Protocol:

  • Follow the Western Blotting protocol using a wide range of PROTAC concentrations.

  • Quantify the band intensities for the target protein at each concentration.

  • Normalize the data to the loading control and then to the vehicle control.

  • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Ubiquitination Assay

This assay confirms that the degradation is mediated by the ubiquitin-proteasome system.

Protocol:

  • Co-treatment: Treat cells with the this compound PROTAC in the presence or absence of a proteasome inhibitor (e.g., MG132).

  • Immunoprecipitation: Lyse the cells and immunoprecipitate the target protein using a specific antibody.

  • Immunoblotting: Elute the immunoprecipitated proteins and perform a Western Blot using an anti-ubiquitin antibody to detect polyubiquitinated forms of the target protein. An increase in the ubiquitinated protein in the presence of the PROTAC and MG132 confirms the mechanism.

Validation_Workflow Start Start: this compound PROTAC Synthesis WB Western Blotting (Protein Degradation) Start->WB Dose_Response DC50 & Dmax Determination WB->Dose_Response Ub_Assay Ubiquitination Assay Dose_Response->Ub_Assay Viability Cell Viability Assay (Toxicity) Ub_Assay->Viability Proteomics Quantitative Proteomics (Selectivity) Viability->Proteomics Conclusion Conclusion: Validate Degradation Profile Proteomics->Conclusion

References

A Comparative Guide: VH032-OH versus Small Molecule Inhibitors in the Hypoxia-Inducible Factor-1α Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of VH032-OH and alternative small molecule inhibitors targeting the HIF-1α signaling pathway, supported by experimental data and detailed methodologies.

The cellular response to low oxygen environments, or hypoxia, is primarily orchestrated by the Hypoxia-Inducible Factor-1 (HIF-1). The alpha subunit of this transcription factor, HIF-1α, is the key oxygen-regulated component. Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, subsequent ubiquitination, and proteasomal degradation. In hypoxic conditions, this degradation is inhibited, allowing HIF-1α to accumulate, translocate to the nucleus, and activate genes involved in angiogenesis, metabolism, and cell survival. The dysregulation of the HIF-1α pathway is a hallmark of many cancers, making it a critical target for therapeutic intervention.

This guide provides a detailed comparison of two distinct strategies for modulating the HIF-1α pathway: the use of this compound, a ligand for the VHL E3 ligase, and a selection of small molecule inhibitors that target various nodes within the HIF-1α signaling cascade.

Mechanism of Action: A Tale of Two Strategies

This compound: Hijacking the Degradation Machinery

This compound is a derivative of the well-characterized VHL ligand, VH032. Its primary mechanism of action is to bind to the VHL E3 ligase, the natural executioner of HIF-1α. By occupying the binding site on VHL, this compound competitively inhibits the VHL/HIF-1α interaction.[1] This prevents the ubiquitination and subsequent degradation of HIF-1α, leading to its stabilization and the activation of the hypoxic response.

A key application of this compound is in the development of Proteolysis Targeting Chimeras (PROTACs). In this context, this compound serves as the VHL-recruiting moiety, which is connected via a linker to a ligand that binds to a specific protein of interest, thereby inducing the degradation of that target protein.

Small Molecule Inhibitors: A Multi-pronged Attack on HIF-1α

In contrast to the stabilizing effect of this compound, small molecule inhibitors aim to suppress the activity of the HIF-1α pathway through various mechanisms:

  • Inhibition of HIF-1α Translation: Some molecules prevent the synthesis of the HIF-1α protein.

  • Disruption of HIF-1α/p300 Interaction: Others block the interaction of HIF-1α with the co-activator p300, which is necessary for its transcriptional activity.

  • Inhibition of HIF-1α Transcriptional Activity: Certain inhibitors prevent HIF-1α from binding to the Hypoxia Response Elements (HREs) in the promoter regions of its target genes.

  • Modulation of Upstream Signaling: Some compounds target upstream pathways, such as PI3K/Akt/mTOR, that regulate HIF-1α expression.

This guide will focus on a selection of well-characterized small molecule inhibitors: PX-478, YC-1, Chetomin, and KC7F2.

Quantitative Comparison of Performance

The following tables summarize the available quantitative data for this compound and the selected small molecule inhibitors. It is important to note that the data is compiled from various studies and experimental conditions, which should be taken into consideration when making direct comparisons.

CompoundTarget/MechanismAssay TypeValueReference
VH032 VHL E3 LigaseBinding Affinity (Kd)185 nM[1][2]
VH032 VHL E3 LigaseTR-FRET (Ki)33.4 nM[3]
VH032 phenol (B47542) (this compound analog) VHL E3 LigaseTR-FRET (Ki)77.9 nM[4]
PX-478 Inhibits HIF-1α translation and deubiquitinationHIF-1 Reporter Assay (IC50)~25 µM[5]
PX-478 HIF-1α protein inhibitionWestern Blot (IC50, PC3 cells)20-25 µM[6]
YC-1 Inhibits HIF-1α expression (post-transcriptional)Not specified (IC50)1.2 µM[7]
Chetomin Disrupts HIF-1α/p300 interactionCell Growth Inhibition (IC50, Myeloma cells)2.29–6.89 nM[8]
Chetomin VEGF Secretion (IC50, Hep3B cells)ELISA10 nM
KC7F2 Inhibits HIF-1α translationHIF-1 Reporter Assay (IC50)20 µM[9][10]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the experimental approaches used to characterize these molecules, the following diagrams are provided in Graphviz DOT language.

HIF-1a Signaling Pathway HIF-1α Signaling and Points of Inhibition cluster_normoxia Normoxia cluster_hypoxia Hypoxia cluster_inhibitors Inhibitor Action HIF-1a HIF-1a PHDs PHDs HIF-1a->PHDs O2 VHL VHL HIF-1a->VHL Binding PHDs->HIF-1a Hydroxylation Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIF-1a_hypoxia HIF-1a HIF-1 Complex HIF-1 Complex HIF-1a_hypoxia->HIF-1 Complex HIF-1b HIF-1b HIF-1b->HIF-1 Complex p300/CBP p300/CBP HIF-1 Complex->p300/CBP Co-activator Binding HRE Hypoxia Response Element p300/CBP->HRE Gene Transcription Gene Transcription HRE->Gene Transcription VH032OH This compound VH032OH->VHL Inhibits Binding PX478 PX-478 PX478->HIF-1a_hypoxia Inhibits Translation YC1 YC-1 YC1->HIF-1a_hypoxia Inhibits Expression Chetomin Chetomin Chetomin->p300/CBP Inhibits Interaction KC7F2 KC7F2 KC7F2->HIF-1a_hypoxia Inhibits Translation

Caption: HIF-1α signaling pathway and points of inhibitor intervention.

Experimental_Workflow General Experimental Workflow for Inhibitor Characterization Start Start Biochemical_Assay Biochemical Assay (e.g., TR-FRET, FP) Start->Biochemical_Assay Determine direct binding affinity Cell_Based_Assay Cell-Based Assay (e.g., Luciferase Reporter) Biochemical_Assay->Cell_Based_Assay Assess cellular potency Protein_Level_Assay Protein Level Assay (e.g., Western Blot, ELISA) Cell_Based_Assay->Protein_Level_Assay Confirm target engagement Functional_Assay Functional Assay (e.g., Cell Viability, Angiogenesis) Protein_Level_Assay->Functional_Assay Evaluate biological effect End End Functional_Assay->End

Caption: Workflow for characterizing HIF-1α pathway modulators.

Detailed Experimental Protocols

1. VHL Ligand Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay is designed to measure the binding affinity of compounds to the VHL E3 ligase complex in a competitive format.

  • Materials:

    • 384-well low-volume white plates

    • TR-FRET compatible plate reader

    • Recombinant His-tagged or GST-tagged VHL complex (VHL, Elongin B, Elongin C)

    • Terbium (Tb)-labeled anti-His or anti-GST antibody (FRET donor)

    • Fluorescently labeled VHL ligand (e.g., a derivative of VH032, FRET acceptor)

    • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM TCEP, 0.01% Tween-20)

    • Test compounds (this compound and small molecule inhibitors)

  • Procedure:

    • Prepare serial dilutions of the test compounds in assay buffer.

    • In a 384-well plate, add the test compound dilutions.

    • Add the tagged VHL protein complex to each well.

    • Prepare a detection mixture containing the Tb-labeled antibody and the fluorescently labeled VHL ligand.

    • Add the detection mixture to all wells.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

    • Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor and acceptor wavelengths (e.g., 620 nm for Tb and 665 nm for the acceptor).

    • Calculate the TR-FRET ratio (acceptor emission / donor emission) and plot against the compound concentration to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.

2. HIF-1α Luciferase Reporter Assay

This cell-based assay measures the transcriptional activity of HIF-1.

  • Materials:

    • Mammalian cell line (e.g., HEK293T, HCT116)

    • Luciferase reporter plasmid containing multiple copies of the Hypoxia Response Element (HRE) upstream of a luciferase gene (e.g., firefly luciferase).

    • A control plasmid expressing a different luciferase (e.g., Renilla luciferase) for normalization.

    • Transfection reagent.

    • Cell culture medium and supplements.

    • Hypoxia chamber or chemical hypoxia inducers (e.g., CoCl2, DMOG).

    • Luciferase assay reagent.

    • Luminometer.

  • Procedure:

    • Seed cells in a 96-well plate.

    • Co-transfect the cells with the HRE-luciferase reporter plasmid and the control plasmid.

    • After 24 hours, treat the cells with serial dilutions of the test compounds.

    • Induce hypoxia by placing the cells in a hypoxia chamber (1% O2) or by adding a chemical inducer for 16-24 hours. A normoxic control plate should be run in parallel.

    • Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer.

    • Normalize the HRE-driven firefly luciferase activity to the Renilla luciferase activity.

    • Plot the normalized luciferase activity against the compound concentration to determine the IC50 value.

3. Western Blot for HIF-1α Stabilization

This assay directly visualizes the cellular levels of HIF-1α protein.

  • Materials:

    • Mammalian cell line.

    • Cell culture reagents.

    • Hypoxia chamber or chemical inducers.

    • Lysis buffer with protease and phosphatase inhibitors.

    • SDS-PAGE gels and electrophoresis apparatus.

    • Western blot transfer system.

    • PVDF or nitrocellulose membranes.

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibody against HIF-1α.

    • Primary antibody against a loading control (e.g., β-actin, GAPDH).

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate.

    • Imaging system.

  • Procedure:

    • Seed cells and grow to desired confluency.

    • Treat cells with test compounds for a specified time.

    • Induce hypoxia for 4-8 hours.

    • Harvest and lyse the cells.

    • Determine protein concentration of the lysates.

    • Separate proteins by SDS-PAGE and transfer to a membrane.

    • Block the membrane and incubate with the primary anti-HIF-1α antibody.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe for the loading control to ensure equal protein loading.

    • Quantify band intensities to determine the relative levels of HIF-1α protein.

Conclusion

This compound and small molecule inhibitors represent fundamentally different approaches to modulating the HIF-1α pathway. This compound acts as a stabilizer of HIF-1α by preventing its VHL-mediated degradation. This property is particularly valuable in the context of PROTACs, where the goal is to hijack the E3 ligase machinery. In contrast, small molecule inhibitors like PX-478, YC-1, Chetomin, and KC7F2 aim to reduce HIF-1α activity through diverse mechanisms, making them suitable for therapeutic strategies that require suppression of the hypoxic response.

The choice between these molecules depends entirely on the research or therapeutic goal. For applications requiring the targeted degradation of other proteins, this compound is an essential tool. For inhibiting the oncogenic signaling driven by HIF-1α, the small molecule inhibitors offer a range of mechanisms to achieve this outcome. The provided data and protocols offer a starting point for the rational selection and evaluation of these compounds in your specific experimental context.

References

A Comparative Guide to VH032-Based PROTAC Development: Case Studies and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. Among the various E3 ubiquitin ligases hijacked by PROTACs, the von Hippel-Lindau (VHL) E3 ligase has been a popular choice. This guide provides a comparative analysis of PROTACs developed using the VHL ligand VH032 and its derivatives, with a focus on experimental data and methodologies to aid researchers and drug development professionals.

Case Study: Comparative Analysis of RIPK2 Degraders

A key aspect of PROTAC development is the selection of the E3 ligase recruiting moiety. A study on the degradation of Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2), a critical mediator in inflammatory signaling pathways, provides a clear comparison of PROTACs employing different E3 ligases.

Quantitative Comparison of RIPK2 PROTACs

The following table summarizes the degradation potency of three RIPK2-targeting PROTACs, each utilizing a different E3 ligase: VHL, Inhibitor of Apoptosis (IAP), and Cereblon (CRBN). The data is presented as the negative logarithm of the half-maximal degradation concentration (pDC50), where a higher value indicates greater potency.

PROTACE3 Ligase RecruitedTarget ProteinCell LinepDC50 (M)Reference
1 VHLRIPK2THP-18.7 ± 0.1[1][2]
2 IAPRIPK2THP-19.4 ± 0.1[1][2]
3 CRBNRIPK2THP-18.6 ± 0.4[1][2]

Notably, the IAP-based PROTAC demonstrated the highest potency in degrading RIPK2 in THP-1 cells.[1] While the VHL-based PROTAC was potent, this case study highlights that the choice of E3 ligase can significantly impact the efficacy of the degrader for a given target.

The Role of the VHL Ligand Exit Vector: A Case for Caution with VH032-OH

The specific point of linker attachment on the E3 ligase ligand, known as the exit vector, is a critical parameter in PROTAC design. While VH032 offers several potential attachment points, studies have shown that the phenolic hydroxyl group of this compound may not always be an optimal choice.

In one study, a series of PROTACs designed to degrade various kinases were synthesized using either the traditional amide exit vector of VH032 or the central phenolic hydroxyl group of this compound.[3] The results indicated that none of the PROTACs utilizing the this compound exit vector induced kinase degradation, suggesting that this central position may not be efficient for the design of kinase-targeting PROTACs.[3] This contrasts with PROTACs using the amide exit vector, which did show degradation activity.[3]

Experimental Protocols: Key Assays in PROTAC Development

The successful development of PROTACs relies on a robust suite of biochemical and cellular assays to characterize their binding, ternary complex formation, and degradation efficacy.

Binding Affinity Assays

Determining the binding affinity of the PROTAC to both the target protein and the E3 ligase is a fundamental first step.

Methodology: Fluorescence Polarization (FP)

Fluorescence Polarization is a widely used technique for measuring binding affinities in solution.

  • Principle: A fluorescently labeled ligand (e.g., a known binder to the target protein or E3 ligase) is excited with polarized light. When the ligand is unbound, it tumbles rapidly, and the emitted light is depolarized. Upon binding to a larger protein, its tumbling slows, and the emitted light remains polarized.

  • Protocol Outline:

    • A fluorescently labeled probe with known affinity for the protein of interest (e.g., VHL or the target protein) is used.

    • Increasing concentrations of the unlabeled PROTAC are added to a solution containing the protein and the fluorescent probe.

    • The PROTAC competes with the probe for binding to the protein, causing a decrease in fluorescence polarization.

    • The binding affinity (Ki or IC50) of the PROTAC can be calculated from the resulting dose-response curve.

Other commonly used techniques for determining binding affinity include Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[4][5][6][7][8][9][10]

Protein Degradation Assays

Quantifying the extent of target protein degradation is the ultimate measure of a PROTAC's cellular activity.

Methodology: Western Blotting

Western blotting is a standard and accessible method for assessing changes in protein levels.

  • Principle: This technique uses antibodies to detect a specific protein in a complex mixture of proteins separated by gel electrophoresis.

  • Protocol Outline:

    • Cells are treated with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours).

    • Cells are lysed, and the total protein concentration is determined.

    • Equal amounts of protein from each sample are separated by size using SDS-PAGE.

    • The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is incubated with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

    • A chemiluminescent substrate is added, and the light emitted is captured to visualize and quantify the protein bands. A loading control (e.g., β-actin or GAPDH) is used to normalize for protein loading differences.

More advanced and high-throughput methods for quantifying protein degradation include immunoassays, mass spectrometry-based proteomics, and reporter systems like NanoLuciferase.[7][11]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in PROTAC action is crucial for understanding their mechanism.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC VH032-based PROTAC POI Protein of Interest (e.g., RIPK2) PROTAC->POI Binds VHL VHL E3 Ligase PROTAC->VHL POI_VHL_PROTAC POI-PROTAC-VHL Proteasome 26S Proteasome POI->Proteasome Degradation Ub Ubiquitin Ub->POI Tags POI POI_VHL_PROTAC->Ub Ubiquitination

Caption: General mechanism of action for a VH032-based PROTAC.

The diagram above illustrates the catalytic cycle of a VH032-based PROTAC. The PROTAC molecule simultaneously binds to the Protein of Interest (POI) and the VHL E3 ligase, forming a ternary complex. This proximity induces the ubiquitination of the POI, marking it for degradation by the 26S proteasome.

Experimental Workflow for PROTAC Evaluation

Experimental_Workflow cluster_design PROTAC Design & Synthesis cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Design Select POI Ligand, E3 Ligase Ligand (VH032), and Linker Synthesis Chemical Synthesis Design->Synthesis Binding Binding Affinity (e.g., FP, ITC, SPR) Synthesis->Binding Ternary Ternary Complex Formation (e.g., TR-FRET) Binding->Ternary Degradation Protein Degradation (e.g., Western Blot, MS) Ternary->Degradation Viability Cell Viability/Toxicity Degradation->Viability

Caption: A typical experimental workflow for the development and evaluation of PROTACs.

This workflow begins with the rational design and chemical synthesis of the PROTAC molecule. The synthesized compound is then subjected to a series of biochemical assays to confirm its binding to the intended targets and its ability to form a ternary complex. Finally, cellular assays are performed to measure the PROTAC's efficacy in degrading the target protein and to assess its impact on cell viability.

RIPK2 Signaling Pathway

RIPK2_Pathway NOD NOD1/NOD2 RIPK2 RIPK2 NOD->RIPK2 Activates TAK1 TAK1 Complex RIPK2->TAK1 Recruits IKK IKK Complex TAK1->IKK MAPK MAPK Pathway TAK1->MAPK NFkB NF-κB IKK->NFkB Activates Inflammation Inflammatory Response NFkB->Inflammation MAPK->Inflammation

Caption: Simplified signaling pathway involving RIPK2.

RIPK2 is a key kinase in the NOD-like receptor signaling pathway.[12][13][14][15] Upon activation by NOD1/NOD2, RIPK2 recruits downstream signaling complexes, leading to the activation of NF-κB and MAPK pathways, which in turn drive inflammatory responses.[13][15] Degradation of RIPK2 by a PROTAC would inhibit these downstream inflammatory signals.

References

Benchmarking VH032-OH PROTAC Performance Against Known Degraders: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Proteolysis Targeting Chimeras (PROTACs) utilizing the VH032-OH ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase against other well-characterized protein degraders. The following sections present quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows to aid in the selection and design of effective targeted protein degradation strategies.

Mechanism of Action: PROTAC-Mediated Protein Degradation

PROTACs are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively eliminate target proteins.[1][2] They consist of two distinct ligands connected by a linker: one binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[3][4] This proximity induces the formation of a ternary complex, leading to the ubiquitination of the POI by the E3 ligase.[5] The ubiquitinated protein is then recognized and degraded by the 26S proteasome.[6][7] The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.[5][8]

This compound is a derivative of VH032, a potent and selective ligand that binds to the VHL E3 ligase with a reported Kd of 185 nM, disrupting the VHL:HIF-α interaction.[9][10] By incorporating this compound into a PROTAC, the VHL E3 ligase can be recruited to a specific POI for targeted degradation.[11][12]

Diagram: Generalized PROTAC Mechanism of Action

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation PROTAC PROTAC (this compound based) POI Protein of Interest (POI) PROTAC->POI Binds to POI VHL VHL E3 Ligase PROTAC->VHL Recruits VHL Ternary POI-PROTAC-VHL Ternary Complex PROTAC->Ternary POI->Ternary VHL->Ternary Ternary->PROTAC Recycled Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: PROTACs facilitate the formation of a ternary complex between a target protein and an E3 ligase, leading to ubiquitination and proteasomal degradation of the target.

Performance Benchmarking: this compound PROTACs vs. Other Degraders

The efficacy of a PROTAC is typically evaluated based on its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved).[13] This section compares the performance of PROTACs targeting the epigenetic reader protein BRD4, a common target in oncology.[2] We will compare a representative VHL-recruiting PROTAC (MZ1, which is structurally similar to PROTACs that could be formed with this compound) against dBET1, which recruits the Cereblon (CRBN) E3 ligase.[14]

Table 1: Performance Comparison of BRD4 Degraders

DegraderE3 Ligase RecruitedTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
MZ1 von Hippel-Lindau (VHL)BRD4HeLa~13>90[14]
22Rv1~3>95[14]
dBET1 Cereblon (CRBN)BRD4HeLa~30>90[14]
22Rv1~18>95[14]
ARV-110 Not SpecifiedAndrogen Receptor (AR)VCaP~1>95[15]

Note: Data for MZ1 is used as a proxy for a this compound containing PROTAC targeting BRD4 due to the widespread use and characterization of the VHL ligand family in BRD4 degraders. ARV-110 is included as an example of a clinically advanced PROTAC.

The data indicates that both VHL and CRBN-recruiting PROTACs can achieve potent and efficient degradation of BRD4.[14] The choice of E3 ligase can influence the degradation profile and selectivity.[2] For instance, MZ1 has shown preferential degradation of BRD4 over other BET family members BRD2 and BRD3.[14]

Experimental Protocols

Accurate and reproducible assessment of degrader performance is crucial. Below are detailed methodologies for key experiments used to characterize PROTACs.

1. Western Blot for Protein Degradation (DC50 and Dmax Determination)

This protocol is used to quantify the reduction in target protein levels following treatment with a degrader.

  • Cell Culture and Treatment:

    • Seed cells (e.g., HeLa, 22Rv1) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC degrader (e.g., 1 nM to 10 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).[16]

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.[17]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[17]

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the target protein band intensity to the corresponding loading control.

    • Calculate the percentage of remaining protein relative to the vehicle-treated control.

    • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[16]

Diagram: Western Blot Workflow for DC50/Dmax Determination

WB_Workflow cluster_workflow Experimental Workflow A Cell Seeding & Treatment B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Western Blot D->E F Imaging & Densitometry E->F G Data Analysis (DC50 & Dmax) F->G

Caption: Key steps for determining PROTAC efficacy using Western blot analysis.

2. Cell Viability Assay (e.g., MTT or CellTiter-Glo)

This protocol assesses the effect of protein degradation on cell proliferation and viability.

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at an appropriate density.

    • After overnight incubation, treat the cells with a range of PROTAC concentrations for a specified period (e.g., 72 hours).[18]

  • MTT Assay Protocol:

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

    • Add a solubilization solution (e.g., DMSO or SDS in HCl) to dissolve the formazan crystals.[16]

    • Measure the absorbance at 570 nm using a microplate reader.[18]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the PROTAC concentration to determine the IC50 value.

Signaling Pathway: The Ubiquitin-Proteasome System

The ubiquitin-proteasome system (UPS) is a critical cellular pathway responsible for the degradation of most intracellular proteins, thereby regulating a wide array of cellular processes including cell cycle progression, signal transduction, and quality control of proteins.[6][19] The process involves two main steps: the covalent attachment of a polyubiquitin (B1169507) chain to the target protein and the subsequent degradation of the tagged protein by the 26S proteasome.[7]

The ubiquitination cascade involves three key enzymes:

  • E1 (Ubiquitin-Activating Enzyme): Activates ubiquitin in an ATP-dependent manner.[19]

  • E2 (Ubiquitin-Conjugating Enzyme): Receives the activated ubiquitin from E1.[19]

  • E3 (Ubiquitin Ligase): Recognizes the specific protein substrate and catalyzes the transfer of ubiquitin from E2 to the substrate.[20]

PROTACs effectively hijack this system by bringing a specific E3 ligase, such as VHL, into close proximity with the target protein.[1]

Diagram: The Ubiquitin-Proteasome Signaling Pathway

UPS_Pathway cluster_ubiquitination Ubiquitination Cascade cluster_degradation Proteasomal Degradation Ub Ubiquitin E1 E1 (Activating) Ub->E1 ATP E2 E2 (Conjugating) E1->E2 Ub Transfer E3 E3 Ligase (e.g., VHL) E2->E3 PolyUb_POI Polyubiquitinated POI E3->PolyUb_POI Polyubiquitination POI Target Protein (POI) POI->E3 Recognition Proteasome 26S Proteasome PolyUb_POI->Proteasome Degradation Peptides Peptides Proteasome->Peptides

Caption: Overview of the ubiquitin-proteasome system for targeted protein degradation.

References

Safety Operating Guide

Proper Disposal of VH032-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount for ensuring laboratory safety and environmental protection. This document provides essential safety and logistical information for the proper disposal of VH032-OH, a functionalized von Hippel-Lindau (VHL) E3 ligase ligand commonly used in the development of Proteolysis Targeting Chimeras (PROTACs).

This compound is classified as a combustible solid and is highly hazardous to water, necessitating specific disposal procedures to mitigate risks. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and complying with regulatory standards.

Key Safety and Handling Data

A summary of the critical safety and handling information for this compound is provided in the table below. This information should be reviewed before handling the compound.

ParameterInformation
Chemical Name (2S,4R)-1-((S)-2-Acetamido-3,3-dimethylbutanoyl)-4-hydroxy-N-[2-hydroxy-4-(4-methylthiazol-5-yl)benzyl]pyrrolidine-2-carboxamide
CAS Number 2244684-42-0[1]
Molecular Formula C₂₄H₃₂N₄O₅S[1]
Molecular Weight 488.60 g/mol [1]
Physical Form Powder[1]
Storage Temperature 2-8°C[1]
Storage Class Code 11 - Combustible Solids[1]
Water Hazard Class (WGK) 3 - Highly hazardous to water[1]

Experimental Protocols: Disposal Procedures

The following step-by-step procedures should be followed for the safe disposal of this compound.

Waste Segregation and Collection
  • Solid Waste:

    • Collect unused or waste this compound powder in a dedicated, clearly labeled, and sealed container for hazardous chemical waste.

    • The container should be made of a material compatible with the chemical.

    • Do not mix with other waste streams unless compatibility has been confirmed.

  • Contaminated Materials:

    • All materials that have come into contact with this compound, such as pipette tips, tubes, gloves, and weighing papers, must be considered contaminated.

    • Dispose of these materials in a designated hazardous waste container.

  • Solutions:

    • Solutions containing this compound should be collected in a separate, labeled, and sealed waste container for liquid chemical waste.

    • Do not dispose of solutions containing this compound down the drain due to its high water hazard classification.

Spill Management

In the event of a spill, immediate action is required to prevent exposure and environmental contamination.

  • Evacuate and Alert: Evacuate the immediate area and alert colleagues.

  • Personal Protective Equipment (PPE): Before cleaning, ensure appropriate PPE is worn, including safety goggles, gloves, and a lab coat.

  • Containment and Cleanup:

    • For solid spills, carefully sweep or scoop the material to avoid generating dust. Use a dustpan and brush designated for chemical spills.

    • Place the collected material into a sealed container for hazardous waste.

    • Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by a thorough washing with soap and water.

Final Disposal

All waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company. Ensure that all waste containers are properly labeled with the chemical name and associated hazards.

Disposal Workflow

The following diagram illustrates the proper disposal workflow for this compound.

VH032_OH_Disposal_Workflow This compound Disposal Workflow cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_spill Spill Management cluster_disposal Final Disposal A Unused this compound Powder D Solid Hazardous Waste Container A->D B Contaminated Labware (Gloves, Tips, etc.) B->D C This compound Solutions E Liquid Hazardous Waste Container C->E K Contact EHS for Pickup D->K E->K F Spill Occurs G Evacuate & Alert F->G H Wear Appropriate PPE G->H I Contain & Clean Spill H->I J Collect Spill Debris in Hazardous Waste Container I->J J->K L Licensed Hazardous Waste Disposal K->L

A workflow for the safe disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.